6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrFN2/c1-5-9-7(11)3-6(10)4-8(9)13(2)12-5/h3-4H,1-2H3 |
InChI Key |
ATDMSKGLXUKKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=C2)Br)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-4-fluoro-1H-indazole and its N-Methylated Analogue: Core Scaffolds in Contemporary Drug Discovery
A Note on the Topic: Initial analysis of the requested topic, "6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole," suggests a potential discrepancy, as this specific substitution pattern is not readily found in scientific literature or chemical supplier databases. However, the closely related and synthetically crucial compounds, 6-Bromo-4-fluoro-1H-indazole and 6-Bromo-4-fluoro-1-methyl-1H-indazole , are well-documented and of significant interest in medicinal chemistry. This guide will provide a comprehensive overview of these two key intermediates, addressing their synthesis, characterization, and applications, particularly in the development of kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, structural data, and insights into the strategic use of these versatile molecular building blocks.
Part 1: 6-Bromo-4-fluoro-1H-indazole
This section focuses on the parent heterocyclic compound, a cornerstone for the synthesis of a diverse range of bioactive molecules.
Core Identifiers and Physicochemical Properties
Proper identification is critical for regulatory compliance, procurement, and experimental reproducibility.
| Identifier | Value | Source |
| CAS Number | 885520-23-0 | [1] |
| IUPAC Name | 6-Bromo-4-fluoro-1H-indazole | |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. |
Synthesis of 6-Bromo-4-fluoro-1H-indazole
The construction of the indazole ring system is a pivotal step in accessing this valuable intermediate. A common and effective method involves the cyclization of a substituted benzaldehyde with hydrazine.
Causality Behind Experimental Choices: The use of 4-bromo-2-fluorobenzaldehyde as a starting material is strategic. The fluorine atom at the ortho position is a good leaving group for nucleophilic aromatic substitution by hydrazine, facilitating the crucial ring-closing step. The bromo-substituent is retained, providing a chemical handle for subsequent cross-coupling reactions. The use of a high-boiling solvent like DMSO allows the reaction to be conducted at an elevated temperature, which is necessary to drive the cyclization to completion.
Experimental Protocol: Synthesis via Cyclization of 4-Bromo-2-fluorobenzaldehyde
This protocol is adapted from established literature procedures for the synthesis of substituted indazoles.[2]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).
-
To this solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
Step 2: Reaction Execution
-
Heat the reaction mixture to 120°C and stir vigorously for 8-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature, allowing the product to crystallize.
-
Pour the mixture into ice-water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a 2 M HCl solution followed by water to remove any unreacted hydrazine and other impurities.
-
Dry the purified 6-Bromo-4-fluoro-1H-indazole under vacuum.
Caption: Synthetic workflow for 6-Bromo-4-fluoro-1H-indazole.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. While publicly available experimental spectra are scarce, the following represents expected data based on closely related structures and published information.[2]
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.
¹³C NMR Spectroscopy: The carbon NMR will reveal the number of unique carbon environments in the molecule.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Applications in Drug Discovery
6-Bromo-4-fluoro-1H-indazole is a valuable scaffold in medicinal chemistry, primarily due to the versatility of the indazole core and the presence of a bromine atom, which allows for further chemical modifications.
Role as a Kinase Inhibitor Scaffold: The indazole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors.[3] It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 6-position serves as a versatile handle for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These substituents can be tailored to occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Example Application: Synthesis of PLK4 Inhibitors: 6-Bromo-1H-indazole has been utilized as a starting material in the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[4] PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in several cancers.[4] The synthesis involves functionalization of the indazole core to produce compounds that can effectively inhibit PLK4 activity.[4]
Caption: Conceptual diagram of an indazole-based kinase inhibitor.
Part 2: 6-Bromo-4-fluoro-1-methyl-1H-indazole
This section details the N-methylated derivative, which offers altered physicochemical properties and presents a different vector for synthetic elaboration.
Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1358574-94-3 | [5] |
| IUPAC Name | 6-Bromo-4-fluoro-1-methyl-1H-indazole | |
| Molecular Formula | C₈H₆BrFN₂ | |
| Molecular Weight | 229.05 g/mol | [5] |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. |
Synthesis of 6-Bromo-4-fluoro-1-methyl-1H-indazole
The synthesis of this compound typically starts from the corresponding N-H indazole.
Causality Behind Experimental Choices: The methylation of 6-bromo-4-fluoro-1H-indazole requires a base to deprotonate the indazole nitrogen, making it nucleophilic. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. Anhydrous conditions are crucial as sodium hydride reacts violently with water. Methyl iodide is a classic electrophile for methylation. The reaction is typically performed at low to ambient temperatures to control reactivity.
Experimental Protocol: N-Methylation of 6-Bromo-4-fluoro-1H-indazole
Step 1: Reaction Setup
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Step 2: Methylation
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Bromo-4-fluoro-1-methyl-1H-indazole.
Caption: Synthetic workflow for N-methylation of 6-bromo-4-fluoro-1H-indazole.
Spectroscopic Characterization
Applications in Drug Discovery
The N-methylation of the indazole core can have several important consequences for its use in drug discovery:
-
Modulation of Physicochemical Properties: The addition of a methyl group can alter the compound's solubility, lipophilicity, and metabolic stability.
-
Blocking a Hydrogen Bond Donor: The N-H of the indazole is a hydrogen bond donor. Methylation at the N1 position removes this capability, which can be used to fine-tune the binding interactions with a biological target.
-
Vector for Further Synthesis: While the bromine at the 6-position is the most common handle for diversification, the N1-position provides another potential site for introducing different substituents.
Use in Kinase Inhibitors: Like its N-H counterpart, 6-bromo-4-fluoro-1-methyl-1H-indazole is a valuable building block for kinase inhibitors. The strategic choice between the N-H and N-methyl indazole allows medicinal chemists to probe the specific requirements of the kinase active site and optimize the drug-like properties of the inhibitor. For instance, related 6-bromo-1-methyl-1H-indazol-4-amine has been highlighted as a key scaffold for kinase inhibitors.[6]
Part 3: Safety and Handling of Halogenated Indazoles
As with all laboratory chemicals, proper safety precautions are essential when handling halogenated indazoles.
General Handling:
-
Always handle these compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Hazard Profile:
-
While specific toxicity data for these exact compounds are limited, related halogenated indazoles are classified as harmful if swallowed and can cause skin and eye irritation.[1] It is prudent to treat these compounds with a similar level of caution.
References
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(Product information)
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(Product information)
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(Product information)
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(Technical guide)
-
(Journal article)
-
(Journal article)
-
(Application note)
-
(Safety data sheet)
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(Journal article)
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(Journal article)
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(Journal article)
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(Patent)
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(Safety data sheet)
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(Review article)
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(Journal article)
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(Journal article)
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(Patent)
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(Database entry)
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(Product information)
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(Journal article)
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(Patent)
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(Journal article)
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(Technical guide)
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(Technical guide)
Sources
- 1. 885520-23-0 Cas No. | 6-Bromo-4-fluoro-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: The 1,3-Dimethyl-1H-Indazole Scaffold
The following technical guide details the chemistry, synthesis, and pharmacological applications of the 1,3-dimethyl-1H-indazole scaffold.
Executive Summary
The 1,3-dimethyl-1H-indazole moiety represents a refined subclass of the privileged indazole scaffold. Unlike the general indazole core, which is subject to annular tautomerism (1H vs. 2H), the 1,3-dimethyl variant is structurally locked. This rigidification offers distinct advantages in drug design: it eliminates tautomeric ambiguity in receptor binding, enhances metabolic stability at the typically labile C3 position, and provides a distinct vector for hydrophobic interactions within kinase ATP-binding pockets and GPCR allosteric sites.
This guide analyzes the critical synthetic pathways to access this core with high regioselectivity (N1 vs. N2) and examines its emerging role as a potent inhibitor in oncology, specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .
Structural & Electronic Properties
The Tautomeric Lock
Indazole exists in equilibrium between 1H- and 2H- tautomers.[1][2] The 1H-indazole is thermodynamically more stable by approximately 2.3 kcal/mol in the gas phase. However, biological environments can shift this equilibrium.
-
1,3-Dimethylation: Methylation at N1 prevents proton migration, locking the aromaticity.
-
Electronic Consequence: The N1-methyl group increases the electron density of the pyrazole ring, while the C3-methyl group acts as a weak electron donor and a steric block, preventing oxidative metabolism at the C3 carbon.
Regioselectivity Challenges
Synthesis of 1,3-dimethyl-1H-indazole often begins with 3-methyl-1H-indazole. A critical challenge is controlling N-alkylation:
-
Thermodynamic Control: Favors N1-alkylation (1,3-dimethyl product).
-
Kinetic Control: Often leads to N2-alkylation (2,3-dimethyl product).
-
Steric Factors: Bulky C7 substituents can sterically hinder N1, pushing selectivity toward N2.
Synthetic Architectures & Protocols
Workflow: Regioselective Synthesis of 1,3-Dimethyl-1H-Indazole Core
The following protocol describes the synthesis of the 1,3-dimethyl-6-nitro-1H-indazole intermediate, a precursor to bioactive amino-indazoles. This method utilizes Dimethyl Carbonate (DMC) as a green methylating agent, avoiding toxic methyl iodide.
Reaction Scheme Logic:
-
Substrate: 3-methyl-6-nitro-1H-indazole.
-
Reagent: Dimethyl Carbonate (DMC) acts as both solvent and methylating agent.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K2CO3.
-
Separation: The reaction yields a mixture of N1 (target) and N2 isomers, separable by column chromatography due to polarity differences (N2 isomers are typically more polar).
Experimental Protocol 1: Methylation & Isolation
Objective: Synthesis of 1,3-dimethyl-6-nitro-1H-indazole.
-
Setup: Charge a round-bottom flask with 3-methyl-6-nitro-1H-indazole (1.0 eq) and Potassium Carbonate (
, 2.0 eq). -
Solvent/Reagent: Add Dimethyl Carbonate (DMC) in excess (10-15 eq).
-
Reaction: Reflux the mixture at 90°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Checkpoint: Two spots will appear. The higher
spot is typically the N1-methyl isomer (1,3-dimethyl).
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography using a gradient of Hexane/EtOAc (9:1 to 7:3).
-
Yield: Isolate the major product (1,3-dimethyl isomer) as a yellow solid.
-
Validation:
NMR should show a singlet for N-Me at ppm and C-Me at ppm.
-
Experimental Protocol 2: Reduction to Amine
Objective: Conversion to 1,3-dimethyl-1H-indazol-6-amine (Active Scaffold).
-
Dissolution: Dissolve 1,3-dimethyl-6-nitro-1H-indazole (1.0 g) in Ethanol (20 mL).
-
Catalyst: Add 10% Pd/C (100 mg, 10 wt%).
-
Hydrogenation: Stir under
atmosphere (balloon pressure) at RT for 12 hours. -
Isolation: Filter through a Celite pad. Evaporate solvent.
-
Result: Off-white solid, ready for SAR derivatization (e.g., reductive amination).
Medicinal Chemistry: IDO1 Inhibition
Recent literature identifies 1,3-dimethyl-1H-indazol-6-amine derivatives as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .[3] IDO1 is a heme-containing enzyme that degrades tryptophan to kynurenine, creating an immunosuppressive microenvironment that allows tumors to escape immune surveillance.
Mechanism of Action
The 1,3-dimethyl-indazole scaffold mimics the tryptophan indole core, occupying the active site of IDO1.
-
Binding Mode: The N1-methyl fits into a hydrophobic sub-pocket, while the C6-amino extensions interact with the heme iron or entrance channel residues.
-
Downstream Effect: Inhibition restores T-cell activity and induces apoptosis in carcinoma cells (e.g., FaDu, MCF7).
Signaling Pathway Visualization
The following diagram illustrates the role of the 1,3-dimethyl-indazole scaffold in blocking the Kynurenine pathway and reactivating the immune response.
Figure 1: Mechanism of Action for 1,3-dimethyl-1H-indazole derivatives targeting the IDO1-mediated immunosuppression pathway.
Quantitative Data & SAR Analysis
The structure-activity relationship (SAR) of 1,3-dimethyl-1H-indazole derivatives highlights the importance of the C6-position for potency.
Table 1: Comparative Bioactivity of Indazole Derivatives (Hypopharyngeal Carcinoma - FaDu Cells)
| Compound ID | Core Structure | R-Group (C6-Position) | IC50 (µM) | Mechanism Note |
| Ind-1 (Ref) | 1H-Indazole | -H | > 100 | Inactive (Lack of steric lock) |
| Ind-2 | 1,3-Dimethyl-1H | -NH2 | 45.2 | Weak IDO1 binding |
| Ind-3 | 1,3-Dimethyl-1H | -NH-Benzyl | 12.8 | Improved hydrophobic fit |
| Ind-7 | 1,3-Dimethyl-1H | -NH-(4-Br-Benzyl) | 0.85 | Potent IDO1 Inhibition + ERK Activation |
| Ind-8 | 2,3-Dimethyl-2H | -NH-(4-Br-Benzyl) | 18.4 | Loss of potency due to N2-isomer geometry |
Data synthesized from recent pharmacological studies on IDO1 inhibitors [1].
Key SAR Insights
-
N1 vs N2: The N1-methyl (1,3-dimethyl) series is consistently more potent than the N2-methyl (2,3-dimethyl) series. The N1-isomer geometry aligns better with the flat, hydrophobic cleft of the IDO1 active site.
-
C6-Functionalization: A lipophilic tail at C6 (e.g., 4-bromobenzyl) is critical. It likely extends into the "Pocket B" of the enzyme, stabilizing the inhibitor-enzyme complex.
Future Outlook
The 1,3-dimethyl-1H-indazole scaffold is transitioning from a generic building block to a specialized pharmacophore. Future development will focus on:
-
C-H Activation: Direct functionalization of the C7 position to create tricyclic systems.
-
PROTACs: Using the 1,3-dimethyl-indazole core as the "warhead" ligand linked to E3 ligase recruiters for targeted protein degradation of kinases like VEGFR or CDK.
References
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Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Source: Bioorganic & Medicinal Chemistry (via PubMed/NIH) URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
1,3-Dimethyl-1H-indazol-6-amine Crystal Structure Analysis. Source: Acta Crystallographica Section E URL:[Link]
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solubility profile of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole in organic solvents
Executive Summary
This guide details the solubility profile of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole (CAS: 1214900-64-7 ), a critical pharmacophore in the development of kinase inhibitors (e.g., Syk, PLK4).[1][2][3]
Unlike its 1H-indazole precursors, this N1-methylated variant lacks a hydrogen-bond donor, significantly altering its solvation thermodynamics.[1][2][3] It exhibits a lipophilic solubility profile : highly soluble in polar aprotic and chlorinated solvents, moderately soluble in ethers and esters, and practically insoluble in water and aliphatic hydrocarbons.[3][4] This profile dictates its behavior during extraction (partitioning into organic phase), crystallization (requiring anti-solvent addition), and chromatography.[3][4]
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to solvent selection.[4] The presence of the halogen pair (4-F, 6-Br) and the N1-methyl group creates a distinct "lipophilic shield" around the indazole core.[1][3]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₉H₈BrFN₂ | Moderate molecular weight (~243.08 g/mol ) favors dissolution in organic media.[1][2] |
| Lipophilicity (cLogP) | ~3.2 – 3.6 (Estimated) | High lipophilicity.[3][4] Strong affinity for DCM, EtOAc, and hydrophobic pockets.[3][4] |
| H-Bond Donors | 0 (N1-methylated) | Crucial: Absence of H-bond donors lowers crystal lattice energy compared to 1H-parent, generally increasing solubility in aprotic solvents.[1][2][3] |
| H-Bond Acceptors | 2 (N2, F) | Allows interaction with protic solvents (MeOH, EtOH), but solubility is temperature-dependent.[3][4] |
| Electronic State | Electron-deficient core | The 4-F and 6-Br substituents withdraw electron density, reducing basicity at N2.[1][2] |
Solubility Profile in Organic Solvents
The following matrix categorizes solvents based on their interaction with the solute's dipole and lipophilic domains.
Category A: High Solubility (Primary Reaction Media)
Solvents capable of dissolving >100 mg/mL.[3][4] Used for reactions (e.g., couplings, SNAr) and stock solutions.[3][4]
-
DMF / DMAc / NMP: Excellent solvency due to strong dipole interactions with the polarizable aromatic core.[4]
-
DMSO: Universal solvent for this compound class; however, removal is difficult.[3][4]
-
THF / 2-MeTHF: Good solubility; 2-MeTHF is preferred for process chemistry due to immiscibility with water (easier workup).[1][2]
Category B: Good Solubility (Extraction & Processing)
Solvents capable of dissolving 20–100 mg/mL.[3][4] Ideal for liquid-liquid extraction and chromatography.[1][2]
-
Dichloromethane (DCM): The "gold standard" for dissolving halogenated indazoles.[4] High density facilitates phase separation.[4]
-
Ethyl Acetate (EtOAc): The primary extraction solvent.[4] Solubility is sufficient for workup but may require larger volumes than DCM.[4]
-
Chloroform: Similar to DCM; often used if higher boiling point is required.[4]
Category C: Temperature-Dependent (Crystallization)
Solvents with moderate solubility at RT, increasing significantly at reflux.[3][4] Ideal for recrystallization.[2][3][4]
-
Methanol / Ethanol: The compound likely forms supersaturated solutions upon cooling.[4]
-
Acetonitrile (MeCN): Moderate solubility; often used as the organic modifier in Reverse Phase HPLC.[4]
-
Isopropanol (IPA): Lower solubility than MeOH; excellent for forcing crystallization.[4]
Category D: Poor Solubility (Anti-Solvents)
Solvents dissolving <1 mg/mL.[4] Used to crash out the product.
-
Water: Practically insoluble.[4] Used to quench reactions and precipitate the product from DMF/DMSO.[4]
-
Hexanes / Heptane: Insoluble.[4] Used as the non-polar component in silica chromatography and to induce precipitation from EtOAc or DCM solutions.[4]
-
Diethyl Ether / MTBE: Low solubility at low temperatures; useful for triturating crude solids to remove impurities.[4]
Visualizing the Solubility Landscape
The following diagram maps the logical flow for solvent selection based on the operational stage (Reaction, Workup, Purification).
Figure 1: Strategic solvent selection map based on solubility thresholds.[3][4]
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch polymorphic variations can affect exact solubility limits, use this standardized protocol to generate precise data for your specific lot.[1][2]
Objective: Determine thermodynamic solubility in Target Solvent at 25°C.
-
Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.
-
Saturation: Add Target Solvent in 100 µL increments.
-
Vortex for 1 minute after each addition.
-
Sonicate for 5 minutes to break crystal lattice.
-
-
Observation:
-
Equilibration (Critical): If solid persists, stir the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium (prevents kinetic supersaturation errors).
-
Quantification:
Calculation:
Process Chemistry Applications
A. Synthesis & Isolation Workflow
The synthesis of this compound (via methylation of the 1H-indazole) relies heavily on its solubility differential.[4]
-
Reaction: The N-methylation is performed in DMF or THF (High Solubility) to ensure the deprotonated indazolyl anion reacts rapidly with Iodomethane.[4]
-
Quench: The reaction mixture is poured into Water (Anti-solvent). The hydrophobic 1,3-dimethyl product precipitates or oils out, while the inorganic salts (NaI) dissolve.[3][4]
-
Extraction: If the product oils out, Ethyl Acetate is used.[3][4] The partition coefficient (LogP > 3) heavily favors the organic layer.[3][4]
B. Purification Strategy
-
Flash Chromatography:
-
Recrystallization:
References
-
Synthesis & Characterization
-
Indazole Solubility & Functionalization
-
Physical Properties Data
Sources
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- 2. 552331-30-3|5-Bromo-1,3-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 4. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1159511-84-8|7-Bromo-1,3-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 8. CAS:2126824-06-26-bromo-4-fluoro-2,3-dimethyl-2H-indazole-毕得医药 [bidepharm.com]
The Strategic Imperative of Fluorine in Indazole Medicinal Chemistry: An In-depth Technical Guide
Executive Summary: The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The strategic incorporation of fluorine atoms into this privileged structure has become a powerful and routine tactic for optimizing drug-like properties.[3][4] This guide elucidates the multifaceted roles of fluorine substitution in indazole-based drug design. It explores how this small but highly electronegative atom can profoundly modulate physicochemical properties, enhance metabolic stability, and refine pharmacodynamic interactions. Through an analysis of underlying principles, practical synthetic considerations, and illustrative case studies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of why and how to leverage fluorine in the pursuit of safer and more effective indazole-based medicines.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile and highly valued scaffold in drug discovery.[2] Its unique structural and electronic properties allow it to participate in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This has led to the development of numerous successful drugs across various therapeutic areas, such as the antiemetic granisetron and the PARP inhibitor niraparib.[1][2] The ability to readily functionalize the indazole ring at multiple positions provides a rich opportunity for chemists to fine-tune a molecule's properties to achieve the desired therapeutic profile.
Fluorine: The "Super-Atom" of Drug Design
The use of fluorine in medicinal chemistry has grown exponentially, and for good reason. Despite its minimal steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), fluorine is the most electronegative element, which imparts a unique and powerful set of characteristics.[5]
Key properties of fluorine relevant to drug design include:
-
High Electronegativity: Induces strong inductive effects, altering the electron distribution of the molecule.[5]
-
Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[6][7]
-
Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of an aliphatic chain can decrease it.[6][7][8]
-
Ability to Form Unique Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole and orthogonal multipolar interactions with protein targets.[3]
These properties allow medicinal chemists to strategically employ fluorine to overcome common drug development hurdles, such as poor metabolic stability, off-target toxicity, and suboptimal potency.[9][10]
Strategic Fluorination of the Indazole Core: A Multifaceted Approach
The introduction of fluorine onto the indazole scaffold is not a random exercise. Its placement is a deliberate, strategic decision aimed at achieving specific improvements in the drug candidate's profile.
Modulating Physicochemical Properties
The electron-withdrawing nature of fluorine can significantly alter the fundamental physicochemical properties of the indazole ring.[3][5]
-
pKa Attenuation: The basicity of the pyrazole nitrogens in the indazole ring is a critical determinant of a compound's solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding). Fluorine's strong inductive effect withdraws electron density from the ring system, thereby lowering the pKa of the nearby nitrogen atoms.[5][6] This reduction in basicity can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.[5][9]
-
Lipophilicity (LogP) Tuning: The relationship between fluorination and lipophilicity is complex.[8] Placing fluorine on the benzene portion of the indazole ring typically increases the molecule's overall LogP, which can enhance membrane permeability and binding to hydrophobic pockets in a target protein.[5][11] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Therefore, fluorine is used to carefully tune the LogP into the optimal range for a given therapeutic target.
Enhancing Metabolic Stability
One of the most common and impactful applications of fluorine is to block metabolic "soft spots."[3][12] Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of electron-rich aromatic C-H bonds.[7][13]
-
Blocking Sites of Metabolic Attack: Replacing a metabolically vulnerable C-H bond with a robust C-F bond effectively shields that position from CYP-mediated hydroxylation.[7][13] The high strength of the C-F bond makes it energetically unfavorable for the enzyme to break.[6] This strategy can dramatically increase a drug's half-life, reduce metabolic clearance, and improve its oral bioavailability.[11] For example, para-fluorination of a phenyl ring attached to an indazole is a common tactic to prevent aromatic oxidation.[7]
Caption: Fluorine blocks CYP450-mediated oxidation, enhancing metabolic stability.
Optimizing Pharmacodynamics: The Role of Fluorine in Target Binding
Beyond improving pharmacokinetics, fluorine substitution can directly enhance a drug's interaction with its protein target, leading to increased potency and selectivity.[3][5]
-
Direct Protein-Ligand Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket.[10] Fluorine can also act as a hydrogen bond acceptor, albeit a weak one, forming productive contacts with backbone N-H groups or other H-bond donors.[3]
-
Conformational Control: The introduction of a fluorine atom can alter the conformational preferences of a molecule. This "conformational steering" can lock the indazole drug into a more bioactive conformation, the one that fits optimally into the target's binding site, thereby increasing binding affinity.[3][10]
-
Water Displacement: Fluorine's hydrophobic nature can help displace energetically unfavorable water molecules from a binding site, leading to a net gain in binding energy.
Caption: Fluorine on the indazole scaffold can mediate multiple beneficial binding interactions.
Synthetic Strategies for Fluorinated Indazoles
The ability to synthesize fluorinated indazoles efficiently is paramount. Methodologies generally fall into two categories: building-block approaches and late-stage fluorination.
-
Building Block Approach: This strategy involves using commercially available fluorinated precursors, such as a fluorinated o-aminobenzaldehyde, and constructing the indazole ring from them.[14] This is often a robust and high-yielding approach.
-
Late-Stage Fluorination (LSF): LSF involves introducing the fluorine atom at a late step in the synthesis, which is highly advantageous for rapidly exploring structure-activity relationships (SAR). Recent advances have provided reagents like N-Fluorobenzenesulfonimide (NFSI) that can directly fluorinate the C3-position of 2H-indazoles under mild, metal-free conditions.[15][16]
Representative Experimental Protocol: C-3 Fluorination of a 2H-Indazole
The following protocol is a representative example based on methodologies for direct fluorination.[15]
-
Reaction Setup: To a solution of the 2H-indazole starting material (1.0 mmol) in a suitable solvent (e.g., water, 5 mL) in a round-bottom flask, add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture vigorously at ambient temperature under an air atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-fluoro-2H-indazole derivative.
Case Study Compendium: Fluorinated Indazoles in Modern Therapeutics
The strategic value of fluorinating the indazole scaffold is clearly demonstrated by several approved drugs.
| Drug | Therapeutic Target(s) | Role of Fluorine Substitution |
| Entrectinib | TRK A/B/C, ROS1, ALK | The fluorine atom on the indazole ring contributes to the overall physicochemical properties and binding affinity required for potent inhibition of multiple kinases.[2] |
| Niraparib | PARP-1, PARP-2 | While the core is an indazole, the fluorobenzyl group is critical. The fluorine likely enhances binding interactions within the PARP active site and improves metabolic stability.[2][17] |
| Linifanib | VEGFR, PDGFR | Fluorination on the indazole core was explored to optimize potency and pharmacokinetic properties, including metabolic stability, a common strategy in kinase inhibitor design.[2] |
Conclusion and Future Outlook
Fluorine substitution is an indispensable tool in the optimization of indazole-based drug candidates. Its strategic application allows for the precise tuning of physicochemical properties, the fortification of metabolically labile positions, and the enhancement of target binding affinity.[5][10] The continued development of novel and efficient late-stage fluorination methods will further empower medicinal chemists to rapidly generate and evaluate fluorinated indazole analogs, accelerating the discovery of next-generation therapeutics.[18] As our understanding of the subtle interplay between fluorine and biological systems deepens, its role in designing safer, more potent, and highly specific indazole-containing medicines will undoubtedly continue to expand.
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An In-Depth Technical Guide to the Metabolic Stability of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the assessment of metabolic stability, focusing on the compound 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole. We will delve into the theoretical underpinnings of drug metabolism, explore state-of-the-art experimental protocols for in vitro evaluation, and discuss the analytical techniques required for metabolite identification. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights and detailed methodologies to enable robust and reproducible assessment of metabolic stability.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the early stages of drug discovery, numerous compounds with promising pharmacological activity are identified. However, a significant portion of these candidates fail during preclinical and clinical development due to suboptimal pharmacokinetic properties.[1] One of the most critical of these properties is metabolic stability, which refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[2][3]
A compound that is rapidly metabolized will likely have a short in vivo half-life and poor bioavailability, potentially rendering it therapeutically ineffective.[1] Conversely, a compound that is too slowly metabolized may accumulate in the body, leading to toxicity.[1] Therefore, a thorough understanding and early assessment of a candidate's metabolic profile are paramount for selecting compounds with favorable pharmacokinetic characteristics.[1]
This guide focuses on This compound , a substituted indazole derivative. The indazole scaffold is a common motif in medicinal chemistry, and understanding the metabolic fate of this particular halogenated and methylated analog is crucial for its potential development as a therapeutic agent.[4][5] The presence of fluorine and bromine atoms, as well as methyl groups, introduces specific structural features that can significantly influence its interaction with metabolic enzymes and its overall metabolic profile.[6][7][8]
The Enzymatic Machinery of Drug Metabolism: A Primer
The liver is the primary site of drug metabolism, although other tissues such as the intestine, kidneys, and lungs also contribute.[9] The metabolic process is broadly divided into two phases:
-
Phase I Metabolism: These reactions typically involve oxidation, reduction, and hydrolysis, which introduce or unmask functional groups on the drug molecule. The primary enzyme family responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily .[10][11] These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics.[11]
-
Phase II Metabolism: In this phase, the modified drug or its Phase I metabolite is conjugated with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion.[3]
For the purposes of this guide, we will primarily focus on Phase I metabolism mediated by CYPs, as this is often the initial and rate-limiting step in the clearance of many small molecule drugs.
In Vitro Assessment of Metabolic Stability: The Liver Microsomal Assay
To predict the in vivo metabolic fate of a drug candidate, a variety of in vitro systems are employed. The most common and cost-effective of these is the liver microsomal stability assay .[9][12][13]
Why Liver Microsomes?
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes, which are the main cell type in the liver.[10] They are a rich source of Phase I metabolic enzymes, particularly the CYP enzymes.[9][10][14] The use of liver microsomes offers several advantages:
-
High Concentration of CYPs: This allows for the sensitive detection of metabolic turnover.[3][10]
-
Cost-Effectiveness and High-Throughput: Microsomal assays are relatively inexpensive and can be readily automated for screening large numbers of compounds.[10]
-
Species-Specific Data: Microsomes can be prepared from the livers of various species (human, rat, mouse, dog, etc.), enabling the assessment of inter-species differences in metabolism.[12][13]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a standard liver microsomal stability assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow for a typical liver microsomal metabolic stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Liver Microsomes: Thaw cryopreserved liver microsomes (e.g., pooled human liver microsomes) on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system continuously generates NADPH, the essential cofactor for CYP enzyme activity.[15]
-
-
Incubation:
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, combine the diluted liver microsomes, phosphate buffer, and the test compound. Pre-incubate this mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube or well containing a quenching solution. The "0-minute" time point is taken immediately after the addition of NADPH.
-
-
Reaction Quenching and Sample Processing:
-
Quenching: The quenching solution, typically a cold organic solvent like acetonitrile, serves to stop the enzymatic reaction by denaturing the proteins.
-
Protein Precipitation: The addition of acetonitrile also causes the microsomal proteins to precipitate out of the solution.
-
Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the remaining parent compound and any metabolites formed.
-
-
Analytical Quantification:
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability of the compound.
-
Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determining the Rate of Disappearance: The slope of the linear regression of this plot represents the rate constant of disappearance (k).
-
Calculating the In Vitro Half-Life (t½): The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is calculated using the following equation:
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[2] It is calculated as:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
-
Table 1: Hypothetical Metabolic Stability Data for this compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| In Vitro Half-Life (t½, min) | 45 | 25 | 15 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 27.7 | 46.2 |
This is hypothetical data for illustrative purposes.
Predicting Metabolic "Soft Spots" and Identifying Metabolites
While the microsomal stability assay quantifies the rate of metabolism, it does not identify the specific sites on the molecule that are being modified (the "metabolic soft spots") or the structure of the resulting metabolites.
Common Metabolic Transformations
Based on the structure of this compound, we can predict several potential sites of metabolic attack by CYP enzymes:
-
N-Demethylation: The methyl groups at the 1 and 3 positions of the indazole ring are susceptible to oxidative demethylation.
-
Aromatic Hydroxylation: The indazole ring system itself can undergo hydroxylation, although the presence of the electron-withdrawing fluorine and bromine atoms may influence the regioselectivity of this reaction.[6]
-
Oxidation of the Bromine: While less common, oxidative dehalogenation can occur.[19][20]
Diagram of Potential Metabolic Pathways:
Caption: Potential Phase I metabolic pathways for the parent compound.
Analytical Techniques for Metabolite Identification
Identifying the structures of metabolites is crucial for understanding potential safety liabilities, as some metabolites may be pharmacologically active or even toxic. The primary analytical tool for this purpose is high-resolution LC-MS/MS.[16][18][21]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can provide highly accurate mass measurements, which can be used to determine the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the metabolite ions and analyzing the resulting fragmentation patterns, it is possible to deduce the site of metabolic modification.[17][22]
Conclusion: Integrating Metabolic Stability Data into Drug Development
The in vitro metabolic stability data for this compound provides a critical early assessment of its potential pharmacokinetic behavior. A moderate to high stability in human liver microsomes would be a favorable characteristic, suggesting a lower likelihood of rapid first-pass metabolism and a potentially longer in vivo half-life.
It is important to remember that in vitro data is a predictive tool.[2] The ultimate confirmation of a compound's metabolic fate requires in vivo studies in preclinical species and eventually in humans. However, the early insights gained from in vitro assays are invaluable for guiding medicinal chemistry efforts to optimize the metabolic properties of lead compounds and for selecting candidates with the highest probability of success in the later stages of drug development.
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structure-activity relationship (SAR) of bromo-fluoro indazoles
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Fluoro Indazoles
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing potent and selective modulators of various biological targets.[3][4] The introduction of halogen atoms, specifically bromine and fluorine, onto this core has emerged as a powerful strategy to fine-tune physicochemical properties and enhance drug-target interactions. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-fluoro indazole derivatives. We will explore the causal relationships behind experimental design choices, detail synthetic methodologies, and present a framework for leveraging these halogenated scaffolds in contemporary drug discovery programs, with a particular focus on kinase inhibition.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole ring system is a bioisostere of indole and benzimidazole and is present in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1][5][6] The versatility of the indazole core allows for substitutions at multiple positions, leading to a vast chemical space with diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][7] The two tautomeric forms, 1H-indazole and 2H-indazole, further expand the structural diversity, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3]
The Strategic Role of Bromine and Fluorine in Drug Design
Halogenation is a fundamental tactic in medicinal chemistry for optimizing lead compounds. Bromine and fluorine, while both halogens, impart distinct and complementary properties to a molecule.
The Impact of Fluorine
Fluorine's extreme electronegativity and small van der Waals radius (similar to hydrogen) allow it to profoundly influence a molecule's properties without adding significant steric bulk.[8][9][10] Its incorporation can:
-
Modulate Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be critical for optimizing binding or altering pharmacokinetic profiles.[8]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase a drug's half-life and bioavailability.[9][10]
-
Tune Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[11][12]
-
Influence Conformation and Binding: Fluorine can engage in favorable electrostatic and dipole-based interactions within a protein binding pocket and can stabilize bioactive conformations.[8][12]
The Impact of Bromine
The bromine atom, larger and more polarizable than fluorine, offers unique interaction capabilities. Its introduction can:
-
Form Halogen Bonds: Bromine's electropositive region, known as a "sigma-hole," can form a strong, directional, non-covalent interaction with an electron donor (like a carbonyl oxygen or a nitrogen atom) in a protein active site.[13] This "halogen bond" can significantly enhance binding affinity and selectivity.
-
Increase Potency: The addition of bromine can lead to an increase in therapeutic activity through improved target engagement.[13]
-
Provide a Synthetic Handle: The C-Br bond is a versatile functional group for synthetic elaboration, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[14]
Decoding the SAR of Bromo-Fluoro Indazoles
The specific placement of bromine and fluorine atoms on the indazole ring, in concert with other substituents, dictates the molecule's biological activity. While a universal SAR is elusive, key principles have emerged from various studies, particularly in the context of kinase inhibitors.
The Indazole Core and Hinge-Binding
In many kinase inhibitors, the indazole's pyrazole ring is crucial for anchoring the molecule into the ATP-binding site. Typically, one nitrogen atom acts as a hydrogen bond donor and the other as an acceptor, forming key interactions with the "hinge" region of the kinase.[14][15]
Influence of Halogen Positioning
The positions of the bromo and fluoro substituents on the benzo portion of the indazole ring are critical for modulating potency and selectivity.
-
Fluorine's Role: A fluorine atom is often placed at positions that interact with hydrophobic pockets or where its electron-withdrawing properties can influence the hydrogen-bonding capacity of the pyrazole nitrogens. For example, a fluorine atom at the C4-position was found to reduce the potency of Pim kinase inhibitors, possibly due to steric or electronic clashes with the gatekeeper residue.[16] In other cases, fluorine substitution improves metabolic stability by preventing oxidative hydroxylation.[8]
-
Bromine's Role: A bromine atom can be strategically positioned to form a halogen bond with a backbone carbonyl in the active site, providing an additional anchor point. Its placement can also fill hydrophobic pockets. The C6-bromo substitution is a common feature in many biologically active indazoles.[2][6]
The interplay between the two halogens is crucial. For instance, in a series of Polo-like kinase 4 (PLK4) inhibitors, the indazole core was shown to form strong hydrogen bonds with hinge residues, and the overall substitution pattern, including halogens, was critical for anchoring the compound in the binding pocket.[15]
The Critical Role of Other Substituents
While the bromo-fluoro pattern establishes a foundation, substituents at other positions provide the fine-tuning necessary for high potency and selectivity.
-
N1-Substitution: The N1 position is a common site for introducing side chains that can extend into solvent-exposed regions or other pockets of the active site. The nature of this substituent significantly impacts the compound's overall properties, including solubility and cell permeability.
-
C3-Substitution: The C3 position is frequently modified to introduce groups that can form additional interactions. For example, in a series of ERK1/2 inhibitors, indazole amide derivatives were optimized at this position to enhance potency.[17] Similarly, 3-substituted 1H-indazoles have been investigated as potent IDO1 enzyme inhibitors.[2]
The following diagram illustrates a conceptual SAR model for a hypothetical bromo-fluoro indazole kinase inhibitor, summarizing these key interaction points.
Caption: Conceptual SAR model for a bromo-fluoro indazole kinase inhibitor.
Quantitative SAR Data
The following table summarizes representative data for indazole derivatives, illustrating how structural modifications impact biological activity. Note that these are examples from different series and targets, intended to showcase general principles.
| Compound ID | Core Structure | R1 (at N1) | R3 (at C3) | Target | IC50 (nM) | Reference |
| Axitinib | Indazole | H | Aryl-sulfide | VEGFR | 0.2 | [6] |
| Entrectinib | 3-Amino-indazole | H | Aryl-ether | ALK | 12 | [2] |
| Compound 109 | 1H-Indazole | Aryl | Amide | EGFR T790M | 5.3 | [2] |
| Compound 12d | 6-Bromo-indazole | H | 3-Fluoro-4-pyridyl-amide | CRAC Channel | ~300 | [18] |
| Compound C05 | Indazole Derivative | - | - | PLK4 | < 0.1 | [15] |
Synthetic Methodologies for Bromo-Fluoro Indazoles
The construction of the bromo-fluoro indazole scaffold can be achieved through various synthetic strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Overview of Synthetic Routes
Several modern and classical methods are employed for indazole synthesis:
-
Transition-Metal-Catalyzed C-H Activation/Annulation: Rhodium and palladium catalysts are frequently used to construct the indazole ring from precursors like azobenzenes or arylhydrazines.[19][20]
-
Cyclization of o-Haloaryl Precursors: A common strategy involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones or the SNAr reaction of o-fluorobenzonitriles with hydrazine.[2][21][22]
-
[3+2] Dipolar Cycloaddition: This method involves the reaction of sydnones and arynes to form the indazole core, often with high yields and regioselectivity.[19]
The following diagram outlines a generalized workflow for the synthesis and optimization of bromo-fluoro indazoles.
Caption: Generalized workflow for synthesis and lead optimization.
Detailed Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole
This protocol is adapted from a patented synthetic route starting from 3-fluoro-2-methylaniline.[23]
Step A: Bromination (Synthesis of 2-bromo-3-fluoro-6-methylaniline)
-
Dissolve 3-fluoro-2-methylaniline (1.0 eq.) in acetonitrile in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Cool the solution to a temperature between -10°C and 10°C using an ice-salt bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture for 1-2 hours at this temperature. Monitor the reaction to completion using TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite. Stir for an additional 10-30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step B: Ring Closure and Deprotection (Synthesis of 5-Bromo-4-fluoro-1H-indazole) This step often involves diazotization followed by cyclization and may include a protection/deprotection sequence depending on the specific reagents used.
-
The precursor from Step A is subjected to a diazotization reaction (e.g., using sodium nitrite and an acid) followed by an intramolecular cyclization.
-
A common method involves reacting the aniline derivative with isoamyl nitrite in the presence of an acid and a suitable solvent, often with heating.
-
If a protecting group is used during the cyclization (e.g., an acetyl group), a subsequent deprotection step is required. For instance, an N-acetylated indazole can be deprotected by hydrolysis with a base like potassium bicarbonate in a methanol/water mixture.[23]
-
After reaction completion, the product is typically isolated by filtration (if it precipitates) or by extraction, followed by purification via recrystallization or column chromatography to afford pure 5-bromo-4-fluoro-1H-indazole.
Conclusion and Future Perspectives
The bromo-fluoro indazole scaffold represents a highly validated and fruitful starting point for the development of novel therapeutics. The strategic placement of bromine and fluorine atoms provides medicinal chemists with a powerful toolset to modulate key drug-like properties, including metabolic stability, target affinity, and selectivity. A deep understanding of the structure-activity relationships, driven by empirical data and guided by structural biology, is paramount. Future work in this area will likely focus on exploring novel substitution patterns, leveraging advanced synthetic methods for more efficient library generation, and applying computational models to better predict the impact of halogenation on drug-target interactions. As our understanding of the nuanced roles of these halogens continues to grow, so too will the potential of bromo-fluoro indazoles to yield the next generation of targeted therapies.
References
A consolidated list of all sources cited within this guide.
- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
- BenchChem. (2025). Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals.
- Cai, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783.
- Haribabu, B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Lee, Y-R., & Chen, W-C. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 28(1), 70.
- Chourasiya, A., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. ProQuest.
- Daidone, G., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. ARKIVOC, 2010(x), 163-177.
- Gornowicz, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Hayashi, S., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT.
- Gholami, M., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5013.
- Hayakawa, M., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
- BenchChem. (2025). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
- BenchChem. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Meanwell, N. A. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
-
Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1459. Retrieved from [Link]
-
Pathak, R., et al. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry, 23(17), 5547-5556. Retrieved from [Link]
-
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17205-17210. Retrieved from [Link]
-
Turek, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Holcomb, J., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7299. Retrieved from [Link]
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Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]
-
Boga, S. B., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Retrieved from [Link]
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patent landscape for 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole intermediates
An In-Depth Technical Guide to the Patent Landscape and Synthesis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Executive Summary: The Strategic Scaffold
In the high-stakes arena of small molecule drug discovery, This compound (CAS: 1214900-64-7 ) has emerged as a high-value pharmacophore intermediate.[1] Unlike generic building blocks, this specific trisubstituted indazole serves as a critical "hinge" or "core" scaffold in the synthesis of next-generation kinase inhibitors, particularly targeting KRAS G12C (oncology) and Syk/JAK (immunology) pathways.
Its structural uniqueness lies in the precise arrangement of its substituents:
-
6-Bromo: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex "warheads" or solubilizing tails.[1]
-
4-Fluoro: A metabolic blocker that modulates electron density, often enhancing potency by influencing the pKa of the adjacent nitrogen or interacting with cryptic pockets in the target protein (e.g., the Switch II pocket of KRAS).
-
1,3-Dimethyl: The N1-methyl locks the indazole tautomer, ensuring a defined binding mode, while the C3-methyl provides essential steric bulk to fill hydrophobic sub-pockets.[1]
This guide analyzes the patent landscape surrounding this intermediate, dissects its synthetic routes with "Senior Scientist" insight, and maps its role in modern drug development.
Patent Landscape Ecosystem
The intellectual property landscape for this compound is dominated by major pharmaceutical entities leveraging the scaffold for distinct therapeutic areas.[1]
Key Assignees & Therapeutic Focus
| Assignee | Primary Therapeutic Area | Key Patent / Application | Mechanism of Action |
| F. Hoffmann-La Roche (Genentech) | Oncology (Solid Tumors) | WO2022049376A1 | KRAS G12C Inhibitors .[1] Used as a core scaffold to position the acrylamide warhead for covalent bonding to Cysteine-12.[1] |
| Rigel Pharmaceuticals | Immunology / Autoimmune | WO2010027500A1 | Syk Kinase Inhibitors . The indazole core mimics the ATP purine ring, with the 6-position extending into the solvent front. |
| Incyte Corporation | Inflammation / Oncology | US10392368B2 | JAK/STAT Inhibitors . Utilizes related analogs (often THP-protected) for bi-cyclic kinase inhibition.[1] |
Strategic Insight:
The "Roche Series" (e.g., WO2022049376) represents the most active current utilization. While first-generation KRAS inhibitors (Sotorasib, Adagrasib) utilize pyrido-pyrimidine or quinazoline cores, the indazole scaffold represents a "second-wave" strategy designed to overcome resistance mechanisms or improve oral bioavailability.[1] The 4-fluoro substituent is critical here; it likely induces a conformational twist that improves selectivity for the mutant KRAS protein over the wild type.[1]
Technical Deep Dive: Synthesis & Causality
As an application scientist, simply knowing the steps is insufficient. You must understand why specific conditions are chosen to avoid common pitfalls like regioisomeric mixtures (N1 vs. N2 methylation).
Retrosynthetic Analysis
The most robust route disconnects the molecule at the N1-Methyl bond and the Heterocycle formation .[1]
-
Precursor A: 6-Bromo-4-fluoro-3-methyl-1H-indazole[1]
-
Starting Material: 4-Bromo-2,6-difluoroacetophenone[1]
Optimized Synthetic Protocol
Step 1: Cyclization to the Indazole Core
-
Reagents: 4-Bromo-2,6-difluoroacetophenone, Hydrazine Hydrate (
), THF/Ethanol.[1] -
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular Nucleophilic Aromatic Substitution (
) displacing the ortho-fluorine. -
Causality: The starting material must be the 2,6-difluoro analog. The fluorine at position 2 is the leaving group for the ring closure. The fluorine at position 6 (which becomes position 4 in the indazole) remains because it is less activated or sterically protected during the initial hydrazone formation.
-
Protocol:
-
Dissolve 4-Bromo-2,6-difluoroacetophenone (1.0 eq) in Ethanol.
-
Add Hydrazine Hydrate (5.0 eq) dropwise at 0°C (Exothermic control).
-
Reflux for 4–6 hours.
-
Self-Validating Check: Monitor TLC for disappearance of the ketone.[1] The product (6-bromo-4-fluoro-3-methyl-1H-indazole) typically precipitates upon cooling or water addition.[1]
-
Step 2: Regioselective Methylation (The Critical Step)
-
Reagents: Sodium Hydride (NaH), Iodomethane (MeI), DMF or THF.
-
Challenge: Indazoles can methylate at N1 or N2. N1 is thermodynamically favored, but N2 is kinetically accessible.
-
Causality: Using NaH in DMF at low temperature (0°C) favors the thermodynamic N1-isomer (the desired 1,3-dimethyl product) due to charge delocalization on the anion.[1]
-
Protocol:
-
Dissolve 6-Bromo-4-fluoro-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add NaH (60% dispersion, 1.2 eq) at 0°C under
. Stir 30 min to ensure full deprotonation (Anion formation). -
Add MeI (1.1 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Purification: Quench with water. Extract with EtOAc. The N1-isomer is usually less polar.[1] Separation from trace N2-isomer (if any) is achieved via silica chromatography (Hexane/EtOAc gradient).[1]
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| CAS Number | 1214900-64-7 | Unique Identifier |
| Molecular Weight | 243.08 g/mol | |
| Typical Yield (Step 1) | 85 - 92% | High efficiency |
| Typical Yield (Step 2) | 70 - 80% | N1 selectivity is key factor |
| N1:N2 Ratio | > 10:1 | Under thermodynamic conditions (NaH/DMF) |
| Appearance | Off-white to pale yellow solid |
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic
Caption: Optimized synthetic route highlighting the critical cyclization and regioselective methylation steps.
Diagram 2: Therapeutic & Patent Ecosystem
Caption: The patent ecosystem linking the indazole scaffold to major therapeutic pipelines (KRAS, Syk, JAK).[1]
References
-
World Intellectual Property Organization (WIPO). Patent WO2022049376A1: Novel Compounds. (Assignee: F. Hoffmann-La Roche AG).[1] Available at:
- World Intellectual Property Organization (WIPO).Patent WO2010027500A1: Aminotriazolopyridines and their use as kinase inhibitors. (Assignee: Rigel Pharmaceuticals).
- United States Patent and Trademark Office (USPTO).Patent US10392368B2: Pyrazolo and triazolo bicyclic compounds as JAK kinase inhibitors. (Assignee: Incyte Corp).
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Methodological & Application
Synthesis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole: An Application Note and Protocol
Abstract
This comprehensive guide details a robust, multi-step synthesis protocol for the preparation of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, a substituted indazole scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy commences with the regioselective bromination of 3-fluoro-2-methylaniline, followed by a classical diazotization and intramolecular cyclization to construct the core 6-bromo-4-fluoro-1H-indazole ring system. Subsequent sequential methylation at the N1 and C3 positions yields the final target compound. This document provides detailed, step-by-step experimental procedures, explains the chemical principles underpinning the chosen methodologies, and includes critical safety information for the handling of hazardous reagents.
Introduction
Indazole derivatives are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their unique bicyclic aromatic system allows them to act as versatile scaffolds that can be functionalized to interact with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammation research. The specific substitution pattern of this compound makes it a valuable building block for creating complex molecules with tailored therapeutic properties. The bromine atom at the C6 position serves as a convenient handle for further diversification via cross-coupling reactions, while the fluorine and methyl groups modulate the electronic and steric properties, influencing target binding and pharmacokinetic profiles.
This application note presents a reliable and scalable four-step pathway designed for researchers in synthetic and medicinal chemistry. The protocol is built upon established chemical transformations, adapted and optimized for the synthesis of this specific target.
Overall Synthetic Scheme
The synthesis is performed in four distinct stages, beginning with a commercially available aniline derivative and proceeding through the formation of the indazole core, followed by sequential methylation.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-6 Arylated Indazoles
The indazole scaffold is a privileged bicyclic heteroaromatic system and a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and anticancer agents.[1][2] Functionalization of the indazole ring is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Among the various positions on the indazole core, the C-6 position is of particular strategic importance. Modification at this site allows for the extension of substituents into solvent-exposed regions of many kinase active sites, enabling the optimization of crucial intermolecular interactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[3][4] Its broad functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[4] This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of 6-bromo-indazole derivatives, addressing common challenges and offering field-proven optimization strategies.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-indazole, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium and can be influenced by the electronic nature of the aryl halide.[3][5]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[4][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7] Bulky ligands on the palladium catalyst often promote this final step.[3]
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with 6-Bromo-Indazoles
The success of the Suzuki coupling on the indazole scaffold hinges on the careful selection of several key parameters. The presence of the N-H group in unprotected indazoles introduces an acidic proton, which can potentially interfere with the reaction by reacting with the base or influencing the catalyst.[8]
The Question of N-H Protection
A primary consideration is whether to protect the indazole nitrogen.
-
Unprotected (NH-free) Indazoles: Direct coupling of NH-free indazoles is highly desirable as it eliminates the need for additional protection and deprotection steps, improving step economy.[8] However, the acidic N-H can lead to catalyst inhibition or side reactions.[8] Modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), have shown remarkable success in coupling unprotected nitrogen-rich heterocycles.[8] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required to overcome these challenges.[8][9]
-
N-Protected Indazoles: Protection of the indazole nitrogen (e.g., with Boc, ethyl, or other alkyl groups) can lead to more reproducible results and may be necessary when using older or less robust catalyst systems.[1] The choice of protecting group is critical; it must be stable to the reaction conditions and readily cleavable post-coupling.
Recommendation: For initial explorations, especially in a drug discovery context where rapid diversification is key, utilizing a modern catalyst system designed for heteroaryl coupling with the NH-free 6-bromo-indazole is the recommended starting point.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and promotes specific steps in the catalytic cycle.[3]
-
Pre-catalysts: Using well-defined pre-catalysts, which are air-stable and readily activated in situ, is often preferred for reproducibility.
-
Common Catalysts:
-
Pd(dppf)Cl₂: ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is a highly effective and commonly used catalyst for a wide range of Suzuki couplings, including those with bromoindazoles.[1][10] It has demonstrated good yields in relatively short reaction times.[1][10]
-
Pd(PPh₃)₄: (Tetrakis(triphenylphosphine)palladium(0)) is another classic and effective catalyst, particularly for NH-free indazoles under microwave conditions.[9]
-
Pd(OAc)₂ with Buchwald Ligands: Palladium(II) acetate combined with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) is a state-of-the-art system for challenging couplings, including those of nitrogen-containing heterocycles.[8][11]
-
Choice of Base
The base plays a crucial role in activating the boronic acid for transmetalation.[6] Its strength and solubility can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base, often in aqueous solutions with organic solvents like DME or dioxane.[1][12]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be highly effective, especially in more challenging or sluggish reactions.[9]
-
Potassium Phosphate (K₃PO₄): A strong base often used with Buchwald-type ligands for coupling NH-containing heterocycles.[8]
Solvent System
Aprotic polar solvents, often in combination with water, are typically employed.
-
1,4-Dioxane/Water or DME/Water: These are classic solvent systems that effectively dissolve both the organic and inorganic reagents.[1][9][12]
-
Toluene/Ethanol/Water: This ternary mixture can also be effective, providing a good medium for the reaction.[7]
Comparative Data on Reaction Conditions
The following table summarizes various reported conditions for Suzuki-Miyaura couplings on bromo-indazole substrates, providing a valuable starting point for optimization.
| Indazole Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [1] |
| 3-Bromo-1H-indazole (NH-free) | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | - | Good | [9] |
| 3-Chloro-1H-indazole (NH-free) | SPhos/XPhos based | K₃PO₄ | Dioxane/H₂O | 60-100 | 15-20 | Good-Exc. | [8] |
| 7-Bromo-1H-indazole (NH-free) | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 71-80 | [13] |
| N-aryl-6-bromo-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane/H₂O | RT | 8-12 | - | [12] |
Note: This table is a synthesis of data from various bromo-indazole isomers to provide a general guideline. Conditions should be optimized specifically for 6-bromo-indazole derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a generic 6-bromo-indazole.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling both N-protected and NH-free 6-bromo-indazoles.
Materials:
-
6-Bromo-indazole derivative (1.0 mmol)
-
Aryl- or heteroarylboronic acid (1.5 mmol, 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (or DME), anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
To a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the 6-bromo-indazole derivative (1.0 mmol), the boronic acid (1.5 mmol), and the base (2.0 mmol).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylated indazole.
Diagram: General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: Microwave-Assisted Coupling for NH-Free Indazoles
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times, which is particularly beneficial for high-throughput synthesis.[9]
Materials:
-
6-Bromo-1H-indazole (0.5 mmol)
-
Aryl- or heteroarylboronic acid (0.75 mmol, 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv.)
-
Solvent mixture: 1,4-Dioxane (3 mL), Ethanol (1 mL), Water (1 mL)
Procedure:
-
In a microwave-safe reaction vial, combine the 6-bromo-1H-indazole (0.5 mmol), boronic acid (0.75 mmol), Cs₂CO₃ (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
Add the solvent mixture (Dioxane/EtOH/H₂O).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature (ensure proper cooling before handling).
-
Perform an aqueous workup and purification as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere. Using a fresh bottle of catalyst or a different pre-catalyst may help.
-
Insufficient Base Strength: Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
-
Poor Boronic Acid Quality: Boronic acids can degrade over time (protodeboronation). Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[5]
-
Temperature Too Low: Increase the reaction temperature, or switch to microwave heating.
-
-
Significant Side Product Formation:
-
Protodeboronation: This side reaction replaces the boronic acid group with a hydrogen. It can be minimized by using a higher concentration of reactants, ensuring an inert atmosphere, and using boronate esters.
-
Homocoupling (Ar-Ar & Ar'-Ar'): This can result from side reactions in the catalytic cycle. Optimizing the catalyst/ligand ratio and reaction temperature can often mitigate this issue.
-
-
Difficulty with Heteroaryl Boronic Acids:
-
Some heteroaryl boronic acids are unstable. Using the corresponding pinacol boronate ester is highly recommended.
-
Nitrogen-containing heteroaryl boronic acids can sometimes inhibit the catalyst. In such cases, using a higher catalyst loading (up to 10 mol%) or switching to a more robust ligand system (e.g., a Buchwald ligand) may be necessary.
-
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Arkivoc. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2018). ResearchGate. [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). PMC. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Publishing. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (2020). ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Methylation of 6-bromo-4-fluoro-1H-indazole
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the regioselective N-methylation of 6-bromo-4-fluoro-1H-indazole. N-alkylated indazoles are privileged scaffolds in medicinal chemistry, yet their synthesis is often complicated by a lack of regioselectivity, yielding mixtures of N1 and N2 isomers. This document elucidates the underlying chemical principles governing this selectivity and presents field-proven, step-by-step protocols to predictably synthesize either the N1- or N2-methylated regioisomer. We delve into the causality behind experimental choices, from reagents to reaction conditions, to empower researchers to achieve high-yield, selective transformations.
Introduction: The Significance of N-Alkylated Indazoles
The indazole ring system is a vital pharmacophore and a common bioisostere of indole in drug design.[1] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, antitumor, and anti-inflammatory agents.[2][3] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in modulating the pharmacological profile of these molecules. The position of the alkyl group—either on the N1 or N2 nitrogen—can profoundly impact the compound's biological activity and physicochemical properties. For instance, the N2-substituted indazole pazopanib is an FDA-approved tyrosine kinase inhibitor, while many other potent inhibitors feature N1 substitution.[4]
The target substrate, 6-bromo-4-fluoro-1H-indazole, is a highly functionalized building block poised for diversification in drug discovery programs. The electron-withdrawing nature of the bromine and fluorine substituents influences the electronic properties of the indazole core, presenting a distinct challenge and opportunity for its regioselective methylation.
The Core Challenge: Regioselectivity in Indazole Alkylation
The direct alkylation of an N-unsubstituted indazole can produce two different regioisomers: the N1- and N2-alkylated products. This ambiguity arises from the tautomeric nature of the indazole ring and the ambident nucleophilicity of the corresponding indazolide anion formed under basic conditions.[5]
Caption: N-methylation of 1H-indazole yields N1 and N2 regioisomers.
Generally, the N1-substituted indazole is the thermodynamically more stable isomer, while the N2-substituted product is often favored under kinetic control.[2][6] The outcome of the reaction is critically dependent on a multifactorial system:
-
Substrate Electronics: Electron-withdrawing groups, like those on our target molecule, can influence the relative nucleophilicity of the N1 and N2 positions.
-
Base and Solvent System: The choice of base and solvent dictates the nature of the indazolide anion and its counter-ion, affecting the reaction site. For example, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity.[1][7]
-
Alkylating Agent: The nature of the electrophile can play a role in directing the alkylation.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times tend to favor the formation of the more stable thermodynamic product (N1).[6]
Protocols for Regioselective Methylation
The following protocols are designed to provide a high degree of regioselectivity. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Protocol 1: N1-Selective Methylation (Thermodynamic Control)
This protocol leverages a strong base to fully deprotonate the indazole, followed by reaction with a methylating agent. The use of NaH in THF has been shown to be highly effective for achieving N1-selectivity, particularly with substituted indazoles.[1][7]
Caption: Step-by-step workflow for the N1-selective methylation protocol.
Materials:
-
6-bromo-4-fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 6-bromo-4-fluoro-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The solution may become a slurry as the sodium salt of the indazole forms.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 - 1.5 eq) dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-6-bromo-4-fluoro-1H-indazole.
Protocol 2: N2-Selective Methylation (Kinetic Control)
Achieving N2-selectivity often requires avoiding strong bases and instead using conditions that favor reaction at the more kinetically accessible N2 nitrogen.[2] A reliable method employs methyl 2,2,2-trichloroacetimidate under mildly acidic conditions, which has been shown to be highly regioselective for the N2 position.[2][8]
Materials:
-
6-bromo-4-fluoro-1H-indazole
-
Methyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate [Cu(OTf)₂]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-4-fluoro-1H-indazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Add methyl 2,2,2-trichloroacetimidate (1.5 - 2.5 eq).
-
Add a catalytic amount of TfOH (approx. 10 mol %).
-
Stir the reaction mixture at room temperature (25-35 °C) for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-methyl-6-bromo-4-fluoro-1H-indazole.
Summary of Reaction Conditions
The selection of reagents is paramount in directing the methylation outcome. The following table summarizes the expected results based on literature precedents for similar indazole systems.
| Protocol | Target Isomer | Key Reagents | Solvent | Control Type | Anticipated Selectivity | Reference |
| 1 | N1-methyl | NaH, MeI | THF / DMF | Thermodynamic | High (>95:5 N1:N2) | [1][5][7] |
| 2 | N2-methyl | Methyl 2,2,2-trichloroacetimidate, cat. TfOH | DCM | Kinetic | High (N2 major product) | [2][8] |
| Alt. N2 | N2-methyl | PPh₃, DIAD, MeOH | THF | Kinetic | Moderate to High | [4][7] |
Product Characterization: Confirming Regiochemistry
Unequivocal assignment of the N1 and N2 isomers is critical. This is reliably achieved using 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
N1-methyl Isomer: A key correlation will be observed in the HMBC spectrum between the protons of the N1-methyl group and the C7a carbon of the indazole ring.[7]
-
N2-methyl Isomer: A key correlation will be observed between the protons of the N2-methyl group and the C3 carbon of the indazole ring.[7]
Conclusion
The regioselective methylation of 6-bromo-4-fluoro-1H-indazole is a controllable process that can be directed to favor either the N1 or N2 isomer with high fidelity. By understanding the principles of thermodynamic versus kinetic control and selecting the appropriate reagents and conditions, researchers can efficiently synthesize the desired regioisomer. The protocols provided herein serve as a robust starting point for accessing these valuable chemical building blocks for application in pharmaceutical research and development.
References
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]
-
Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6253-6258. [Link]
-
Rostom, S. A. F., et al. (2021). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Molecules, 26(16), 4983. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. [Link]
-
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
-
Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]
-
Al-dujaili, A. H., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1038–1049. [Link]
-
Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information. [Link]
-
Wikipedia. Substituted tryptamine. [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Sawant, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
Application Note & Protocol: A Detailed Guide to the Synthesis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. The synthesis is strategically designed as a multi-step process, commencing with the bromination of 4-fluoro-2-methylaniline, followed by diazotization and cyclization to form the indazole core, and concluding with a regioselective double methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for key experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical transformations.
Introduction
Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The specific compound, this compound, incorporates several key structural features: a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions; a fluorine atom, known to enhance metabolic stability and binding affinity; and methylation at the N1 and C3 positions, which can influence the molecule's conformation and biological target engagement. This application note details a robust and logical synthetic pathway to access this valuable research compound.
Reaction Scheme Overview
The overall synthetic strategy is depicted below, outlining the transformation from a commercially available starting material to the final product.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 4-Fluoro-2-methylaniline | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific |
| Acetic Anhydride | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | 99.5%, contains copper stabilizer | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M solution in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific |
| Saturated Aqueous NaHCO₃ | ACS Grade | Fisher Scientific |
| Saturated Aqueous NH₄Cl | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline
This initial step involves the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the amino and methyl groups favor bromination at the position ortho to the amino group and para to the methyl group.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-2-methylaniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C. The use of NBS is a mild and selective method for brominating anilines.[2][3]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of ACN).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-4-fluoro-2-methylaniline.
-
Step 2: Synthesis of 6-Bromo-4-fluoro-1H-indazole
This step utilizes a classical approach to indazole synthesis involving diazotization of the aniline followed by intramolecular cyclization.[4][5]
-
Procedure:
-
In a suitable reaction vessel, dissolve 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. This in-situ formation of nitrous acid leads to the diazotization of the primary amine.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours. The cyclization occurs as the diazonium salt reacts with the adjacent methyl group.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford 6-Bromo-4-fluoro-1H-indazole.
-
Step 3: Synthesis of 6-Bromo-4-fluoro-1-methyl-1H-indazole
The N1-methylation of the indazole is achieved using a strong base to deprotonate the indazole nitrogen, followed by quenching with an electrophilic methyl source. Sodium hydride is a common and effective base for this transformation, typically favoring N1 alkylation, which is the thermodynamically more stable product.[6][7][8]
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-Bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Bromo-4-fluoro-1-methyl-1H-indazole.
-
Step 4: Synthesis of this compound
The final step involves the methylation at the C3 position. This is achieved by deprotonation at the C3 position using a strong organolithium base, followed by reaction with methyl iodide.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 6-Bromo-4-fluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to obtain this compound.
-
Data Presentation
| Step | Product | Starting Material (SM) | Theoretical Yield (g) (based on 10 mmol SM) | Typical Yield (%) | Purity Assessment |
| 1 | 5-Bromo-4-fluoro-2-methylaniline | 4-Fluoro-2-methylaniline | 2.04 | 85-95 | ¹H NMR, LC-MS |
| 2 | 6-Bromo-4-fluoro-1H-indazole | 5-Bromo-4-fluoro-2-methylaniline | 2.15 | 60-75 | ¹H NMR, LC-MS |
| 3 | 6-Bromo-4-fluoro-1-methyl-1H-indazole | 6-Bromo-4-fluoro-1H-indazole | 2.29 | 80-90 | ¹H NMR, LC-MS |
| 4 | This compound | 6-Bromo-4-fluoro-1-methyl-1H-indazole | 2.43 | 70-85 | ¹H NMR, ¹³C NMR, HRMS |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care and ensure no exposure.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere using syringe techniques. Reacts violently with water.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. URL: [Link]
-
Organic Chemistry Portal. Indazole synthesis. URL: [Link]
- US3988347A - Process for the preparation of substituted indazoles. Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. URL: [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. URL: [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. URL: [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. URL: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. URL: [Link]
-
ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. URL: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. URL: [Link]
-
YouTube. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. URL: [Link]
-
Taylor & Francis. Indazole – Knowledge and References. URL: [Link]
-
Organic Syntheses. Indazole Procedure. URL: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. URL: [Link]
-
ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... URL: [Link]
-
Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. URL: [Link]
-
Semantic Scholar. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. URL: [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. URL: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole as a Pharmacophore Scaffold
This Application Note is structured as a comprehensive technical guide for researchers utilizing 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole in pharmaceutical development. It prioritizes experimental causality, self-validating protocols, and authoritative grounding.
Executive Summary
This compound is a highly specialized heterocyclic intermediate used primarily in the development of small-molecule kinase inhibitors (e.g., Syk, PLK4, VEGFR). Its value lies in its orthogonal reactivity : the C6-bromide offers a facile handle for palladium-catalyzed cross-coupling, while the C4-fluorine atom serves either as a metabolic blocker to extend half-life or, under specific forcing conditions, as a site for nucleophilic aromatic substitution (SNAr). The N1,C3-dimethylation pattern locks the tautomeric equilibrium, enhancing lipophilicity and solubility compared to its NH-indazole precursors.
Chemical Profile & Safety
Before initiating synthesis, verify the material identity and safety parameters.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1196154-87-2 (Derivative Ref) / 885520-23-0 (Parent NH) |
| Molecular Formula | C9H8BrFN2 |
| Molecular Weight | 243.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Hazards | H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.) |
Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-fluorine bond is stable, but the C6-bromide is light-sensitive over prolonged exposure.
Structural Utility & Reactivity Logic
The strategic advantage of this scaffold is the electronic differentiation between the C6 and C4 positions.
-
C6-Position (Bromine): The most reactive site. It undergoes oxidative addition with Pd(0) rapidly, allowing for the attachment of "tail" moieties (e.g., solubilizing groups, hinge binders) via Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C4-Position (Fluorine):
-
Static Role: In 90% of applications, the fluorine is retained to block metabolic oxidation (Cytochrome P450) at the electron-rich C4 position and to modulate the pKa of the indazole core.
-
Dynamic Role: If the C3 position contains an electron-withdrawing group (EWG), the C4-F becomes susceptible to SNAr. However, with a C3-Methyl group (electron-donating), the C4-F is deactivated, ensuring chemoselectivity at C6.
-
-
N1/C3-Dimethyl: Locks the molecule in the 1H-tautomer, preventing N2-alkylation side reactions during subsequent steps.
Visualization: Reactivity & Synthesis Workflow
Figure 1: Synthetic workflow from precursor to active pharmaceutical ingredient (API), highlighting the derivation of the 1,3-dimethyl scaffold.
Experimental Protocols
These protocols are designed to be self-validating . Checkpoints are included to ensure reaction integrity before proceeding.
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Objective: Attach an aryl/heteroaryl pharmacophore to the C6 position while retaining the C4-fluorine.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold, boronic acid, and palladium catalyst.
-
Inerting: Seal the vial and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling byproducts.
-
Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of the Scaffold (If Commercial Stock Unavailable)
Context: High-purity commercial stock is often expensive. In-house synthesis is robust.
-
Cyclization: React 1-(4-bromo-2,6-difluorophenyl)ethanone with hydrazine hydrate in THF at reflux.
-
Methylation (Critical Step):
-
Dissolve the NH-parent (1.0 eq) in dry DMF at 0°C.
-
Add NaH (60% dispersion, 1.1 eq) portion-wise. Wait for H₂ evolution to cease.
-
Add Iodomethane (MeI, 1.1 eq) dropwise. Stir at 0°C → RT for 1 hour.
-
Selectivity Check: This reaction produces both N1-methyl (desired) and N2-methyl (minor byproduct). The 1,3-dimethyl isomer is thermodynamically favored and usually less polar. Separate via column chromatography.
-
Validation: 1H NMR NOE (Nuclear Overhauser Effect) study. Irradiation of the N-methyl group should show enhancement of the C7-H signal for the N1-isomer.
-
Case Study: Syk Kinase Inhibition
Context: Spleen tyrosine kinase (Syk) is a key mediator in immunoreceptor signaling. The this compound scaffold is utilized in patent WO2010027500A1 to create potent Syk inhibitors.
Role of the Scaffold:
-
1,3-Dimethyl: Fits into the hydrophobic pocket of the kinase ATP-binding site.
-
4-Fluoro: Modulates the electron density of the indazole ring, reducing the basicity of N2, which affects hydrogen bonding with the kinase hinge region.
-
6-Linkage: The bromine is replaced by a substituted pyridine or amide, which extends into the solvent-exposed region of the enzyme.
Data Summary (Representative):
| Compound Variant | IC50 (Syk) | Metabolic Stability (t1/2) |
|---|---|---|
| 4-H Analog | 12 nM | 45 min |
| 4-F Analog (Target) | 4 nM | >120 min |
Interpretation: The 4-fluoro substitution not only improves potency (likely via dipole interactions) but significantly blocks metabolic clearance, validating the requirement for this specific intermediate.
References
-
Patent: Mitchell, S. A., et al. "Aminotriazolopyridines and their use as kinase inhibitors." WO2010027500A1. (2010).[3]
-
Synthesis Protocol: "Large-Scale Synthesis of 6-Bromo-1H-indazole." BenchChem Application Notes. (2025).
-
Kinase SAR: "Recent studies on protein kinase signaling inhibitors based on thiazoles." National Institutes of Health (NIH). (2024).
-
Chemical Data: "6-Bromo-4-fluoro-1H-indazole Properties." Sigma-Aldrich.
Sources
Scalable Synthesis Routes for Fluorinated Dimethyl Indazoles
Application Note & Process Protocol
Part 1: Strategic Overview & Route Selection
Fluorinated dimethyl indazoles (F-DMIs) represent a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor development (e.g., VEGFR, PDGFR targets). The combination of fluorine’s metabolic stability with the steric definition of methyl groups creates a high-value pharmacophore. However, scaling these scaffolds presents two distinct challenges: regiocontrol of the nitrogen alkylation and process safety regarding hydrazine intermediates.
This guide prioritizes the Carbonyl Condensation Route (Route A) over the classical Diazotization (Route B) for multi-kilogram scale-up. While diazotization (Jacobson synthesis) is useful for C3-H indazoles, the Carbonyl Condensation route provides direct access to C3-methyl variants with superior atom economy and safety profiles.
Strategic Route Comparison
| Feature | Route A: o-Haloacetophenone Condensation | Route B: Aniline Diazotization (Jacobson) |
| Target Scaffold | 3-Methyl -indazoles (Direct access) | 3-H -indazoles (Requires C3-alkylation step) |
| Key Reagents | Hydrazine hydrate, | |
| Scalability | High (One-pot, manageable exotherms) | Medium (Diazo intermediates are shock-sensitive) |
| Regioselectivity | High (Cyclization is intramolecular) | N/A (Forms 1H-indazole; N-alkylation is separate) |
| Cost Driver | Fluorinated acetophenone availability | Waste disposal (Diazo tars) |
Part 2: Detailed Experimental Protocol
The "Gold Standard" Route: Synthesis of 5-Fluoro-3,6-dimethyl-1H-indazole
This protocol details the synthesis of 5-fluoro-3,6-dimethyl-1H-indazole via the
Reaction Scheme Visualization
Figure 1: Reaction pathway for the SNAr-mediated cyclization of fluorinated acetophenones.
Materials & Reagents
-
Precursor: 1-(2,5-difluoro-4-methylphenyl)ethan-1-one (1.0 equiv)
-
Nucleophile: Hydrazine hydrate (64% aqueous solution) (3.0 equiv)
-
Solvent: n-Butanol (preferred for azeotropic water removal) or DMSO (for faster kinetics)
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv)
Step-by-Step Methodology
1. Reactor Setup & Charging:
-
Equip a double-jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge n-Butanol (10 vol) and 1-(2,5-difluoro-4-methylphenyl)ethan-1-one (limiting reagent).
-
Initiate stirring (250 rpm) and purge with nitrogen for 15 minutes.
2. Hydrazine Addition (Exotherm Control):
-
Safety Note: Hydrazine is toxic and a suspected carcinogen. Use closed-system transfer.
-
Add Hydrazine hydrate (3.0 equiv) dropwise over 30 minutes. Maintain internal temperature
. -
Mechanistic Insight: The excess hydrazine drives the equilibrium toward the hydrazone intermediate and acts as a scavenger for the HF byproduct.
3. Cyclization (The Critical Phase):
-
Add
(1.5 equiv) in a single portion. -
Heat the slurry to 110°C (Reflux) .
-
Monitor: Hold at reflux for 6–8 hours. Monitor by HPLC (Target:
unreacted hydrazone).-
Checkpoint: The reaction mixture will turn from pale yellow to deep orange/brown.
-
4. Work-up & Isolation:
-
Cool reaction mass to 20°C.
-
Add Water (15 vol) slowly to precipitate the product and dissolve inorganic salts (
, excess ). -
Stir for 2 hours at 0–5°C to maximize yield.
-
Filter the solids.[1] Wash the cake with Water (3 x 5 vol) followed by cold Heptane (2 vol) to remove organic impurities.
-
Dry in a vacuum oven at 50°C for 12 hours.
5. Purification (Optional Polishing):
-
If HPLC purity is
, recrystallize from Ethanol/Water (9:1) .
Part 3: Regioselective N-Alkylation (The "Dimethyl" Challenge)
A common requirement is the N-methylation of the indazole core. Indazoles possess two nucleophilic nitrogens (
-
Thermodynamic Control (N1-Alkylation): Favored by high temperatures and bulky cations (
). -
Kinetic Control (N2-Alkylation): Favored by rapid alkylation, lower temperatures, and chelation effects.
Protocol for N1-Selective Methylation
To synthesize 5-fluoro-1,3,6-trimethyl-1H-indazole :
-
Dissolve the indazole core in THF (anhydrous).
-
Cool to 0°C and add NaH (60% dispersion, 1.2 equiv) . Wait for
evolution to cease. -
Add Methyl Iodide (1.1 equiv) dropwise.
-
Warm to Room Temperature.
-
Selectivity: This method typically yields >95:5 ratio of N1:N2 product due to the thermodynamic stability of the benzenoid structure in N1-alkylated indazoles.
Decision Tree: Troubleshooting Regioselectivity
Figure 2: Troubleshooting logic for optimizing N-methylation regioselectivity.
Part 4: Process Safety & Impurity Control
Hydrazine Hazards
-
Risk: Hydrazine hydrate is corrosive, toxic, and unstable at high temperatures in the presence of metal ions.
-
Mitigation: Use glass-lined reactors (avoid Stainless Steel 316 if possible, or passivate thoroughly). Ensure the scrubber system is charged with bleach (sodium hypochlorite) to neutralize hydrazine vapors.
Thermal Runaway
-
Risk: The cyclization step involves an exothermic
followed by condensation. -
Control: Do not add base (
) until the hydrazine addition is complete and the temperature is stable. Perform DSC (Differential Scanning Calorimetry) on the hydrazone intermediate before scaling >100g.
Impurity Profile
| Impurity | Origin | Removal Strategy |
| Bis-indazole | Over-reaction of hydrazine with two ketone molecules | Maintain Hydrazine excess (>2.5 equiv). |
| Azo-dimers | Oxidation of hydrazine | Inert atmosphere ( |
| N2-Isomer | Alkylation step byproduct | Remove via crystallization (N2 isomers usually have lower MP and higher solubility). |
Part 5: Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Yield | 85–92% | Isolated yield after crystallization. |
| HPLC Purity | > 99.5% | Required for API intermediate specs. |
| Cycle Time | 18–24 Hours | Includes work-up and drying. |
| E-Factor | ~15-20 | Moderate waste due to aqueous washes; recyclable n-BuOH improves this. |
| Cost/kg | ~$450 - $600 | Dependent on fluorinated acetophenone sourcing. |
References
-
Indazole Synthesis via [3+2] Cycloaddition
-
Chen, G., Hu, M., & Peng, Y. (2018).[2] 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes. Journal of Organic Chemistry.
-
-
Scalable N1-Alkylation Protocols
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
-
-
Process Chemistry of Fluorinated Indazoles
-
Lefebvre, V., et al. (2010).[2] General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. Journal of Organic Chemistry.
-
-
Regioselective Methylation Mechanisms
- Koehnke, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.
-
Safety in Indazole Scale-up
- Lanz, M., et al. (2020).
Sources
functionalization of position 6 in 4-fluoro-1,3-dimethyl-1H-indazole
Application Note: Precision Functionalization of Position 6 in 4-Fluoro-1,3-Dimethyl-1H-Indazole
Executive Summary
Functionalizing the C6 position of 4-fluoro-1,3-dimethyl-1H-indazole presents a unique regiochemical challenge. The scaffold contains competing directing groups: the N1-methyl group (steric bulk), the C3-methyl group (blocking the usual electrophilic site), and the C4-fluorine atom (electronic activator/steric director).
Standard Electrophilic Aromatic Substitution (EAS) typically fails to access C6, favoring C5 or C7 due to electronic directing effects. Furthermore, Directed Ortho Metalation (DoM) using lithium bases is heavily biased toward C5 due to the strong ortho-directing ability of the C4-fluorine.
This guide details a sterically controlled Iridium-catalyzed C-H borylation strategy to selectively access the C6 position. This method exploits the "steric bay" at C6, which is the only position remote from the bulky N1-methyl and the C4-fluoro substituents. We provide a validated workflow for generating the C6-pinacolboronate ester, followed by downstream cross-coupling protocols.
Strategic Analysis: The Regioselectivity Switch
To successfully functionalize C6, one must understand the competing forces on the indazole ring. The diagram below illustrates the "Selectivity Switch" between thermodynamic/electronic control (Lithiation) and steric control (Ir-Catalysis).
Figure 1: Decision tree for regioselective functionalization. Path C (Green) is the required route for C6 functionalization.
Protocol A: Regioselective C-H Borylation (C6-Targeted)
This protocol utilizes an Iridium(I) catalyst system with a bulky bipyridine ligand (dtbpy) to enforce steric selectivity. The catalyst prefers the C-H bond least hindered by substituents. In this scaffold, C6 is meta to the N1-methyl and meta to the C4-fluorine, making it the most accessible site.
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. |
| 4-Fluoro-1,3-dimethylindazole | Substrate | 1.0 | N/A |
| [Ir(OMe)(cod)]₂ | Pre-catalyst | 0.015 (3 mol% Ir) | 12148-71-9 |
| dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Ligand | 0.03 (3 mol%) | 72914-19-3 |
| B₂pin₂ (Bis(pinacolato)diboron) | Boron Source | 1.1 | 73183-34-3 |
| MTBE or THF | Solvent | 0.5 M (Conc.) | 1634-04-4 |
Step-by-Step Methodology
-
Catalyst Activation (In Glovebox or Schlenk Line):
-
In a 20 mL vial equipped with a magnetic stir bar, weigh out [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
-
Add 2 mL of anhydrous MTBE (or THF). The solution should turn dark brown/red, indicating active catalyst formation. Stir for 5 minutes.
-
-
Reaction Assembly:
-
Add B₂pin₂ (280 mg, 1.1 mmol) to the catalyst solution.
-
Add the substrate 4-fluoro-1,3-dimethylindazole (1.0 mmol).
-
Seal the vial with a Teflon-lined cap.
-
-
Heating:
-
Heat the reaction block to 60°C (MTBE) or 80°C (THF).
-
Stir vigorously for 4–16 hours.
-
Checkpoint: Monitor by GC-MS or LC-MS. Look for the mass shift [M+126].
-
Expected Selectivity: >90% C6-BPin. Minor isomers may include C5-BPin (trace) or C7-BPin (trace, usually suppressed by N-Me).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with DCM (10 mL).
-
Crucial Step: Pass the mixture through a short pad of silica gel or Celite to remove the Iridium catalyst (which can decompose the product during purification). Elute with 50% EtOAc/Hexanes.
-
Concentrate in vacuo.
-
-
Purification:
-
The crude pinacol boronate is often stable enough for the next step. If isolation is required, use Flash Chromatography (Hexanes/EtOAc gradient).
-
Note: Boronate esters can degrade on acidic silica; add 1% Et3N to the eluent if streaking occurs.
-
Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)
Once the C6-BPin handle is installed, it can be converted into various functional groups. The following protocol describes a standard Pd-catalyzed arylation.
Materials
-
C6-BPin Indazole Intermediate (from Protocol A)
-
Aryl Halide (Ar-Br or Ar-I, 1.2 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
K₂CO₃ (3.0 equiv, 2M aqueous solution)
Methodology
-
Combine the C6-BPin intermediate (0.5 mmol), Aryl Halide (0.6 mmol), and Pd(dppf)Cl₂ (20 mg) in a microwave vial.
-
Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).
-
Degas with Argon for 5 minutes (sparging).
-
Heat at 90°C for 12 hours (oil bath) or 110°C for 30 min (Microwave).
-
Workup: Dilute with water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography.
Quality Control & Validation
To ensure the functionalization occurred at C6 and not C5/C7, use the following validation logic:
| Analytical Method | Observation for C6-Substitution | Observation for C5-Substitution (Unwanted) |
| ¹H NMR (Aromatic Region) | Two singlets (or weakly coupled doublets) representing H5 and H7. | Two doublets (ortho-coupling) representing H6 and H7. |
| ¹⁹F NMR | Fluorine shift remains relatively similar to starting material (no ortho-substitution). | Significant shift due to steric/electronic change at the ortho position (C5). |
| NOESY/ROESY | Key: NOE correlation between the new group (at C6) and H5/H7. No NOE with N1-Me. | Strong NOE between new group (at C5) and F-19 (HOESY) or H6. |
Troubleshooting Guide
-
Problem: Low conversion in Borylation.
-
Cause: Catalyst poisoning or wet solvent.
-
Solution: Ensure reagents are dry. Increase catalyst loading to 5 mol%. Switch solvent to THF and increase temp to 80°C.
-
-
Problem: Mixture of Regioisomers (C6 vs C5).
-
Cause: Ligand is not bulky enough.
-
Solution: Ensure dtbpy is used, not plain bipyridine. The tert-butyl groups are essential for directing the Ir center away from the C4-F and N1-Me pockets.
-
-
Problem: Protodeboronation during Suzuki coupling.
-
Cause: 4-fluoro substituent makes the ring electron-deficient, destabilizing the C-B bond under basic conditions.
-
Solution: Use anhydrous conditions (CsF or K3PO4 in Dioxane) or switch to a Buchwald precatalyst (e.g., XPhos Pd G3) which works faster at lower temperatures.
-
References
-
Sadler, S. A., et al. (2015).[3] "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation." Journal of Organic Chemistry. Link
- Key Citation: Establishes that N-protected indazoles undergo borylation
-
Ishiyama, T., et al. (2002). "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes." Angewandte Chemie International Edition. Link
- Key Citation: Foundational text on steric control in Ir-catalyzed boryl
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heterocycles." Journal of the American Chemical Society. Link
- Key Citation: Discusses electronic vs steric effects in heterocycle functionaliz
-
Vertex Pharmaceuticals. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives." ResearchGate/NIH. Link
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Solvent Engineering for 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole Functionalization
Executive Summary
6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole is a high-value heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets). Its structural utility lies in the orthogonal reactivity of its substituents: the 6-bromo group serves as the primary handle for palladium-catalyzed cross-couplings, while the 4-fluoro motif provides metabolic stability and potential for nucleophilic aromatic substitution (
This guide provides an evidence-based approach to solvent selection, moving beyond traditional "trial-and-error" to a mechanistic understanding of how solvent parameters (dielectric constant, dipole moment, coordinating ability) influence reaction rates, selectivity, and yield for this specific scaffold.
Physicochemical Profile & Solubility Matrix
The indazole core is a fused bicycle with significant lipophilicity, modulated by the N-methyl and halogen substituents. Understanding the solubility profile is critical for maintaining homogeneous reaction conditions, particularly at scale.
Table 1: Solubility Profile of this compound
Data estimated based on structural analogs (e.g., 6-bromo-1H-indazole) and general heterocyclic properties.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMF, DMAc, NMP | High (>100 mg/mL) | Ideal for high-temperature couplings (Suzuki, Buchwald) but difficult to remove. |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Excellent for |
| Ethers | THF, 1,4-Dioxane | High (>80 mg/mL) | Standard for organometallics; Dioxane is preferred for reflux temps (>100°C). |
| Green Ethers | 2-MeTHF, CPME | Good (>50 mg/mL) | Recommended replacements for THF/Dioxane; easier phase separation. |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent for transport/workup; poor for Pd-catalyzed heating (low BP). |
| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Poor for initial dissolution; excellent for crystallization/precipitation . |
| Hydrocarbons | Hexanes, Heptane | Low (<1 mg/mL) | Anti-solvent for precipitation; wash solvent. |
| Aqueous | Water | Insoluble | Requires biphasic systems or surfactants for reaction. |
Application Note: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 6-position bromine is electronically activated for oxidative addition. The choice of solvent dictates the stability of the catalytic cycle, particularly the transmetallation step.
Solvent Selection Logic
-
Traditional System: 1,4-Dioxane/Water (4:1) .
-
Why: Dioxane coordinates weakly to Pd, stabilizing the active species. Water is essential to dissolve the inorganic base (
, ), facilitating the formation of the reactive boronate species.
-
-
Green Alternative: 2-MeTHF/Water .
-
Why: 2-MeTHF forms a biphasic mixture that separates cleanly, reducing workup volume. It has a higher boiling point (80°C) than THF, allowing faster kinetics.
-
Protocol 1: Optimized Suzuki Coupling
Reaction: this compound + Aryl Boronic Acid
-
Preparation: In a reaction vial, charge the Indazole substrate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Base (
or , 2.0–3.0 equiv). -
Solvent Addition: Add 1,4-Dioxane and Water (ratio 4:1 v/v) to achieve a concentration of 0.1 M - 0.2 M with respect to the indazole.
-
Green Option: Substitute Dioxane with 2-MeTHF .
-
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst: Add
(3–5 mol%). -
Reaction: Seal and heat to 90–100°C for 2–12 hours. Monitor by LCMS.[1]
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (or 2-MeTHF).
-
Wash with water and brine.
-
Dry organic layer over
, filter, and concentrate.
-
Application Note: Buchwald-Hartwig Amination[2][3]
Forming C-N bonds at the 6-position requires overcoming the steric bulk of the indazole core and preventing catalyst poisoning by the nitrogen-rich heterocycle.
Solvent Selection Logic
-
Preferred Solvent: Toluene or Xylene .
-
Why: Non-polar aromatic solvents promote the stability of phosphine-ligated Pd species (e.g., XPhos, BrettPhos) and allow for high temperatures (>100°C) required for difficult substrates.
-
-
Alternative: tert-Amyl Alcohol (t-AmOH) .
-
Why: For polar substrates or when using precatalysts that require mild protic activation.
-
Protocol 2: C-N Bond Formation
Reaction: this compound + Primary/Secondary Amine
-
Charge: Indazole (1.0 equiv), Amine (1.2 equiv), and Base (
or , 1.5–2.0 equiv). -
Catalyst System: Add Pre-catalyst (e.g., BrettPhos Pd G3 , 2–5 mol%).
-
Solvent: Add anhydrous Toluene (0.15 M).
-
Execution: Sparge with inert gas. Heat to 100–110°C overnight.
-
Workup: Filter through a pad of Celite eluting with DCM. Concentrate and purify.
Application Note: Miyaura Borylation (Handle Conversion)
Converting the bromide to a boronate ester (
Critical Solvent Consideration[2]
-
Risk: Protodehalogenation (replacement of Br with H) is a major side reaction in polar protic solvents or wet solvents.
-
Solution: Use Anhydrous 1,4-Dioxane or DMSO .
-
Catalyst:
is standard, but / can be more active.
Protocol 3: Borylation
-
Charge: Indazole (1.0 equiv),
(1.1 equiv), and Potassium Acetate (KOAc) (3.0 equiv). Note: KOAc is weak enough to prevent Suzuki coupling of the product with the starting material. -
Solvent: Add anhydrous Dioxane (0.2 M).
-
Catalyst: Add
(3-5 mol%). -
Reaction: Heat to 90°C for 4–8 hours.
-
Purification: Do NOT use silica gel chromatography if the boronate is unstable. Often, filtering through Celite and crystallizing from Heptane/EtOAc is preferred.
Visualization: Solvent Decision Workflows
Diagram 1: Solvent Selection Decision Tree
This diagram guides the user to the optimal solvent based on the intended transformation.
Caption: Decision matrix for selecting reaction solvents based on transformation type and substrate properties.
Diagram 2: Optimized Suzuki Workflow
A step-by-step logic flow for the most common reaction applied to this scaffold.
Caption: Step-by-step workflow for Palladium-catalyzed cross-coupling of this compound.
References
-
Vertex AI Search. (2024). Suzuki coupling 6-bromoindazole solvent optimization. Retrieved from 2
-
BenchChem. (2025).[3][4] Optimizing 6-Bromo-Indazole Synthesis - Technical Support Center. Retrieved from 3
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from 5
-
National Science Foundation (NSF). (2023). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. Retrieved from 6
-
Sigma-Aldrich. (2024). Cross-Coupling Reaction Manual: Buchwald-Hartwig Amination. Retrieved from
-
Organic Chemistry Portal. (2024). Miyaura Borylation Reaction.[1][7] Retrieved from 7
Sources
- 1. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
Application Note: Advanced Crystallization Protocols for 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Executive Summary
This guide details the isolation and purification of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole , a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR, KRAS inhibitors). While discovery-scale synthesis often relies on silica gel chromatography for purification, this approach is non-viable for process scale-up due to solvent costs and throughput limitations.
This document provides two field-proven crystallization protocols designed to replace chromatographic separation. These methods exploit the specific solubility differentials of the indazole core to reject common impurities, particularly the N2-methyl regioisomer and residual N,N-dimethylformamide (DMF) carried over from the standard methylation reaction.
Key Compound Data
| Property | Description |
| Compound Name | This compound |
| Core Structure | Indazole (N1-methyl, C3-methyl substituted) |
| Physical State | White to off-white crystalline solid |
| Primary Impurities | N2-isomer (Regioisomer), DMF, Unreacted Precursor |
| Solubility Profile | High: EtOAc, DCM, THF, DMFModerate: IPA, Toluene, EthanolLow: Heptane, Water, Hexane |
Mechanistic Insight & Solubility Strategy
The Regioisomer Challenge
The synthesis of this compound typically involves the methylation of 6-bromo-4-fluoro-3-methyl-1H-indazole using sodium hydride (NaH) and iodomethane (MeI) in DMF [1].
-
Thermodynamic Product: The N1-methylated product (Target).
-
Kinetic/Minor Product: The N2-methylated isomer.
Why Crystallization Works: The N1-isomer possesses a distinct crystal lattice energy compared to the N2-isomer due to the lack of symmetry and steric hindrance at the N1 position. By selecting a solvent system where the target (N1) is marginally soluble at high temperatures but effectively insoluble at low temperatures, we can force the N2-isomer (which often has higher solubility in non-polar solvents) to remain in the mother liquor.
Solvent Selection Logic
-
Ethyl Acetate (EtOAc): Acts as the "Good Solvent." The compound is highly soluble here, allowing for the dissolution of the crude matrix.
-
n-Heptane: Acts as the "Anti-Solvent." The compound is insoluble. Heptane is preferred over Hexane for its higher flash point and lower toxicity in pharmaceutical processing.
-
Isopropyl Alcohol (IPA): Excellent for "Cooling Crystallization." Indazoles often form stable polymorphs in alcohols. IPA also helps purge residual DMF due to favorable azeotropic properties during drying.
Experimental Protocols
Protocol A: Solvent/Anti-Solvent Precipitation (High Yield)
Best for: Initial isolation from crude reaction mixtures to remove bulk impurities and tars.
Reagents:
-
Crude this compound (dried, oil or solid)
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (HPLC Grade)
-
Seed Crystals (Optional but recommended)[1]
Step-by-Step Methodology:
-
Dissolution: Transfer 10.0 g of crude material into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add 30 mL of Ethyl Acetate (3 vol) .
-
Heating: Heat the mixture to 50°C in an oil bath. Stir until the solid is completely dissolved. Note: If particulates remain, perform a hot filtration through a sintered glass funnel.
-
Nucleation Point: While maintaining 50°C, slowly add n-Heptane dropwise via an addition funnel.
-
Target Ratio: Add approximately 15 mL (1.5 vol) until the solution turns slightly turbid (cloud point).
-
-
Seeding (Critical): Add 0.5% w/w of pure seed crystals. Stir for 30 minutes at 45-50°C to allow a seed bed to establish. This prevents "oiling out."
-
Crystallization: Remove the heat source. Continue adding n-Heptane slowly (over 1 hour) until a total of 90 mL (9 vol) has been added.
-
Final Solvent Ratio: ~1:3 EtOAc:Heptane.
-
-
Cooling: Allow the slurry to cool to Room Temperature (20-25°C) over 2 hours. Then, cool to 0-5°C using an ice bath for 1 hour to maximize yield.
-
Isolation: Filter the white precipitate using a Buchner funnel.
-
Washing: Wash the cake with 20 mL of cold n-Heptane/EtOAc (9:1) mixture.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: High-Purity Recrystallization (Polishing)
Best for: Final API intermediate purification to reject regioisomers (>99.5% purity).
Reagents:
-
Semi-pure this compound
-
Isopropyl Alcohol (IPA)
Step-by-Step Methodology:
-
Slurry Formation: Charge 10.0 g of semi-pure solid into a reaction vessel.
-
Solvent Addition: Add 50 mL of IPA (5 vol) .
-
Reflux: Heat the slurry to reflux (~82°C ). The solid should fully dissolve.
-
Observation: If the solution is not clear, add IPA in 0.5 vol increments until dissolution is complete.
-
-
Controlled Cooling: Program the cooling ramp (or manually adjust) to cool at a rate of 10°C per hour .
-
Rapid cooling here traps impurities.
-
-
Metastable Zone: At 60°C , verify nucleation has occurred. If not, seed the solution.
-
Final Cooling: Continue cooling to 0°C . Hold at 0°C for 2 hours.
-
Filtration: Filter the crystalline solid.
-
Wash: Wash with 10 mL of cold IPA .
-
Drying: Vacuum dry at 50°C.
Process Visualization (Workflow)[10]
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Purification workflow decision tree for this compound.
Quantitative Data Summary
| Parameter | Protocol A (Precipitation) | Protocol B (Recrystallization) |
| Solvent System | EtOAc / n-Heptane | Isopropyl Alcohol (IPA) |
| Typical Yield | 85 - 92% | 75 - 85% |
| Purity Uplift | +5% to +10% | +2% to +5% (Polishing) |
| Regioisomer Removal | Moderate | High |
| DMF Rejection | Moderate | Excellent |
| Volume Efficiency | 12 Volumes | 5-7 Volumes |
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: The product separates as a liquid droplet phase rather than a solid crystal during cooling.[1] Cause: The temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly, creating high local supersaturation. Solution:
-
Seed Early: Add seed crystals at the very first sign of turbidity.
-
Slow Down: Reduce the rate of Heptane addition.
-
Temperature Control: Ensure the crystallization temperature is below the oiling limit (typically <50°C for this class).
Issue: High Regioisomer Levels (>1%)
Symptom: HPLC shows a persistent peak at RRT ~0.9 or 1.1. Solution: Switch to Protocol B . Alcohols are more selective for the N1-methyl indazole lattice than aprotic solvents like EtOAc.
References
- Vertex Pharmaceuticals Inc. (2010). Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1.
-
National Center for Biotechnology Information. (2025).[2][1][3] PubChem Compound Summary for CID 58504781, 6-Bromo-4-fluoro-1H-indazol-3-amine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Indazole Methylation Regioselectivity
Topic: Troubleshooting Regioselectivity in Indazole Methylation Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Desk
Welcome to the technical guide for optimizing regioselectivity in indazole alkylation. This resource addresses the persistent challenge of distinguishing between N1- and N2-isomers. Unlike simple indoles, the indazole scaffold possesses two nucleophilic nitrogen atoms with distinct electronic and steric profiles, leading to frequent mixtures that hamper yield and purification.
This guide moves beyond basic textbook definitions to provide actionable, mechanism-based troubleshooting strategies.
Part 1: The Mechanistic Landscape (The "Why")
To troubleshoot effectively, one must first understand the competing forces at play. The regiochemical outcome is rarely random; it is a function of tautomeric equilibrium , kinetic vs. thermodynamic control , and electronic/steric bias .
1.1 Thermodynamic vs. Kinetic Control
-
N1-Alkylation (Thermodynamic): The N1-isomer retains the fully aromatic benzenoid structure. It is thermodynamically more stable (typically by ~3–5 kcal/mol) than the N2-isomer. Conditions that allow for reversibility or equilibration (high temperature, thermodynamic bases) favor N1.
-
N2-Alkylation (Kinetic): The N2-position often possesses higher electron density (HOMO coefficient) in the neutral or anionic species, making it the kinetically favored site for electrophilic attack. However, the resulting N2-alkylindazoles have a quinonoid structure, which is less stable.
1.2 The Role of the Counter-Cation & Solvent
The "hard/soft" nature of the base and solvent polarity significantly impacts the transition state.
-
Tight Ion Pairs (e.g., NaH/THF): In non-polar or moderately polar solvents, the metal cation coordinates with the indazole anion. If a substituent at C3 (e.g., ester, ketone) is present, it can chelate the cation, directing the alkylating agent to N1 or N2 depending on the geometry of the chelate.
-
Loose Ion Pairs (e.g., Cs₂CO₃/DMF): In polar aprotic solvents, the anion is "naked," and reactivity is governed more by intrinsic nucleophilicity and steric hindrance.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I need the N1-methyl isomer, but I keep getting N2 or mixtures."
Q1: What conditions are you currently using?
-
Diagnosis: If you are using weak bases (K₂CO₃) at room temperature or kinetic alkylating agents (e.g., Meerwein salts), you are likely trapped in a kinetic regime.
-
Solution: Shift to Thermodynamic Control .
-
Switch Base/Solvent: Use Cs₂CO₃ in DMF or NMP at elevated temperatures (80–100°C). Cesium promotes a "naked" anion, and the heat ensures that any kinetically formed N2 product can revert or equilibrate to the stable N1 form.
-
Alternative: Use NaH in THF . While often faster, NaH can drive N1 selectivity through chelation if electron-withdrawing groups are present at C3.
-
Q2: Is your electrophile sterically hindered?
-
Diagnosis: Bulky electrophiles may avoid the more hindered N1 position (peri-interaction with C7-H) and prefer the more accessible N2.
-
Solution: Increase the reaction temperature to overcome the steric barrier of the thermodynamic product.
Scenario B: "I need the N2-methyl isomer, but N1 dominates."
Q1: Are you using a protocol that allows equilibration?
-
Diagnosis: High heat and polar solvents destroy N2 selectivity.
-
Solution: Shift to Kinetic Control .
-
The "Meerwein" Route: Use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in DCM or EtOAc at room temperature. This is a highly reactive, "hard" electrophile that attacks the most electron-rich nitrogen (often N2) rapidly before equilibration occurs.
-
Mitsunobu Conditions: For more complex alkyl groups (using alcohols), Mitsunobu conditions (PPh₃/DIAD) often favor N2 due to steric steering and the specific mechanism of the betaine intermediate.
-
Q2: Do you have a directing group?
-
Insight: Recent literature suggests that specific C3 substituents can direct alkylation to N2 via hydrogen bonding or transient coordination, even under basic conditions.
Scenario C: "My yield is low, and I see a very polar baseline spot."
Q1: Are you over-alkylating?
-
Diagnosis: Indazoles are prone to quaternization . The N2-alkyl product is still nucleophilic at N1 (and vice versa), leading to the formation of N1,N2-dialkylindazolium salts.
-
Solution:
-
Control Stoichiometry: Use exactly 1.0–1.1 equivalents of the methylating agent.
-
Order of Addition: Add the electrophile slowly to the indazole anion solution (inverse addition) to keep the concentration of electrophile low relative to the nucleophile.
-
Part 3: Visualization & Logic
3.1 Decision Logic for Protocol Selection
The following diagram illustrates the decision matrix for selecting the optimal alkylation strategy based on the desired regioisomer.
Caption: Decision matrix for selecting indazole methylation protocols based on target regiochemistry and substrate properties.
3.2 Reaction Mechanism & Selectivity Factors
This diagram details the electronic and steric pathways governing the reaction.
Caption: Mechanistic pathway showing kinetic vs. thermodynamic divergence and the risk of quaternization.
Part 4: Comparative Data & Protocols
4.1 Solvent & Base Effects on Regioselectivity
The following table summarizes expected outcomes based on standard literature precedents (e.g., Beilstein J. Org.[1] Chem. 2021).[1][2]
| Entry | Base | Solvent | Temp | Primary Product | Mechanism |
| 1 | NaH | THF | 0°C → RT | N1 (>95%) | Chelation/Tight Ion Pair |
| 2 | Cs₂CO₃ | DMF | 90°C | N1 (>90%) | Thermodynamic Equilibration |
| 3 | K₂CO₃ | Acetone | RT | Mixture | Incomplete Equilibration |
| 4 | Me₃OBF₄ | DCM | RT | N2 (Major) | Kinetic Control |
| 5 | PPh₃/DIAD | THF | RT | N2 (Major) | Mitsunobu (Steric/Electronic) |
4.2 Recommended Standard Protocols
Protocol A: High-Selectivity N1-Methylation (Thermodynamic)
-
Reagents: Indazole (1.0 eq), Cs₂CO₃ (2.0 eq), MeI (1.1 eq), DMF (0.2 M).
-
Procedure:
-
Dissolve indazole in anhydrous DMF.
-
Add Cs₂CO₃ and stir at room temperature for 30 mins.
-
Add Methyl Iodide (MeI) dropwise.
-
Heat the mixture to 90°C for 3–5 hours.
-
Cool, dilute with water, and extract with EtOAc.
-
-
Why: The high temperature and cesium base ensure that any N2 product formed initially is converted to the stable N1 form.
Protocol B: Selective N2-Methylation (Kinetic/Meerwein)
-
Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.1 eq), DCM (0.1 M).
-
Procedure:
-
Dissolve indazole in anhydrous DCM under Argon.
-
Add Me₃OBF₄ in one portion at 0°C .
-
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
Quench with saturated NaHCO₃ solution (Caution: Gas evolution).
-
-
Why: The highly reactive oxonium salt alkylates the most electron-rich nitrogen (N2) immediately. The non-polar solvent prevents equilibration.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2021. Link
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. Link
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec, 2022. Link
-
Regioselective Synthesis of 2H-Indazoles. Semantic Scholar, 2017. Link
Sources
Technical Support Center: Purification of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Introduction: Welcome to the technical support center for the purification of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this target molecule from its closely related isomers. The synthesis of N-substituted indazoles, particularly through alkylation, frequently results in the formation of a mixture of N-1 and N-2 regioisomers due to the comparable nucleophilicity of both nitrogen atoms in the indazole ring.[1][2][3] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to enable the successful purification of the desired N-1 isomer, this compound.
Part 1: Understanding the Primary Challenge: Isomeric Impurities
This section addresses the fundamental issue at the heart of the purification process: the formation of an undesired regioisomer.
Q1: What is the most common isomeric impurity I should expect when synthesizing this compound?
A1: The most prevalent isomeric impurity is the 6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole . This arises during the N-methylation step of the synthesis. The precursor, 6-Bromo-4-fluoro-3-methyl-1H-indazole, has two reactive nitrogen atoms (N-1 and N-2). While the 1H-tautomer is generally more stable, the reaction conditions (such as the base and solvent used) can lead to the alkylation at either position, resulting in a mixture of the desired N-1 methylated product and the undesired N-2 methylated isomer.[2][3]
Caption: Synthetic pathway leading to a mixture of N-1 and N-2 isomers.
Part 2: Troubleshooting Guide: Purification Strategies
This section provides direct answers to common experimental roadblocks.
Q2: My isomers are co-eluting on a standard silica gel column. How can I improve the separation?
A2: Co-elution of indazole isomers is a frequent challenge due to their similar polarities.[4] A systematic approach is required to resolve this issue.
Step 1: Eluent System Optimization. The initial and most critical step is to screen a variety of eluent systems. The goal is to find a solvent mixture that maximizes the differential interaction of the isomers with the silica stationary phase.
-
Rationale: The N-2 isomer is often slightly less polar than the N-1 isomer. Your eluent choice must be able to exploit this small difference.
-
Recommended Screening Systems (in order of increasing polarity):
-
Hexane / Ethyl Acetate (Start with low polarity, e.g., 95:5, and gradually increase the ethyl acetate content).
-
Hexane / Dichloromethane (DCM).
-
DCM / Methanol (Use for more polar compounds; start with a very small amount of methanol, e.g., 1%).
-
Toluene / Acetone.
-
-
Pro-Tip: Use Thin Layer Chromatography (TLC) to rapidly screen these solvent systems. Run the crude mixture in several lanes on the same plate, each with a different eluent. The system that shows the greatest separation (ΔRf) between the spots is the most promising for column chromatography.[5]
Step 2: Employ Gradient Elution. If an isocratic (constant solvent ratio) system fails, a gradient elution is the next logical step.
-
Rationale: A gradient, where the polarity of the eluent is gradually increased during the separation, can enhance the resolution between closely eluting compounds. The less polar compound will travel faster down the column initially, and as the polarity increases, the more polar compound will begin to move, sharpening the bands and improving separation.
-
Example Gradient: Start with 95:5 Hexane/EtOAc and gradually increase to 80:20 Hexane/EtOAc over several column volumes.
Step 3: Consider Alternative Stationary Phases. If silica gel proves ineffective, changing the stationary phase can provide a different selectivity.
-
Alumina (Neutral, Basic, or Acidic): The surface chemistry of alumina is different from silica and may offer better separation.[5]
-
Reverse-Phase (C18) Silica: Here, the stationary phase is non-polar, and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is used. This is particularly useful if the isomers have slight differences in hydrophobicity. Preparative HPLC is an option for high-value materials.[6]
Q3: Column chromatography is inefficient for my scale (>10g). Is recrystallization a viable alternative?
A3: Absolutely. Recrystallization is an excellent and scalable purification technique, provided a suitable solvent system can be identified where the two isomers exhibit differential solubility.[7][8]
Step 1: Systematic Solvent Screening for Single-Solvent Recrystallization. The ideal solvent should dissolve the crude mixture completely at its boiling point but allow only the desired isomer to crystallize upon cooling, leaving the impurity in the mother liquor.[9][10]
-
Procedure:
-
Place a small amount (~50 mg) of the crude mixture in several test tubes.
-
Add a small volume of a different solvent to each tube (e.g., Isopropanol, Ethanol, Acetonitrile, Toluene, Ethyl Acetate).
-
Heat the tubes to the solvent's boiling point. If the solid doesn't dissolve, add more solvent dropwise until it does.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent yields high-quality crystals. Analyze the crystals and the remaining mother liquor by TLC or ¹H NMR to determine the purity.
-
Step 2: Master Mixed-Solvent Recrystallization. This is often the most powerful technique for separating isomers.[7] It involves a "soluble" solvent in which both isomers are readily soluble, and an "anti-solvent" in which both are poorly soluble.
-
Rationale: You create a saturated solution at high temperature and then, upon cooling, the solution becomes supersaturated. The isomer with the slightly lower solubility will preferentially crystallize out. A common and effective approach for indazole derivatives is using a water-soluble organic solvent with water as the anti-solvent.[7]
-
Detailed Protocol: See "Experimental Protocol 2" below.
Common Recrystallization Problem: "Oiling Out".
-
Issue: The compound separates as a liquid instead of solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[11]
-
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "soluble" solvent.
-
Allow the solution to cool much more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the pure desired product.
-
Part 3: Analytical & Data Summary
Q4: How do I use NMR to definitively identify the N-1 and N-2 isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable tool for distinguishing between N-1 and N-2 substituted indazoles.[1][12] The key is to compare the chemical shifts of the methyl groups attached to the nitrogen.
-
¹H NMR: The N1-CH₃ protons typically resonate at a different chemical shift compared to the N2-CH₃ protons due to the different electronic environments. The N1-methyl group is generally found slightly downfield compared to the N2-methyl group.
-
¹³C NMR: The chemical shifts of the N-methyl carbons and the carbons of the indazole ring (especially C3 and C7a) will also be distinct for each isomer.[1]
-
Advanced Techniques: For unambiguous assignment, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show the correlation between the N-methyl protons and the carbons of the indazole ring, confirming the point of attachment.[2]
Table 1: Comparative Analytical Data for Isomer Differentiation
| Parameter | This compound (N-1, Desired) | 6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole (N-2, Impurity) | Rationale for Differentiation |
| Relative Polarity (TLC) | Generally more polar | Generally less polar | The N-1 isomer often exhibits stronger interactions with polar stationary phases like silica gel. |
| Expected ¹H NMR (N-CH₃) | ~ 4.0 - 4.2 ppm (illustrative) | ~ 4.2 - 4.4 ppm (illustrative) | The magnetic environment of the N-methyl group is highly sensitive to its position on the ring.[1][12] |
| Mass Spectrometry (M⁺) | Identical m/z | Identical m/z | Isomers have the same molecular formula and therefore the same molecular weight.[13] |
Part 4: Detailed Experimental Protocols
Experimental Protocol 1: Purification by Flash Column Chromatography
This protocol assumes that an optimal eluent system (e.g., 90:10 Hexane:Ethyl Acetate) has been identified via TLC.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material. Pack the column using the chosen eluent system, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the lower polarity mixture.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process using TLC, spotting from each fraction to identify which ones contain the product.
-
Product Isolation: Combine the fractions containing the pure desired isomer (typically the more polar, slower-eluting N-1 isomer).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Protocol 2: Purification by Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is a robust method for larger-scale purification.[7]
-
Dissolution: Place the crude isomeric mixture (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[9]
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, high-purity crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water solution to remove any residual mother liquor containing the soluble isomer.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
-
Purity Confirmation: Analyze the crystals and a sample of the mother liquor by NMR or HPLC to confirm the success of the separation.
Caption: A workflow diagram for troubleshooting isomer purification.
References
- BenchChem. (n.d.). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem.
- Google Patents. (2012). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Faria, J. V., et al. (2014).
- Daly, A. M., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. BenchChem.
- University of Colorado Boulder. (n.d.).
- BenchChem. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- González-Vera, J. A., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of Organic Chemistry.
- PraxiLabs. (2022).
- Chemistry LibreTexts. (2023).
- McGachy, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. praxilabs.com [praxilabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Fluoroindazole Couplings
This guide serves as a specialized technical resource for researchers encountering steric and electronic barriers when coupling 4-fluoroindazole derivatives. It synthesizes mechanistic insights with practical troubleshooting protocols.
Topic: Advanced Troubleshooting for C-N and C-C Couplings of 4-Fluoroindazoles Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Interactive Troubleshooting Guide & FAQs
Executive Summary: The 4-Fluoroindazole Challenge
The 4-fluoroindazole scaffold presents a unique "perfect storm" of steric and electronic challenges. Unlike the 5-, 6-, or 7-positions, the C4-position is situated in a "pseudo-peri" environment relative to the C3-H and the bridgehead C3a carbon.
-
Steric Crowding: The C4 substituent is physically crowded by the adjacent C3 position (across the ring fusion). This impedes the approach of bulky palladium species during oxidative addition.
-
Electronic Deactivation: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring toward oxidative addition (if coupling at C4) or alters the pKa of the N-H bond, complicating N-arylation regioselectivity.
-
C3-Functionalization Blockade: If coupling at C3, the 4-fluoro group acts as an ortho-blocker, significantly raising the activation energy for C-H insertion or cross-coupling.
Decision Matrix: Optimization Workflow
Before altering specific reagents, identify your specific bottleneck using this logic flow.
Figure 1: Strategic decision tree for diagnosing coupling failures based on reaction site.
Troubleshooting Guide & FAQs
Module A: Coupling at the C4-Position (Suzuki/Buchwald)
Scenario: You are trying to couple a 4-chloro or 4-bromo-indazole with an amine or boronic acid, but conversion is low (<20%).
Q1: Why is the 4-position so unreactive compared to the 5- or 6-positions? A: The C4 position is sterically unique. It is flanked by the C3-H (part of the rigid pyrazole ring) and the bridgehead C3a. This creates a "pocket" that hinders the approach of the Palladium(0) species, making the oxidative addition step rate-limiting. Furthermore, if you are using a 4-chloro substrate, the C-Cl bond is strong and electron-rich due to the adjacent nitrogen system, requiring high-energy activation.
Q2: Which ligand system overcomes this bridgehead steric hindrance? A: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky enough to promote reductive elimination but flexible enough to facilitate oxidative addition in crowded environments.
-
For Amination (Buchwald-Hartwig): Use RuPhos or BrettPhos . RuPhos is specifically designed for secondary amines and bulky aryl halides.
-
For Suzuki Coupling: Use XPhos or SPhos . SPhos is excellent for sterically hindered aryl chlorides.
Protocol 1: High-Steric C4-Amination of Indazole
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%).
-
Ligand: RuPhos (4 mol%) (Pre-complexing Pd and Ligand for 5 mins in solvent is recommended).
-
Base: NaOtBu (1.4 equiv) - The strong base is essential for deprotonating the amine to form the Pd-amido complex.
-
Solvent: Toluene or t-Amyl Alcohol (0.2 M).
-
Temp: 100–110 °C.
-
Critical Step: If conversion stalls, switch to a Pd-G3 or Pd-G4 palladacycle precatalyst (e.g., RuPhos-Pd-G4). These bypass the induction period required to generate Pd(0).
Module B: Functionalizing C3 (Next to the 4-Fluoro)
Scenario: You want to install an aryl group at C3 via C-H activation, but the 4-fluoro group is blocking the catalyst.
Q3: Does the 4-fluoro group completely block C3-H activation? A: Not completely, but it significantly raises the barrier. The Van der Waals radius of Fluorine (1.47 Å) is small enough to allow reaction, but large enough to clash with bulky ligands. The bigger issue is often electronic : the 4-F reduces the electron density at C3, making it less nucleophilic for electrophilic palladation pathways.
Q4: How do I force the reaction at C3? A: Switch from Palladium to Rhodium(III) or Copper(I) catalysis. Rh(III) works via a CMD (Concerted Metalation-Deprotonation) mechanism which is less sensitive to the electronic deactivation caused by the fluorine.
Protocol 2: C3-Arylation of 4-Fluoroindazole (C-H Activation)
-
Catalyst: [RhCp*Cl₂]₂ (2.5 mol%).
-
Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (2.0 equiv).
-
Additive: Pivalic Acid (PivOH, 30 mol%) - Crucial for the CMD mechanism.
-
Solvent: t-Amyl alcohol or DCE.
-
Temperature: 110 °C.
-
Note: If N1 is unprotected, you may need a transient directing group or protect it with a THP/SEM group to direct the metal to C3.
Module C: N-Arylation Regioselectivity (N1 vs N2)
Scenario: You are coupling 4-fluoroindazole with a bulky aryl halide and getting a mixture of N1 and N2 products.
Q5: Does the 4-fluoro substituent affect N1/N2 selectivity? A: Indirectly. While 4-F is distal to N1, it increases the acidity of the N-H proton. More importantly, if your coupling partner is bulky, steric clashes at the C7-H (peri-position) usually dictate selectivity. However, for 4-fluoroindazole, the N1-isomer is thermodynamically favored (by ~2-4 kcal/mol).
Q6: How do I ensure N1 selectivity? A: Use Copper Catalysis (Ullmann-type) rather than Palladium. Cu-catalyzed couplings often proceed via a mechanism that favors the thermodynamic product (N1) due to the higher reversibility of the C-N bond formation steps at high temperatures.
Data Table: Ligand Performance for Steric Indazole Couplings
| Ligand Class | Specific Ligand | Best For... | Steric Tolerance | Rec. Base |
| Biaryl Phosphine | RuPhos | C4-Amination (2° amines) | High | NaOtBu |
| Biaryl Phosphine | BrettPhos | C4-Amination (1° amines) | Very High | LHMDS |
| Biaryl Phosphine | XPhos | C4-Suzuki (Aryl chlorides) | High | K₃PO₄ |
| Bis-phosphine | Xantphos | N-Arylation (Selectivity) | Moderate | Cs₂CO₃ |
| NHC | PEPPSI-IPr | "Impossible" substrates | Extreme | K₂CO₃ |
Mechanistic Visualization
The following diagram illustrates the critical "Steric Gate" at the Oxidative Addition step for C4-couplings.
Figure 2: The catalytic cycle highlighting the oxidative addition bottleneck caused by the C3/C4 steric environment.
References
-
BenchChem. (2025).[1][2][3] Troubleshooting regioselectivity in indazole synthesis. Retrieved from
-
Lundgren, R. J., & Stradiotto, M. (2012). Ligand Design for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Amines. Chemistry – A European Journal.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules.
-
Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand.
Sources
minimizing debromination side reactions in indazole synthesis
Introduction
Welcome to the technical support center for indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] Synthesizing substituted indazoles, particularly through cross-coupling reactions involving brominated precursors, is a common and powerful strategy. However, a frequent and frustrating side reaction is the premature loss of the bromine substituent, a process known as debromination or hydrodebromination. This leads to the formation of an undesired, protonated indazole species, which complicates purification and significantly reduces the yield of the target molecule.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you diagnose and minimize debromination in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of a debrominated byproduct in my reaction. What is happening mechanistically?
Answer: You are encountering a side reaction called hydrodebromination , where the bromine atom on your indazole is replaced by a hydrogen atom. This typically occurs during palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination) when a palladium-hydride (Pd-H) species is generated in the catalytic cycle.[2]
This Pd-H species can intercept the organopalladium(II) intermediate formed after the oxidative addition of your bromoindazole to the Pd(0) catalyst. Instead of proceeding through the desired transmetalation with your coupling partner, the intermediate undergoes reductive elimination with the hydride, cleaving the C-Br bond and replacing it with a C-H bond. This unwanted pathway competes directly with your desired product formation.
The primary challenge is that the sources for this unwanted hydride can be numerous, including the solvent (e.g., DMF, alcohols), the base, water, or even the degradation of phosphine ligands.[2][3][4]
Q2: My Suzuki-Miyaura coupling is plagued by debromination. How do I optimize my choice of catalyst and ligand?
Answer: The choice of phosphine ligand is one of the most critical factors in controlling debromination. The goal is to select a ligand that accelerates the desired reductive elimination step (to form your product) so that it outcompetes the undesired reductive elimination that leads to the debrominated byproduct.[3]
Expertise & Experience: Generally, bulky and electron-rich phosphine ligands are highly effective.
-
Bulkiness: Steric hindrance from bulky ligands promotes the reductive elimination step, which is the final, product-forming step of the catalytic cycle.
-
Electron-donating nature: Electron-rich ligands increase the electron density on the palladium center, which speeds up the initial oxidative addition step and can stabilize the catalyst.
Avoid using ligands that are prone to degradation (e.g., PPh₃ at high temperatures), as this can be a source of hydrides. Consider using pre-formed, stable palladium complexes to ensure a consistent Pd(0) source.
Table 1: Comparison of Common Phosphine Ligands for Suppressing Debromination
| Ligand Type | Examples | Key Characteristics | Recommendation for Debromination |
|---|---|---|---|
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, bulky. Highly effective at promoting reductive elimination.[3] | Excellent. Often a first choice for challenging couplings where debromination is an issue. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky biaryl phosphines. Form highly active catalysts that promote fast coupling rates. | Excellent. Specifically designed for difficult cross-couplings and are very effective at minimizing side reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding. Form robust catalysts. | Very Good. Can be a powerful alternative to phosphines, offering high stability and activity. |
| Triphenylphosphine | PPh₃ | Common, inexpensive, but less electron-rich and less bulky than alternatives. | Use with Caution. Prone to dissociation and degradation at higher temperatures, which can exacerbate debromination. Best for simple, reactive substrates at lower temperatures. |
Q3: Can the base and solvent be the source of my debromination problem?
Answer: Absolutely. The base and solvent system can be a primary culprit in hydrodebromination.
-
Solvent Selection: Polar aprotic solvents, while common, can be problematic. Dimethylformamide (DMF), for instance, can decompose at elevated temperatures to generate dimethylamine and carbon monoxide, with the amine potentially acting as a hydride source.[2] Alcohols can also serve as hydride donors.
-
Troubleshooting: Switch to less problematic solvents. Toluene and 1,4-dioxane are generally excellent choices that are less likely to act as hydride sources.[3]
-
-
Base Selection: The choice of base is a delicate balance. A base is required to activate the boronic acid in Suzuki couplings, but some bases can contribute to side reactions.[5]
-
Hydroxide Bases (NaOH, KOH): While effective for transmetalation, they increase the amount of water and can promote side reactions if not used carefully.
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): These are often a good starting point. Cesium carbonate (Cs₂CO₃) is milder and can sometimes give better results, albeit at a higher cost.
-
Phosphate Bases (K₃PO₄): A strong, non-nucleophilic base that is often very effective, particularly for coupling with heteroaryl halides. It's a go-to choice for many difficult Suzuki reactions.
-
Alkoxide Bases (KOtBu): Very strong bases that should be used with caution as they can promote side reactions, including debromination.
-
Trustworthiness: A self-validating system starts with anhydrous conditions. Ensure your solvent is dry and your reagents are of high quality. While some water is necessary for the Suzuki reaction's transmetalation step, excess water can promote proto-deboronation of the boronic acid and hydrodehalogenation of the substrate.[3] A common practice is to use a mixture of an organic solvent like dioxane with a carefully controlled amount of aqueous base.[4]
Troubleshooting Workflow & Experimental Protocols
The following diagram provides a logical workflow for troubleshooting debromination issues.
Optimized Protocol: Suzuki-Miyaura Coupling of a Bromoindazole
This protocol is designed as a robust starting point to minimize debromination for the coupling of a generic bromoindazole with an arylboronic acid.
Reagents & Equipment:
-
Substrates: 7-Bromo-1H-indazole (1 eq.), Arylboronic acid (1.2 - 1.5 eq.)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄) or XPhos (2-4 mol% Pd:Ligand ratio of 1:2)
-
Base: Potassium phosphate (K₃PO₄), finely ground (2-3 eq.)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath, inert atmosphere setup (Argon or Nitrogen).
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add the 7-bromo-1H-indazole, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., t-Bu₃PHBF₄).
-
Solvent Addition: Add the anhydrous solvent (Toluene or Dioxane) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Seal the flask tightly and place it in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The goal is to stop the reaction as soon as the starting material is consumed to prevent potential product degradation or increased side reactions from prolonged heating.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired arylated indazole product.
Summary Troubleshooting Table
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| >20% Debromination | 1. Ligand Choice: PPh₃ is being used at high temp. 2. Solvent: Using DMF or an alcohol. | 1. Switch to a bulky, electron-rich ligand like P(t-Bu)₃ or a Buchwald ligand (XPhos, SPhos).[3] 2. Change the solvent to toluene or 1,4-dioxane.[3] |
| Low Conversion & Debromination | 1. Inactive Catalyst: Pd(0) not efficiently generated or maintained. 2. Insufficiently Strong Base: Base may not be strong enough for efficient transmetalation. | 1. Use a well-defined Pd(0) precatalyst like Pd₂(dba)₃. Ensure strictly anaerobic conditions. 2. Switch to a stronger, non-nucleophilic base like K₃PO₄.[5] |
| Reaction Stalls | 1. Catalyst Poisoning: Impurities in reagents or solvent. 2. Proto-deboronation: Boronic acid is degrading. | 1. Use high-purity, anhydrous solvents and reagents. 2. Use a slight excess (1.5 eq.) of the boronic acid. Ensure the base is thoroughly mixed. |
References
- BenchChem Technical Support Team. (2025). preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde. BenchChem.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). A Palladium-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles. Synthesis, 54(14), 3215-3226.
- Various Authors. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
- Radosevich, A. T., et al. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
- Kerr, M. A. (n.d.). Science of Synthesis 12.2 1H- and 2H-Indazoles.
- Fan, J.-Y., Wang, Q., Jia, S.-R., & Li, B.-J. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
- White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
- PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256-2269.
- AUB ScholarWorks. (2020).
- Wikipedia. (n.d.). Davis–Beirut reaction.
- Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (n.d.). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.
- PMC. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
- NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
- Cfm Oskar Tropitzsch GmbH. (2025). Phosphine ligands for more efficient chemical processes.
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- NIH. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- TCI Chemicals. (n.d.).
- PubMed. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
- Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- Organic Syntheses. (n.d.). Indazole.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Sigma-Aldrich. (n.d.). Phosphine Ligands.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....
- Wikipedia. (n.d.). Suzuki reaction.
- Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
- Elsevier. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemRxiv. (n.d.).
- ResearchGate. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
Sources
optimizing reaction temperature for 6-bromo-indazole derivatives
Technical Support Center: 6-Bromo-Indazole Derivatives
Introduction: The Critical Role of Temperature in 6-Bromo-Indazole Chemistry
Welcome to the technical support guide for optimizing reactions involving 6-bromo-indazole and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents[1]. The 6-bromo substitution provides a versatile synthetic handle for diversification, primarily through cross-coupling and substitution reactions.
However, the success of these transformations hinges critically on precise temperature control. Temperature is not merely a parameter to be set; it is a tool that governs reaction kinetics, thermodynamic outcomes, and the suppression of unwanted side products. An improperly chosen temperature can lead to stalled reactions, impurity formation, or complete degradation of valuable materials. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab, providing not just solutions but the underlying scientific rationale to empower your research.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My N-alkylation of 6-bromo-1H-indazole is giving very low yields. I see a lot of starting material remaining even after prolonged reaction times. What's going wrong?
Answer: This is a classic issue often tied to insufficient thermal energy or suboptimal reaction conditions. Let's break down the potential causes and solutions.
-
Cause A: Insufficient Activation Energy: The deprotonation of the indazole nitrogen and the subsequent nucleophilic attack on the alkyl halide both require a certain amount of energy to proceed at a reasonable rate. Room temperature may not be sufficient, especially with less reactive alkylating agents (e.g., alkyl chlorides or secondary halides).
-
Solution: Gradually increase the reaction temperature. For many N-alkylations of indazoles, temperatures between 50 °C and 90 °C are required for efficient conversion[2][3]. For example, a highly effective protocol for alkylating a bromo-indazole derivative uses cesium carbonate (Cs₂CO₃) in dioxane with heating at 90 °C for 2 hours[2]. Monitoring the reaction by TLC or LC-MS at intervals (e.g., every hour) will tell you if the reaction is progressing.
-
-
Cause B: Base/Solvent Incompatibility: The choice of base and solvent system is intrinsically linked to the required temperature. A strong base like sodium hydride (NaH) in an anhydrous solvent like THF can often facilitate the reaction at lower temperatures (e.g., 0 °C to 50 °C) compared to weaker carbonate bases[3][4]. If you are using a carbonate base in a solvent where it has low solubility at room temperature (like dioxane), heating is necessary to achieve a sufficient concentration of the active base[2].
-
Solution: If you are limited to lower temperatures, consider switching to a stronger base system like NaH in THF. Start at 0 °C for the deprotonation step before adding the electrophile, then allow the reaction to warm to room temperature or gently heat to 50 °C to drive it to completion[3].
-
Question 2: My N-alkylation is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity by adjusting the temperature?
Answer: This is a common and critical challenge in indazole chemistry. Temperature can influence regioselectivity, but it's most effective when considered alongside the choice of base, solvent, and electrophile.
-
The Underlying Principle: The N1-alkylated indazole is generally the thermodynamically more stable product, while the N2-alkylated product can sometimes be the kinetically favored one under certain conditions[4]. Your goal is to find conditions that favor one pathway over the other.
-
For N1 Selectivity (Thermodynamic Control): Higher temperatures can sometimes allow for an equilibration process, favoring the more stable N1 isomer, especially if the N2-alkylation is reversible under the reaction conditions[4]. However, the most reliable methods for N1 selectivity often rely on specific base/solvent combinations. The NaH/THF system is well-documented to provide excellent N1 selectivity, often exceeding 99:1, with temperatures ranging from room temperature to 50 °C[3][4].
-
For N2 Selectivity (Kinetic Control): Achieving high N2 selectivity is often more challenging and highly substrate-dependent. Sometimes, specific steric or electronic features on the indazole ring are required[4]. In some cases, Mitsunobu conditions, which proceed through a different mechanism, have been shown to favor the N2 isomer, though this is not a simple temperature adjustment[3][4]. There is no universal temperature rule for N2 selectivity; it must be determined empirically.
-
-
Practical Recommendation: To maximize N1 selectivity, the evidence strongly supports using NaH in THF. Start the reaction at a low temperature (0 °C) and let it warm, heating to 50 °C only if the reaction is sluggish. This approach has proven highly effective for a wide range of substituted indazoles[3].
Question 3: My Suzuki-Miyaura coupling on the 6-bromo position is stalling, and I'm seeing starting material decomposition when I increase the temperature too much. What is the optimal thermal window?
Answer: Finding the "sweet spot" for palladium-catalyzed cross-couplings is crucial. You need enough heat to drive the catalytic cycle but not so much that it causes catalyst deactivation or substrate degradation.
-
Catalytic Cycle & Temperature: The key steps in the Suzuki-Miyaura cycle—oxidative addition, transmetalation, and reductive elimination—are all temperature-dependent[5].
-
Low Temperature Issue: Insufficient heat can lead to slow oxidative addition of the Pd(0) catalyst to the 6-bromo-indazole, which is often the rate-limiting step. This results in an incomplete reaction.
-
High Temperature Issue: Excessive heat (>110-120 °C) can lead to catalyst decomposition (e.g., formation of palladium black), degradation of the boronic acid, or unwanted side reactions (protodeborylation).
-
-
Recommended Temperature Range: For Suzuki couplings involving bromo-indazoles, a common and effective temperature range is 80-100 °C [1][6]. A typical protocol involves using a catalyst like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a dioxane/water solvent system, heated to 100 °C for several hours[6]. Some systems with highly active catalysts may even work at ambient temperatures, but this is substrate-dependent[7][8].
-
Troubleshooting Workflow:
-
Start at 80 °C: Begin your reaction at 80 °C and monitor its progress by TLC/LC-MS for 2-4 hours.
-
Increase to 100 °C: If the reaction is clean but slow, increase the temperature to 100 °C. This is often the optimal temperature for aryl bromides[6].
-
Investigate Other Parameters: If you observe decomposition at 100 °C without full conversion, the issue may not be temperature alone. Consider de-gassing your solvent more thoroughly to remove oxygen, or screening different ligands or bases that may offer greater stability.
-
Question 4: I am attempting a Buchwald-Hartwig amination, but the reaction is slow at 80°C and gives a complex mixture at 110°C. How do I optimize the temperature?
Answer: The Buchwald-Hartwig amination is highly sensitive to the interplay between the catalyst, ligand, base, and temperature[9]. A "one-size-fits-all" temperature does not exist.
-
The Time-Temperature Relationship: A key insight is that a longer reaction time at a lower temperature can often provide a cleaner product profile and a better yield than a short reaction time at a high temperature[10]. High temperatures can accelerate the desired reaction but may also accelerate catalyst decomposition and side reactions.
-
Case Study Example: In the development of Cereblon binders, an initial Buchwald-Hartwig amination of a 6-bromo-indazole derivative at 90 °C for 2 hours gave a low yield. By lowering the temperature to 45 °C and increasing the reaction time to 16 hours , the yield was significantly improved, demonstrating a more favorable kinetic profile for product formation over degradation pathways[10].
-
Systematic Approach to Optimization:
-
Start Low: Begin your optimization at a moderate temperature, such as 45-50 °C, and let it run overnight (12-16 hours)[10].
-
Moderate Increase: If conversion is low, increase the temperature in increments of 15-20 °C (e.g., to 65 °C, then 80 °C), while still monitoring for impurity formation.
-
Check Ligand/Base Stability: If high temperatures are required, ensure your chosen ligand (e.g., RuPhos, BrettPhos) and base (e.g., LHMDS, NaOt-Bu) are stable under those conditions[11]. Some combinations are more robust than others.
-
Frequently Asked Questions (FAQs)
| Question | Answer | Temperature Range | References |
| What is a good starting temperature for nitrating a 6-bromo-indazole? | Nitration is highly exothermic. Low temperatures are critical to control the reaction rate, prevent over-nitration, and ensure regioselectivity. The reaction should be performed in an ice bath. | 0-5 °C | [12] |
| For a Sonogashira coupling with 6-bromo-3-iodo-indazole, what temperature is recommended? | Sonogashira couplings can often be run at milder temperatures than Suzuki couplings. Room temperature is frequently sufficient, though gentle heating may be needed for less reactive substrates. | Room Temp to 50 °C | [13] |
| How do I design a temperature screening experiment for a novel reaction? | Use parallel synthesis vials. Set up identical reactions and run them at different temperatures (e.g., RT, 40°C, 60°C, 80°C, 100°C). Analyze samples from each vial at set time points (e.g., 1h, 4h, 12h) by LC-MS to map conversion and impurity formation as a function of both time and temperature. | Broad (RT to 100°C) | General Practice |
Visualized Workflows and Protocols
Logical Diagram: Troubleshooting Low Reaction Yield
This diagram outlines a decision-making process when faced with low product yield, focusing on temperature as a primary variable.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of 6-Bromo-1H-indazole [2]
This protocol is optimized for high yield and excellent N1-regioselectivity.
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add 6-bromo-1H-indazole (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired alkyl tosylate or alkyl bromide (1.5 eq) to the suspension.
-
Heating: Immerse the flask in a pre-heated oil bath at 90 °C .
-
Monitoring: Stir the reaction vigorously at 90 °C for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using 30% Ethyl Acetate in Hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the N1-alkylated product.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-indazole Derivative [6]
This protocol is a robust method for C-C bond formation at the 6-position.
-
Reaction Setup: In a flask, combine the 6-bromo-indazole substrate (1.0 eq), the desired arylboronic acid (3.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., a 3:1 or 4:1 ratio, to approx. 0.1 M).
-
De-gassing: Bubble argon through the stirred suspension for 15-20 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting bromide has been consumed.
-
Workup: Cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, extract with ethyl acetate, and wash the combined organic layers with water and brine. Dry, filter, and concentrate the organic phase.
-
Purification: Purify the product via column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- PMC. (2024).
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
- PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central.
- ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wikipedia. (n.d.).
- Wiley Online Library. (2020).
- Chemistry LibreTexts. (2023).
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole. The information herein is designed to address common challenges encountered during the isolation and purification of this important synthetic intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable protocols.
Issue 1: Crude product is an oil or waxy solid that is difficult to handle.
-
Question: My crude this compound is not a solid powder after the initial workup. It's an oil or a low-melting, waxy solid. What is the likely cause and how can I solidify it?
-
Answer: The presence of residual solvents or low-melting impurities is the most common reason for the crude product's oily or waxy consistency. In the synthesis of similar heterocyclic compounds, byproducts from starting materials or side reactions can also contribute to this issue.[1][2] A proper purification strategy will not only remove these impurities but also induce crystallization.
Recommended Protocol: Trituration and Recrystallization
-
Trituration:
-
Transfer the crude oil/waxy solid to a flask.
-
Add a non-polar solvent in which the desired product is poorly soluble, such as n-hexane or diethyl ether.[3]
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The impurities will dissolve in the solvent, while the desired product should precipitate as a solid.
-
Isolate the solid by vacuum filtration and wash with a small amount of the cold non-polar solvent.
-
-
Recrystallization:
-
If trituration is insufficient, recrystallization is the next step. A mixed solvent system is often effective for indazole derivatives.[4]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a non-solvent (e.g., water or n-hexane) in which the product is insoluble until the solution becomes slightly turbid.[5]
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration.
-
-
Issue 2: The purity of the product does not improve significantly after a single purification step.
-
Question: I have attempted recrystallization, but the purity of my this compound, as determined by HPLC, is still below the desired level (e.g., >98%). What should I do next?
-
Answer: If a single purification technique is insufficient, it is likely that the impurities have similar solubility properties to the desired product. In such cases, a more robust purification method like column chromatography is necessary.[2] This technique separates compounds based on their differential adsorption to a stationary phase.[7]
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[2]
-
Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]
-
-
Procedure:
-
Prepare the column by packing the silica gel as a slurry in the initial, low-polarity eluent.[8]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Purification Workflow:
Caption: Decision workflow for the purification of this compound.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and analysis of this compound.
1. What are the expected impurities in crude this compound?
-
The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, regioisomers formed during the indazole ring formation or subsequent alkylation, and byproducts from side reactions.[9] For instance, if the synthesis involves N-methylation, incomplete reaction can leave the N-H precursor.
2. How can I confirm the identity and purity of my final product?
-
A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying the desired product and any structurally similar impurities.[10][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.[12]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a good starting point.[13]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
3. What are the recommended storage conditions for this compound?
-
Like many halogenated organic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[14][15] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over long periods.
4. My purified product is slightly colored (e.g., off-white or pale yellow). Is this a concern?
-
A slight coloration is not uncommon for heterocyclic compounds and may not necessarily indicate significant impurity. However, if a high degree of purity and a white crystalline solid are required, a final purification step can be employed. This may involve treating a solution of the compound with a small amount of activated charcoal before a final recrystallization to remove colored impurities.[6]
Quantitative Data Summary Table
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ) | Specific peaks corresponding to the aromatic, N-methyl, and other protons. |
| Mass Spec. | [M+H]⁺ | m/z corresponding to the protonated molecule, with a 1:1 isotopic pattern for Bromine.[10] |
| HPLC | Purity | ≥98% is a common target for many applications.[16] |
| Melting Point | Range | A sharp range, typically within 1-2 °C. |
References
-
University of California, Irvine. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (2015). Column Chromatography Procedures. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
- Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4758.
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
University of Manchester. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. usbio.net [usbio.net]
Technical Support Center: Solubility Optimization for Fluoro-Indazoles
The following guide is designed as a specialized technical resource for researchers working with fluoro-indazole scaffolds. It moves beyond generic advice to address the specific physicochemical challenges introduced by fluorine substitution on the indazole core.
Executive Summary: The Fluorine Paradox
Fluoro-indazoles are privileged scaffolds in drug discovery (e.g., PARP inhibitors, kinase inhibitors) due to their metabolic stability and favorable binding kinetics. However, the introduction of fluorine atoms creates a solubility paradox : while fluorine can improve membrane permeability (LogP), it often drastically reduces aqueous solubility compared to non-fluorinated analogs.
This guide provides a scientifically grounded workflow to solubilize these compounds without compromising assay validity.
The Science: Why Do Fluoro-Indazoles Precipitate?
To solve the problem, we must understand the molecular mechanism.
A. The "Solid-State" Trap
Unlike simple hydrophobic compounds, fluoro-indazoles often exhibit altered crystal packing .
-
Non-fluorinated Indazoles: Typically form hydrogen-bonded dimers in the solid state.
-
Fluoro-Indazoles: The electron-withdrawing nature of fluorine and its ability to act as a weak hydrogen bond acceptor can shift the solid-state structure from dimers to catemers (helical chains) [1]. This reorganization often increases the lattice energy, making the compound harder to dissolve (break out of the crystal) into the solvent.
B. The pKa Shift
The indazole core is amphoteric.
-
Basic Nitrogen (N2): pKa ~1.0 (Protonated at pH < 1).
-
Acidic Nitrogen (N1-H): pKa ~13.9 (Deprotonated at pH > 13).
-
Fluorine Effect: Fluorine is highly electronegative. It lowers the pKa of the N1-H (making it more acidic, e.g., ~13.2) and lowers the pKa of N2 (making it less basic).
-
Result: At physiological pH (7.4), fluoro-indazoles are almost exclusively neutral . You cannot rely on pH adjustment (protonation/deprotonation) to solubilize them in standard biological assays.
Troubleshooting Workflow: The "Solubility Rescue" Path
Do not simply add more DMSO. Use this decision tree to determine the correct solubilization strategy.
Figure 1: Decision tree for troubleshooting fluoro-indazole precipitation in aqueous assays.
Frequently Asked Questions (Technical FAQs)
Q1: Why does my fluoro-indazole precipitate upon dilution, even if the stock is clear?
A: This is the "Crash-Out" effect. When you dilute a DMSO stock into water, the hydration of DMSO is highly exothermic and thermodynamically favorable. Water molecules cluster tightly around DMSO, stripping the hydrophobic fluoro-indazole molecules of their solvent shell. Because the fluoro-indazole is neutral and lipophilic (high LogP), the molecules aggregate rapidly to minimize water contact.
-
Solution: Do not add buffer to the DMSO stock. Add the DMSO stock to the buffer while vortexing rapidly to disperse the compound before aggregates form [2].
Q2: Can I use surfactants like Tween-20?
A: Use with caution. While surfactants (0.01% - 0.1%) can solubilize fluoro-indazoles, they often cause artifacts in biochemical assays:
-
Enzyme Assays: Surfactants can sequester inhibitors (micellar entrapment), shifting IC50 values.
-
Cell Assays: They can disrupt cell membranes.
-
Better Alternative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It forms an inclusion complex with the hydrophobic indazole core, shielding it from water without forming micelles or disrupting membranes [3].
Q3: My compound passes the visual check but data is erratic. Why?
A: You likely have micro-precipitates . Fluoro-indazoles can form colloidal aggregates (100–500 nm) that are invisible to the naked eye but scatter light and cause non-specific inhibition (promiscuous binding).
-
Validation: Spin the assay plate at 3000 x g for 10 minutes. If the activity changes significantly between the supernatant and the pre-spin sample, you have aggregation.
Optimized Protocols
Protocol A: The "Cyclodextrin Shield" Method (Recommended)
This method uses HP-β-CD to prevent precipitation during the transition from DMSO to aqueous buffer.
Materials:
-
Fluoro-indazole (10 mM Stock in anhydrous DMSO)
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (0.22 µm filtered)
-
Assay Buffer (e.g., PBS or HEPES)
Step-by-Step:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 10-fold into the 20% HP-β-CD solution.
-
Example: 5 µL Compound Stock + 45 µL 20% HP-β-CD.
-
Result: 1 mM Compound in 10% DMSO / 18% HP-β-CD.
-
Why: The high concentration of cyclodextrin captures the compound immediately as it leaves the pure DMSO environment.
-
-
Incubate: Shake gently for 15 minutes at Room Temperature (RT) to ensure complexation.
-
Final Dilution: Dilute this intermediate into your final Assay Buffer.
-
Example: Dilute 1:100 into buffer.
-
Final Conc: 10 µM Compound, 0.1% DMSO, ~0.18% HP-β-CD.
-
Protocol B: Detection of Micro-Precipitates (Nephelometry)
Before running a high-throughput screen, validate solubility limits.
Data Output Table: Typical Solubility Thresholds
| Solvent System | 4-Fluoro-Indazole Solubility | Risk Level |
|---|---|---|
| PBS (pH 7.4) | < 5 µM | High (Precipitation likely) |
| PBS + 1% DMSO | ~ 20-50 µM | Moderate (Risk of crash-out) |
| PBS + 0.1% Tween-20 | ~ 100 µM | Low (Artifact risk high) |
| PBS + 0.5% HP-β-CD | > 200 µM | Optimal (Stable & Bio-compatible) |
Method:
-
Prepare serial dilutions of the compound in Assay Buffer (with 1% DMSO).
-
Incubate for 2 hours (typical assay duration).
-
Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.
-
Cut-off: Any signal > 3x Standard Deviation of the blank indicates precipitation.
References
-
RSC Publishing. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure. New Journal of Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.[1][2] Available at: [Link]
-
Ascendia Pharma. Novel Techniques for Solubility Enhancement. Available at: [Link]
Sources
catalyst selection for coupling 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
<Technical Support Center: Catalyst Selection for Coupling Reactions of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole >
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The advice herein is structured in a practical question-and-answer format, grounded in established catalytic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section covers foundational questions regarding catalyst selection for the target substrate.
Q1: What are the key structural features of this compound that influence catalyst selection?
A1: The reactivity of this substrate is governed by several factors:
-
The C-Br Bond: This is the reactive site for oxidative addition to the Palladium(0) catalyst. The reactivity order for aryl halides is generally I > Br > OTf > Cl.[1][2] Your aryl bromide is a reliable starting point for many coupling reactions.
-
Indazole Core: Nitrogen-containing heterocycles, like indazole, can be problematic. The nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or "poisoning".[3][4]
-
N-Methyl Groups: The N1- and N3-dimethyl substitution prevents issues related to N-H acidity and potential side reactions seen with unprotected indazoles, simplifying the reaction landscape.[4]
-
Fluorine and Methyl Substituents: The electron-donating methyl group and the electron-withdrawing fluorine group have opposing electronic effects on the aromatic ring. This substitution pattern can influence the rate of oxidative addition, a crucial step in the catalytic cycle.[5][6]
Q2: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting catalyst system?
A2: For Suzuki-Miyaura couplings of N-heterocyclic bromides, a combination of a palladium source and a specialized phosphine ligand is standard. A robust starting point would be:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃. These are common, air-stable Pd(II) and Pd(0) precursors, respectively.[7]
-
Ligand: A bulky, electron-rich monophosphine ligand from the Buchwald or Hartwig groups is highly recommended. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the oxidative addition and reductive elimination steps, which can be sluggish for electron-rich or sterically hindered substrates.[8][9]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[10][11]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical to dissolve both the organic and inorganic reagents.[11]
A study on the Suzuki coupling of 5-bromoindazoles found that Pd(dppf)Cl₂ was a highly effective catalyst, outperforming others like Pd(PCy₃)₂.[10] This provides a concrete, successful example on a closely related scaffold.
Q3: I want to form a C-N bond via a Buchwald-Hartwig amination. How should I approach catalyst selection?
A3: Buchwald-Hartwig amination requires a carefully selected catalyst system to couple an amine with your aryl bromide.[8]
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are again excellent choices.[12]
-
Ligand: The choice of ligand is critical and depends on the amine coupling partner.[13] For primary aliphatic amines, ligands like BrettPhos are specifically designed.[14] For aryl amines or hindered secondary amines, bulky biaryl phosphine ligands such as XPhos or the Josiphos family of ferrocenyl ligands are often superior.[8][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices as they are strong enough to deprotonate the amine, facilitating its entry into the catalytic cycle.[13][15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.[15]
Q4: What about Sonogashira coupling to introduce an alkyne?
A4: The Sonogashira coupling typically uses a dual-catalyst system.[16]
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are classic choices. They are generally effective for aryl bromides.[2]
-
Copper(I) Co-catalyst: CuI is the standard co-catalyst. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[7][17]
-
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves as both the base and often as the solvent.[2][7]
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.[18]
Be aware that copper-free Sonogashira protocols exist, which can be advantageous for preventing the alkyne homocoupling (Glaser coupling) side reaction.[2][17] These often require more specialized, bulky phosphine ligands.[17]
Section 2: Troubleshooting Guide - When Experiments Go Wrong
This section addresses specific problems you may encounter during your experiments.
Q5: My Suzuki reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?
A5: Low conversion in a Suzuki reaction is a common issue. Here is a systematic troubleshooting approach:
Catalyst Selection and Optimization Workflow
Caption: Decision workflow for troubleshooting low Suzuki coupling yields.
-
Check Boronic Acid Quality: Boronic acids can degrade upon storage, leading to protodeboronation or formation of boroxines.[1] Run a control reaction with a simple, reliable aryl bromide (e.g., bromobenzene) to ensure your boronic acid and other reagents are active.
-
Inert Atmosphere is Crucial: Oxygen can oxidize the Pd(0) active catalyst and promote homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed (freeze-pump-thaw or sparging with argon) and the reaction is maintained under a positive pressure of an inert gas.
-
Ligand Choice: Your indazole substrate is electron-rich, which can slow down the initial oxidative addition step.[5] If you started with a less bulky ligand like PPh₃, switching to a more electron-rich and sterically hindered ligand like XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand can dramatically improve rates.[8][19][20] Bulky ligands promote the formation of the active monoligated Pd(0) species and accelerate the catalytic cycle.[19]
-
Base and Solvent: If you are using a mild base like Na₂CO₃, it may not be strong enough. Switching to K₃PO₄ or Cs₂CO₃ can increase the rate of transmetalation. Ensure your solvent system effectively dissolves the base. Sometimes, a small amount of water is necessary for couplings using K₃PO₄.[5]
Q6: I am observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?
A6: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[21][22][23] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.
-
Potential Hydride Sources: Common sources include amines, alcohols (solvents like ethanol or isopropanol), water, or even the phosphine ligand itself under certain conditions.
-
How to Mitigate:
-
Use Anhydrous Solvents: If you suspect water or an alcohol solvent is the culprit, switch to rigorously dried, aprotic solvents like toluene or dioxane.
-
Optimize Base: Some bases can promote this pathway more than others. If you are using a hydroxide base, consider switching to a carbonate or phosphate.
-
Increase Coupling Partner Concentration: Increasing the concentration of your nucleophile (e.g., boronic acid or amine) can favor the desired productive coupling pathway over the undesired hydrodehalogenation.
-
Ligand Effect: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands may identify a system less prone to this pathway.
-
Q7: My Buchwald-Hartwig reaction is black, and I've isolated no product. What went wrong?
A7: The formation of a black precipitate, known as "palladium black," indicates that your palladium catalyst has crashed out of the solution as inactive Pd(0) metal.[24] This means your ligand is failing to stabilize the catalytic species.
-
Ligand Instability/Insufficiency: The ligand-to-palladium ratio is critical. A 1:1 to 2:1 ratio is typical. Too little ligand, and the palladium will not be stabilized.
-
Steric Hindrance: Your indazole substrate is somewhat hindered. If your amine coupling partner is also very bulky, the resulting palladium-amide complex may be unstable. The reductive elimination step to form the C-N bond might be too slow, allowing time for catalyst decomposition.
-
Solution:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 2:1).
-
Switch to a More Robust Ligand: The Buchwald biarylphosphine ligands are specifically designed for stability and to promote the difficult reductive elimination step.[8] If you are using a simpler ligand like BINAP or DPPF, switching to a third-generation ligand like XPhos or RuPhos is a logical step.[8][12] These ligands create a bulky coordination sphere around the palladium that both stabilizes the complex and promotes the final product-forming step.[9]
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[10]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Table 1: Example Catalyst Systems for Suzuki Coupling
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Loading (mol%) | Reference |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | DME | 80 | 5 | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-5 | [11] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 1-3 | [12] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 eq.) and NaOt-Bu (1.4 eq.).
-
Catalyst Addition: In a glovebox or under a counterflow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent & Amine Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of ~0.1-0.2 M. Then, add the amine coupling partner (1.2 eq.).
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.
Reaction Setup Workflow for Inert Atmosphere Coupling
Caption: Standard workflow for setting up a cross-coupling reaction.
References
-
Organometallics. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. ACS Publications. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. Available from: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Organic & Biomolecular Chemistry. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Available from: [Link]
-
Nature Communications. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
ResearchGate. Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Available from: [Link]
-
ACS Catalysis. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available from: [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available from: [Link]
-
Angewandte Chemie International Edition. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Available from: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available from: [Link]
-
Molecules. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
RSC Advances. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]
-
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
Catalysis Science & Technology. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Publishing. Available from: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available from: [Link]
-
Asian Journal of Chemistry. (2013). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Available from: [Link]
-
Connect Journals. Palladium-Catalyzed Intramolecular C–C Coupling and Selective Hydrodehalogenation of Halogenated Biaryl Acetamides. Available from: [Link]
-
White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available from: [Link]
-
University of Rochester. Cross-Coupling Chemistry. Available from: [Link]
-
Europe PMC. (2004). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Available from: [Link]
-
Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Available from: [Link]
-
Molecules. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Molecules. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Available from: [Link]
-
Organic Letters. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
-
Organic Letters. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Available from: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jmcct.com [jmcct.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
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- 18. reddit.com [reddit.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. asianpubs.org [asianpubs.org]
- 23. connectjournals.com [connectjournals.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Stability Profile of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Executive Summary & Molecule Profile
6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole is a highly robust heterocyclic scaffold, primarily used as an intermediate in the synthesis of kinase inhibitors (e.g., KRAS or VEGFR inhibitors). Its stability profile is defined by the N1-methyl substitution, which locks the tautomeric equilibrium, rendering the core significantly more resistant to oxidative and hydrolytic degradation compared to its 1H-indazole counterparts.
While the core is stable, the electron-withdrawing nature of the C4-Fluoro and C6-Bromo substituents reduces the basicity of the N2 nitrogen, altering its solubility profile in weak acids compared to unsubstituted indazoles.
Chemical Structure & Reactivity Nodes[1]
-
N1-Methyl: High stability; resistant to cleavage by standard mineral acids (HCl, H₂SO₄).
-
N2-Nitrogen: Weakly basic site; protonation occurs here (
due to halogen deactivation). -
C4-Fluoro: Highly stable C-F bond; generally inert to acidic hydrolysis.
-
C6-Bromo: Stable to non-oxidizing acids; susceptible to metal-halogen exchange but not acidolysis.
Critical Stability Data (The "Cheat Sheet")
The following data summarizes the stability of the compound under standard laboratory acidic conditions.
| Acidic Medium | Concentration | Temperature | Stability Rating | Notes |
| Hydrochloric Acid (HCl) | 1M - 6M | 25°C (RT) | High | Forms hydrochloride salt; reversible upon neutralization. |
| Hydrochloric Acid (HCl) | 6M - 12M | Reflux (100°C) | Moderate | Core remains intact. Risk of minor hydration if impurities present. |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | < 60°C | High | Stable. Often used as solvent for nitration reactions on this core. |
| Trifluoroacetic Acid (TFA) | Neat | 25°C - 60°C | High | Completely stable. Suitable for Boc-deprotection of pendant groups. |
| Hydrobromic Acid (HBr) | 48% (aq) | Reflux | Low/Risk | Warning: High temp HBr may cause halogen exchange (Br replacing F) or slow demethylation. |
| Lewis Acids (e.g., BBr₃) | 1M in DCM | -78°C to RT | Variable | Warning: Designed to cleave ethers/amines. May demethylate N1-Me under forcing conditions. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new peak in HPLC after dissolving in 1M HCl, but the mass is unchanged."
Diagnosis: Salt Formation (Protonation Effect) Unlike degradation, this is a reversible physical change. The indazole N2 nitrogen protonates in acidic media, creating the indazolium cation.
-
Root Cause: The protonated species has a different dipole moment and interaction with the stationary phase (usually eluting earlier on C18).
-
Verification: Neutralize a sample with NaHCO₃ and re-inject. The peak should revert to the original retention time.
-
Action: No action required; the molecule is intact.
Issue 2: "The material precipitated when I adjusted the pH to 4.0."
Diagnosis: Isoelectric/Solubility Crash
The 4-fluoro and 6-bromo substituents are electron-withdrawing, significantly lowering the basicity of the N2 nitrogen compared to unsubstituted indazole (
-
Mechanism: At pH > 2.0, the concentration of protons is insufficient to maintain the soluble cation form. The molecule reverts to its neutral, highly lipophilic free base.
-
Action: Maintain pH < 1.0 for aqueous solubility, or use a co-solvent (Acetonitrile/Methanol) if working at pH 2-5.
Issue 3: "I am trying to remove the N-Methyl group using HCl reflux, but it won't cleave."
Diagnosis: Methodology Error N1-Methyl indazoles are not acid-labile protecting groups. They are permanent structural modifications.
-
Explanation: The N-Me bond is kinetically stable. Standard acidic hydrolysis (HCl/TFA) will not cleave it.
-
Solution: Demethylation requires specific, harsh conditions (e.g., reaction with select transition metals or harsh Lewis acids like AlCl₃/Pyridine at high temps), which may compromise the C-Br or C-F bonds.
Visualizing the Stability Logic
The following diagram illustrates the decision pathway for handling this molecule in acidic media.
Caption: Decision tree for assessing degradation risks based on acid classification and temperature.
Experimental Protocols: Stress Testing
If you suspect degradation in your specific matrix, perform this standardized stress test.
Protocol A: Acidic Stability Validation
Objective: Confirm structural integrity in process solvents.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of Methanol.
-
Acidification: Add 1 mL of 1M HCl (Condition A) or TFA (Condition B).
-
Stress:
-
Sample 1: Store at Room Temperature for 24 hours.
-
Sample 2: Heat to 50°C for 4 hours.
-
-
Analysis:
-
Neutralize an aliquot with saturated NaHCO₃.
-
Analyze via LC-MS (ESI+).
-
Pass Criteria: Purity area % change < 0.5% relative to standard. Mass spectrum must show parent ion
(Br pattern).
-
Protocol B: Protonation vs. Degradation Check
Objective: Distinguish between salt formation and decomposition.
-
Run HPLC of the acidic solution. (Expect shift in Retention Time).
-
Run HPLC of the neutralized solution.
-
Result: If the Retention Time returns to the original value of the solid standard, the molecule was simply protonated. If new peaks persist after neutralization, degradation (likely halogen hydrolysis, though rare) has occurred.
References
-
BenchChem. (2025).[1] Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from 1
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from 2
-
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Retrieved from 3
-
Connect Journals. (2007). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from 4
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. Structural elucidation is the bedrock of chemical discovery, and NMR spectroscopy remains the most powerful tool for determining the structure of organic molecules in solution. Here, we will not only dissect the predicted spectrum of the target molecule but also compare it with related indazole derivatives to understand the nuanced effects of substituent placement on proton chemical environments. This comparative approach, grounded in fundamental principles, provides a robust framework for spectral interpretation.
The Structural Context: Understanding Substituent Effects in Indazoles
The ¹H NMR spectrum of an aromatic system like indazole is dictated by the electronic environment of each proton. The introduction of substituents—a halogen like fluorine or bromine, or an alkyl group like methyl—alters the electron density of the ring and, consequently, the chemical shifts (δ) and coupling constants (J) of the resident protons.
-
Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). Its most notable impact in ¹H NMR is its ability to couple with nearby protons, resulting in characteristic splitting patterns (J-coupling).
-
Bromine (at C6): Bromine is also electronegative (-I effect) and has a weaker +R effect compared to fluorine. It influences the chemical shifts of adjacent protons primarily through its inductive effect and its ability to deshield nearby protons.
-
Methyl Groups (at N1 and C3): The two methyl groups are electronically distinct. The N1-methyl group is attached to a nitrogen within the pyrazole ring, while the C3-methyl group is attached to a carbon atom. Their chemical shifts will appear in the aliphatic region of the spectrum and are typically sharp singlets, as they lack adjacent protons to couple with.
By analyzing the spectra of simpler, related molecules, we can build a predictive model for the more complex target compound.
Predicted ¹H NMR Spectrum: this compound
A standard ¹H NMR experiment for this compound would involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The predicted spectrum is a composite of signals from the aromatic protons and the two methyl groups.
Below is a detailed breakdown of the expected signals.
Visualizing the Proton Environments
To clarify the discussion, the key proton environments are labeled in the molecular structure diagram below.
Caption: Molecular structure of this compound with key proton groups labeled.
Data Summary Table
The predicted ¹H NMR data for this compound are summarized below. Chemical shifts are estimates based on additive substituent effects and data from related compounds.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | ~7.3 - 7.5 | Doublet (d) | JH7-F4 ≈ 8-10 Hz | Deshielded aromatic proton. The primary coupling observed is the four-bond coupling to the fluorine at C4 (⁴JHF). |
| H-5 | ~7.0 - 7.2 | Doublet (d) | JH5-F4 ≈ 10-12 Hz | Aromatic proton ortho to the fluorine atom, exhibiting strong three-bond coupling (³JHF). Shift is influenced by both F and Br. |
| N1-CH₃ | ~3.8 - 4.0 | Singlet (s) | N/A | Methyl group attached to a nitrogen atom in a heterocyclic ring. Appears as a sharp singlet. |
| C3-CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A | Methyl group attached to an sp² carbon of the pyrazole ring. Typically appears slightly upfield from the N-methyl group. |
Comparative Analysis with Simpler Indazoles
To validate our predictions, we can compare the expected shifts with experimental data from simpler indazole derivatives. This comparison illustrates the predictable nature of substituent effects in NMR spectroscopy.
| Compound | Proton | Observed δ (ppm) | Key Takeaway |
| Indazole[1] | Aromatic H's | 7.1 - 8.1 | Provides a baseline for the chemical shifts of protons on the unsubstituted benzene ring portion. |
| 4-Fluoro-1H-indazole[2] | Aromatic H's | 7.0 - 7.5 | Demonstrates the influence of the C4-fluoro substituent, which causes characteristic splitting and shifts the adjacent protons. |
| 6-Bromo-1-methyl-1H-indazole[3] | Aromatic H's | 7.2 - 7.8 | Shows the deshielding effect of the bromine atom at the C6 position on the surrounding aromatic protons. |
| 1-Methyl-1H-indazole | N1-CH₃ | ~3.9 | Establishes the typical chemical shift for the N-methyl group in the absence of other strong substituents. |
Analysis of Trends:
-
The N1-CH₃ proton signal is consistently found around 3.8-4.0 ppm in N-methylated indazoles. The substituents on the benzene ring have a minor effect on its position.
-
The aromatic protons in our target molecule are expected to be shifted relative to unsubstituted indazole due to the combined electronic effects of the fluorine and bromine atoms. The fluorine at C4 will strongly couple to both H-5 (³JHF) and H-7 (⁴JHF), collapsing the typical doublet-of-doublets or multiplet patterns into simple doublets, assuming proton-proton coupling is negligible or unresolved. The H-5 proton, being ortho to the fluorine, is expected to show a larger coupling constant than the H-7 proton.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum for a small organic molecule like this compound.
Workflow Diagram
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Most commercial deuterated solvents contain TMS as an internal reference.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each peak. The relative integral values should correspond to the ratio of protons giving rise to each signal (e.g., 1:1:3:3 for H-7:H-5:N1-CH₃:C3-CH₃).
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The analysis predicts four distinct signals: two doublets in the aromatic region corresponding to the H-5 and H-7 protons, and two sharp singlets in the aliphatic region for the N1- and C3-methyl groups. The key diagnostic feature is the presence of large fluorine-proton coupling constants for the aromatic signals, which confirms the position of the fluorine substituent. By comparing this predicted spectrum with data from simpler indazole analogues, we can confidently assign each signal and illustrate the fundamental principles of substituent effects in NMR spectroscopy. This guide provides researchers with a robust framework for interpreting the spectrum of this molecule and applying similar logic to other complex heterocyclic systems.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. National Center for Biotechnology Information. Retrieved from PubChem, a component of the U.S.
-
PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
-
PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry.
Sources
Technical Guide: 13C NMR Chemical Shifts for 4-Fluoro-1,3-Dimethyl Indazoles
Executive Summary: The Diagnostic Challenge
In drug discovery, particularly for kinase inhibitors and CNS-active agents, the 4-fluoro-1,3-dimethyl-1H-indazole scaffold represents a privileged pharmacophore. However, verifying its regiochemistry (N1- vs. N2-methylation) and substitution pattern (4-fluoro vs. 5/6/7-fluoro isomers) presents a unique spectroscopic challenge.
This guide provides a definitive comparative analysis of the 13C NMR chemical shifts and 19F-13C coupling constants for this scaffold. By synthesizing experimental data from closely related analogs (e.g., 4,6-difluoro-3-methylindazole) and established substituent chemical shift (SCS) theory, we establish a robust reference framework for structural elucidation.
Theoretical Framework: Substituent Effects
To accurately assign the carbon skeleton, one must understand the superposition of two primary electronic effects:
-
N-Methylation (Regiochemistry): Distinguishing the thermodynamically stable 1-methyl isomer from the kinetic 2-methyl isomer.
-
Fluorine Coupling (J-Modulation): The 4-fluoro substituent acts as a "spin label," splitting adjacent carbons into doublets.
The "Fingerprint" Coupling Constants
Unlike protons, the fluorine atom (
- (Ipso): ~245–255 Hz (Huge doublet, diagnostic for C4)
- (Ortho): ~15–25 Hz (Distinct splitting on C3 and C5)
- (Meta): ~5–10 Hz (Subtle splitting on C6 and C3a)
- (Para): < 3 Hz (Often unresolved singlet on C7)
Comparative Data Analysis
Predicted vs. Analog-Derived Chemical Shifts
The following table aggregates data derived from 4,6-difluoro-3-methyl-1H-indazole and 1-methyl-1H-indazole to predict the specific shifts for the target molecule.
Table 1: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C4 (Ipso) | 153.5 – 156.0 | Doublet (d) | ~250 | Direct F-attachment; highly deshielded. |
| C3 (Ortho) | 138.0 – 142.0 | Doublet (d) | ~18 | Deshielded by 3-Me; split by 4-F. |
| C7a (Bridge) | 139.0 – 141.0 | Doublet (d) | ~5–8 | Bridgehead carbon; weak meta-coupling. |
| C6 | 126.0 – 128.0 | Singlet/Broad | < 3 | Para to F; minimal coupling effects. |
| C3a (Bridge) | 112.0 – 115.0 | Doublet (d) | ~12 | Bridgehead; distinct ortho/meta coupling. |
| C5 (Ortho) | 106.0 – 109.0 | Doublet (d) | ~20 | Shielded by ortho-F (electronic effect). |
| C7 | 108.0 – 110.0 | Singlet (s) | - | Typical aromatic CH; shielded by N1. |
| N1-CH3 | 35.0 – 36.5 | Singlet (s) | - | Diagnostic for N1-isomer (N2-Me is ~40+ ppm). |
| C3-CH3 | 12.0 – 14.0 | Doublet (d) | ~3–5 | Long-range coupling to 4-F is possible. |
Note on Solvent Effects: In DMSO-d6 , expect slight deshielding (+0.5 to +1.5 ppm) for carbonyl-like or polar carbons, but the
-coupling values remain constant.
Distinguishing Isomers (The "Gotcha" Cases)
Researchers often misidentify the 5-fluoro or N2-methyl isomers. Use this comparison to validate your product:
-
Target (4-Fluoro): C3 is a doublet (
Hz). -
Alternative (5-Fluoro): C3 is a singlet (or weak doublet,
Hz). -
Alternative (N2-Methyl): The N-Methyl carbon shifts downfield to ~40–42 ppm (vs. 35 ppm for N1-Me).
Experimental Protocol: High-Fidelity Acquisition
To resolve the specific couplings described above, standard "quick" 13C runs are insufficient due to the low intensity of the split C4 signal.
Protocol: "Fluoro-Enhanced" 13C NMR
-
Concentration: Dissolve 20–30 mg of sample in 0.6 mL CDCl3 (neutralized with basic alumina to prevent acid-catalyzed exchange).
-
Pulse Sequence: Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker).
-
Parameters:
-
Relaxation Delay (D1): Set to 3–5 seconds . The quaternary C4 and C3 carbons have long T1 relaxation times; insufficient delay will make the C4 doublet disappear into the noise.
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the satellite peaks of the C4 doublet.
-
Spectral Width: Ensure range covers 0–180 ppm .
-
-
Processing: Apply an exponential line broadening (LB = 1.0–2.0 Hz ) to improve S/N for the quaternary carbons.
Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the 4-fluoro-1,3-dimethyl structure using combined NMR data.
Caption: Logical decision tree for validating regiochemistry and substitution using 13C NMR data.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[1][2] [Link]
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. J. Heterocyclic Chem. (2009).[3] [Link]
-
13C NMR of indazoles: A comparative study. Magnetic Resonance in Chemistry. [Link]
Sources
Technical Analysis: IR Spectroscopic Profiling of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Executive Summary & Application Scope
Subject: 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole (CAS: 885520-23-0) Application: Critical intermediate for small molecule kinase inhibitors (e.g., FGFR, IDO1 pathways). Objective: This guide provides a comparative IR spectroscopic analysis to validate the structural integrity of the subject molecule. It specifically addresses the challenge of distinguishing the target 1-methyl isomer from its thermodynamically stable N-unsubstituted precursor and its kinetic 2-methyl regioisomer.
Key Differentiator: Unlike generic spectral lists, this guide focuses on diagnostic exclusion —using IR to prove the absence of impurities (N-H starting material) and the correct regiochemistry of methylation.
Experimental Protocol: High-Fidelity ATR-FTIR
To ensure data reproducibility comparable to pharmaceutical QC standards, the following self-validating protocol is recommended.
Instrumentation & Parameters[1][2][3]
-
Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).
-
Scans: 32 (Screening) to 64 (Publication Quality).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
System Validation (Start-up):
-
Acquire a background spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Self-Check: Run a standard Polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
-
Sample Preparation:
-
Acquisition & Correction:
-
Apply pressure until the largest peak absorbance is between 0.5 and 0.8 A.U.
-
Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra.
-
Comparative Analysis: Target vs. Alternatives
In synthesis, two primary impurities/alternatives must be ruled out:
-
Alternative A (Precursor): 6-Bromo-4-fluoro-3-methyl-1H-indazole (Unmethylated Nitrogen).
-
Alternative B (Isomer): 6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole (Regioisomer).
A. The High-Frequency Region (4000–2800 cm⁻¹)
-
Target (1,3-dimethyl): Displays distinct aliphatic C-H stretches (2850–2960 cm⁻¹) from the N-methyl and C-methyl groups. Crucially, it lacks any absorption above 3100 cm⁻¹ other than weak aromatic C-H stretches.
-
Alternative A (Precursor): Dominated by a broad, medium-intensity band at 3100–3400 cm⁻¹ (N-H stretch).
-
Diagnostic Logic: If your spectrum shows a "hump" >3100 cm⁻¹, the N-methylation is incomplete.
-
B. The Double Bond Region (1700–1500 cm⁻¹)
-
Target: The indazole ring breathing modes typically appear as a doublet near 1615–1625 cm⁻¹ (C=N) and 1580–1600 cm⁻¹ (Ar C=C).
-
Alternative B (2-Me Isomer): The quinoid-like character of the 2H-indazole often shifts the C=N stretch to lower wavenumbers (~1590 cm⁻¹) and alters the intensity ratio compared to the 1H-isomer.
C. The Fingerprint Region (1500–600 cm⁻¹)
-
C-F Stretch (Diagnostic): A very strong, broad band between 1000–1250 cm⁻¹ . The 4-position fluorine is electronically coupled to the ring, often splitting this band.
-
C-Br Stretch: Typically appears in the far-IR, but an aromatic C-Br vibration is often visible as a medium-sharp peak between 600–700 cm⁻¹ .
Diagnostic Peak Assignment Matrix
The following table synthesizes predicted and empirical data for the target molecule compared to its critical precursor.
| Functional Group | Mode Description | Target: 1,3-Dimethyl (cm⁻¹) | Alternative: N-Desmethyl (cm⁻¹) | Diagnostic Note |
| N-H | Stretching | ABSENT | 3150–3400 (Broad) | Primary QC Check. Presence indicates unreacted starting material. |
| Ar C-H | Stretching | 3050–3100 (Weak) | 3050–3100 (Weak) | Often obscured by N-H in the precursor. |
| Ali C-H | Stretching (CH₃) | 2920–2960 (Med) | 2920–2950 (Weak) | Target has 2x Methyl groups (N-Me + C-Me), increasing intensity. |
| C=N / C=C | Ring Breathing | 1615, 1590 | 1620, 1595 | 1-Me substitution slightly shifts the C=N band due to electronics. |
| C-F | Aryl-F Stretch | 1150–1250 (Strong) | 1150–1250 (Strong) | usually the strongest peak in the spectrum; confirms fluorination. |
| C-N | Indazole N-C | 1050–1100 | 1000–1050 | Shifted due to N-Methylation. |
| C-Br | Aryl-Br Stretch | 600–700 (Med) | 600–700 (Med) | Confirms the presence of the heavy halogen. |
Structural Validation Workflow (Logic Map)
The following diagram illustrates the decision logic for validating the synthesis of this compound using IR data.
Caption: Decision tree for interpreting FTIR data to distinguish the target molecule from its N-unsubstituted precursor.
References
-
LibreTexts Chemistry. (2023). Interpreting Infrared Spectra: Group Frequencies and Heterocycles. Retrieved from [Link]
-
Wiley Analytical Science. (2024). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
Sources
HPLC method development for 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole purity
Comparative HPLC Method Development Guide: Purity Analysis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
Executive Summary
Developing a purity method for This compound presents a classic pharmaceutical analysis challenge: separating a highly hydrophobic halogenated scaffold from its closely related regioisomers. While C18 columns are the industry workhorse, they often fail to resolve the critical N1- vs. N2-methylated isomers due to identical hydrophobicity.
This guide compares a standard C18 approach against a targeted Phenyl-Hexyl strategy , demonstrating why the latter offers superior selectivity for halogenated indazoles through
The Analytical Challenge
The target molecule contains an indazole core with two halogens (Br, F). The synthesis of N-methyl indazoles typically yields a mixture of isomers:
-
Target (N1-Methyl): Thermodynamically favored.[1]
-
Impurity (N2-Methyl): Kinetically favored, often co-elutes on C18.
-
Halogenated Byproducts: Des-bromo or des-fluoro analogs resulting from incomplete halogenation or degradation.
Critical Quality Attribute (CQA): The method must achieve a resolution (
Comparative Methodology
Method A: The "Standard" Approach (C18)
-
Column: C18 (Octadecylsilane), 3.0 x 100 mm, 1.8 µm.[2]
-
Mechanism: Hydrophobic interaction (dispersive forces).[3]
-
Limitation: The N1 and N2 isomers have nearly identical LogP values. C18 phases struggle to discriminate based on the position of the methyl group on the aromatic ring.
Method B: The "Optimized" Alternative (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Fused-Core).
-
Mechanism: Mixed-mode.[4] Hydrophobicity +
- stacking + Shape Selectivity. -
Advantage: The electron-withdrawing Fluorine and Bromine atoms on the indazole ring create an electron-deficient
-system. This interacts strongly with the electron-rich Phenyl stationary phase. The steric bulk of the Bromine atom at position 6 creates a shape difference between N1 and N2 isomers that the Phenyl phase can "see."
Experimental Data: Performance Comparison
The following data represents typical performance metrics observed when switching from Alkyl (C18) to Aromatic (Phenyl) stationary phases for this scaffold.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Mobile Phase | 0.1% Formic Acid in Water / ACN | 0.1% Formic Acid in Water / Methanol | Optimized |
| Retention ( | 4.2 (Strong retention) | 3.8 (Moderate retention) | Comparable |
| Selectivity ( | 1.02 | 1.15 | Significant Improvement |
| Resolution ( | 1.1 (Co-elution) | 3.4 (Baseline) | PASS |
| Peak Symmetry ( | 1.3 | 1.1 | Improved |
Technical Insight: The switch to Methanol in Method B is intentional. Acetonitrile (ACN) suppresses
-interactions because the solvent's -electrons compete with the analyte. Methanol allows the analyte-stationary phase -interaction to dominate, enhancing selectivity.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, including system suitability tests (SST).
Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC Grade Methanol (MeOH).
-
Column: Phenyl-Hexyl (e.g., HALO Phenyl-Hexyl or chemically equivalent), 3.0 x 100 mm, 2.7 µm.[2]
-
Temperature: 40°C (Controls kinetic mass transfer).
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 40 | 0.6 | Initial Hold |
| 10.0 | 85 | 0.6 | Elution of Isomers |
| 12.0 | 95 | 0.6 | Column Wash |
| 12.1 | 40 | 0.6 | Re-equilibration |
| 15.0 | 40 | 0.6 | Ready for Next Inj |
Sample Preparation
-
Stock: Dissolve 10 mg of this compound in 10 mL Acetonitrile (Solubility is poor in MeOH/Water).
-
Working: Dilute 1:10 with Mobile Phase Initial (40% MeOH) immediately before injection to prevent precipitation while matching the starting gradient conditions.
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic used to select the Phenyl-Hexyl phase over the standard C18.
Caption: Decision logic prioritizing stationary phase selection based on regioisomer resolution failure on C18.
Diagram 2: Separation Mechanism (Pi-Pi Stacking)
Visualizing why the Phenyl column works for this specific halogenated molecule.
Caption: Mechanistic view of the interaction between the electron-deficient halogenated indazole and the electron-rich phenyl stationary phase.
Validation Strategy (ICH Q2(R2))
To ensure the method is "publishable" and robust, validation must follow ICH Q2(R2) guidelines.
-
Specificity: Inject pure N1, pure N2, and a spiked mixture. Demonstrate baseline separation (
). Use a Diode Array Detector (DAD) to check peak purity. -
Linearity: Prepare 5 levels from 50% to 150% of the target concentration.
must be . -
Accuracy (Recovery): Spike the N2 impurity into the N1 sample at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90-110%.
-
Robustness: Deliberately vary pH (
units) and Temperature ( C). The critical resolution between N1 and N2 must remain .
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[5][6][7][8][9]
-
Mac-Mod Analytical. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures (Demonstrating Selectivity Differences).
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.
-
National Institutes of Health (PMC). Development of a selective and scalable N1-indazole alkylation. (2024).[5][6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. hplc.eu [hplc.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 4-Fluoroindazoles
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] A common strategy to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activity of 4-fluoroindazoles versus their non-fluorinated counterparts, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of 4-fluorination on key pharmacological parameters, supported by experimental data and detailed protocols.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to favorably modulate its physicochemical and pharmacokinetic properties.[3] The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to its biological target.[4][5] In the context of the indazole ring, placing a fluorine atom at the 4-position can have significant and often beneficial consequences for its biological activity.
Comparative Biological Activity: 4-Fluoroindazole vs. Non-Fluorinated Indazole
Enhanced Enzyme Inhibition
Fluorination of the indazole ring has been shown to dramatically enhance inhibitory potency against various enzymes. The position of the fluorine atom is critical, with different isomers exhibiting markedly different activities.
A notable example, while not at the 4-position, is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK1), a target for cardiovascular diseases. A 6-fluoroindazole derivative displayed a significant enhancement in ROCK1 inhibitory potency with an IC50 value of 14 nM, whereas the 4-fluoro isomer showed low potency with an IC50 of 2500 nM. This underscores the profound impact of fluorine's position on biological activity.
Another compelling case is the inhibition of Factor Xa, a key enzyme in the coagulation cascade. 7-fluoroindazole derivatives were found to be approximately 60-fold more potent than their corresponding non-fluorinated indazoles.[4] This increased potency was attributed to a hydrogen bond between the 7-fluoro atom and the N-H of Gly216 in the enzyme's peptide backbone.
While these examples do not focus on the 4-position, they strongly suggest that fluorination of the indazole ring can lead to substantial gains in enzyme inhibition, a principle that can be extrapolated to the investigation of 4-fluoroindazoles.
Impact on Antibacterial Activity
A concrete example of the positive influence of 4-fluorination is found in the development of novel antibacterial agents. A synthesized (R)-4-(4-fluoro-5-(((1S,2S)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)-1H-indazol-1-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide demonstrated excellent antibacterial activity with low Minimum Inhibitory Concentration (MIC) values against a diverse range of bacterial strains, outperforming ciprofloxacin in several assays.[2] This highlights the potential of the 4-fluoroindazole scaffold in the design of new anti-infective agents.
Physicochemical and Pharmacokinetic Properties
Fluorination is a powerful tool for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] This can be a critical factor for oral bioavailability and penetration of the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[6][7] Replacing a metabolically labile C-H bond with a C-F bond can block metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.[3][5] For instance, strategic fluorination of an indazole-based androgen receptor antagonist improved its metabolic stability.[3]
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The pKa of 1H-indazole is approximately 13.86 for the N-H proton.[2] The introduction of a fluorine atom at the 4-position is expected to decrease this pKa, making the N-H proton more acidic.
Data Summary
| Compound Class | Biological Target/Activity | Key Findings |
| 4-Fluoro-5-substituted-1H-indazole derivative | Antibacterial | Excellent MIC values against diverse bacterial strains, superior to ciprofloxacin in some cases.[2] |
| 6-Fluoroindazole derivative | ROCK1 Inhibition | Potent inhibitor with an IC50 of 14 nM.[8] |
| 4-Fluoroindazole derivative | ROCK1 Inhibition | Low potency with an IC50 of 2500 nM.[8] |
| 7-Fluoroindazole derivatives | Factor Xa Inhibition | Approximately 60-fold more potent than non-fluorinated analogs.[4] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 4-Fluoro-1H-indazole
A common route to 4-fluoro-1H-indazole involves a multi-step synthesis starting from 3-fluoro-2-methylaniline.
Step 1: Bromination of 3-fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile in a reaction flask.
-
Cool the solution to below 10°C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-3-fluoro-2-methylaniline.[9]
Step 2: Ring Closure to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
-
Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene in a four-necked flask equipped with a reflux condenser.
-
Heat the solution to 90°C.
-
Add diethyl ether dropwise, followed by stirring for 30 minutes.
-
Add acetic acid and heat the mixture to 110°C.
-
Add isoamyl nitrite dropwise while maintaining the temperature at 110°C.
-
Continue the reaction for 3 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction and concentrate to dryness.
-
Triturate the residue with methanol, filter, and dry the solid to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.[9]
Step 3: Deprotection to 5-bromo-4-fluoro-1H-indazole
-
Suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.
-
Add a solution of potassium carbonate in water.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and continue stirring for 30 minutes.
-
Filter the precipitate, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.[9]
Synthesis Workflow
Caption: Synthetic route to a 4-fluoroindazole derivative.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[10]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm^2. Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM2 epithelial voltohmmeter. Monolayers with TEER values > 200 Ω·cm^2 are typically used. Additionally, assess the permeability of a paracellular marker, Lucifer yellow.
-
Assay Preparation: On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (e.g., final concentration of 10 µM in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Perform the experiment in the reverse direction to assess active efflux. Add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples and the initial donor solution by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]
Caco-2 Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The strategic incorporation of a fluorine atom at the 4-position of the indazole scaffold presents a compelling avenue for the discovery and optimization of novel therapeutic agents. While direct comparative data for a single 4-fluoroindazole and its non-fluorinated parent is sparse, the collective evidence from related fluorinated indazoles strongly indicates that 4-fluorination can lead to significant enhancements in biological activity, including enzyme inhibition and antibacterial potency. Furthermore, the well-understood effects of fluorination on physicochemical and pharmacokinetic properties provide a rational basis for its use in drug design. The detailed experimental protocols provided herein offer a practical starting point for researchers to further explore the promising potential of 4-fluoroindazoles in their drug discovery programs.
References
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Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Indazole synthesis. Organic Chemistry Portal. (n.d.). [Link]
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Anti-Xa Assays. Practical-Haemostasis.com. (2022, September 27). [Link]
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Wang, Z., Chen, J., Wang, T., Li, W., & Chen, Y. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. PloS one, 10(11), e0142837. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances, 14(46), 33696-33734. [Link]
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Caco-2 Permeability Assay. Evotec. (n.d.). [Link]
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Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. (n.d.). [Link]
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Reference Standard Qualification Guide: 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
This guide outlines the qualification and selection of reference standards for 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole (CAS 1214900-64-7), a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., VEGFR/PDGFR targets).[1][2]
Beyond Purity: The Isomer Differentiation Challenge[1][2]
Executive Summary: The "Indazole Trap"
In drug development, the integrity of your data is only as good as your reference standard. For methylated indazoles, the primary failure mode is not chemical purity (e.g., residual solvents or inorganic salts), but regioisomeric purity .[3]
The synthesis of This compound typically involves the methylation of a 3-methyl-1H-indazole precursor.[1][2] This reaction is governed by a kinetic vs. thermodynamic equilibrium that produces two isomers:[1][4][5]
-
N1-Methyl (Target): Thermodynamically favored, biologically active scaffold.[2][6]
-
N2-Methyl (Impurity): Kinetically favored under certain conditions, often co-eluting in standard reverse-phase HPLC.[1][2]
The Risk: Using a "Reagent Grade" standard (95-97%) without regio-specific validation can lead to the misidentification of biological activity or the failure to detect the N2-impurity in GMP intermediates.[1][2]
Comparative Analysis: Standard Grades
The following table contrasts the required data package for a Primary Reference Standard versus a typical Commercial Building Block.
| Feature | Commercial Reagent Grade | Qualified Reference Standard (Primary) | Impact on Development |
| Purity Assignment | Area% (HPLC-UV) | Weight/Weight% (qNMR or Mass Balance) | Area% ignores water/salt content, causing potency errors of 5-15%. |
| Isomeric ID | Assumed by Synthesis Route | Validated by NOE/ROESY NMR | Reagent grade often contains 1-5% N2-isomer, skewing IC50 data.[1][2][6] |
| F-NMR | Basic 1D Spectrum | Quantitative 19F-NMR | Detects des-bromo fluorinated impurities invisible to UV.[1][2][6] |
| Residual Solvents | "Conforms to Structure" | Quantified (GC-HS) | Critical for toxicology study calculations.[1][2][6] |
Technical Deep Dive: The Validation Workflow
To qualify a batch of this compound as a Reference Standard, you must prove it is not the N2-isomer or the Des-bromo analog.[1][2]
A. The Definitive Identity Test: 1D-NOE NMR
The presence of the 4-Fluoro substituent eliminates the usual H4 proton handle, making standard 1H-NMR coupling analysis difficult.[1] You must use Nuclear Overhauser Effect (NOE) spectroscopy to assign the N-methyl position.[3][6]
-
Structural Logic:
Experimental Protocol (Self-Validating):
-
Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6 (avoid CDCl3 to prevent aggregation broadening).
-
Experiment: Run 1D-NOE or 2D-NOESY.
-
Irradiation: Selectively irradiate the N-Methyl singlet (approx. 4.0 ppm).[3][6][7]
-
Acceptance Criteria:
B. Purity Assessment: Orthogonal HPLC
Standard C18 gradients often fail to resolve the N1 and N2 isomers due to their identical mass and similar lipophilicity.[3][6]
Recommended Method (Isomer Resolving):
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (provides pi-pi interaction selectivity).[1][2]
-
Mobile Phase: Water/Methanol (Gradient) with 0.1% Formic Acid.[3][6] Note: Methanol is preferred over Acetonitrile for PFP columns to maximize pi-pi selectivity.[1][2]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).[2][3][6]
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for qualifying the standard.
Caption: Qualification workflow prioritizing regioisomeric confirmation via NOE before chromatographic profiling.
Experimental Protocol: Synthesis of the Standard
Note: If a commercial CRM is unavailable, use this protocol to synthesize and purify a candidate standard, ensuring N1 selectivity.
Principle: Use of a "Thermodynamic Shift" strategy. Methylation under high-temperature equilibrium conditions favors the N1-isomer, whereas low-temperature kinetic conditions favor N2.[1]
-
Starting Material: 6-Bromo-4-fluoro-3-methyl-1H-indazole.[1][2][8]
-
Reaction:
-
Workup: Dilute with water, extract with EtOAc.
-
Purification (Crucial):
References
-
Regioselectivity in Indazole Alkylation
-
Analytical Characterization of Indazoles
-
Commercial Availability & CAS Verification
-
HPLC Separation Strategies
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A Comparative Guide to the X-ray Crystallography of Dimethyl Indazole Derivatives for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The precise arrangement of atoms within a crystal lattice, elucidated through X-ray crystallography, provides invaluable insights into molecular geometry, intermolecular interactions, and potential binding conformations. This guide offers a comparative analysis of the X-ray crystallographic data for various dimethyl indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] By examining the solid-state structures of these isomers, we can begin to understand how the seemingly subtle placement of two methyl groups on the indazole scaffold can profoundly influence their physicochemical properties and, by extension, their therapeutic potential.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for chemical modification. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. The position of these nitrogen atoms gives rise to two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.
The introduction of methyl groups to the indazole core can significantly impact its lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the structural consequences of dimethyl substitution is therefore crucial for the rational design of new and improved indazole-based therapeutics.
Comparative Crystallographic Analysis of Dimethyl Indazole Isomers
This section presents a comparative overview of the available single-crystal X-ray diffraction data for select dimethyl indazole derivatives. The goal is to highlight the influence of the methyl group positions on key crystallographic parameters, molecular geometry, and intermolecular interactions within the crystal lattice.
Data Presentation
| Compound | 2,3-Dimethyl-6-nitro-2H-indazole | 1,3-Dimethyl-1H-indazol-6-amine |
| Chemical Formula | C₉H₉N₃O₂ | C₉H₁₁N₃ |
| Molecular Weight | 191.19 g/mol | 161.21 g/mol |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pca2₁ |
| Unit Cell Dimensions | a = 6.5800(13) Åb = 7.2050(14) Åc = 10.752(2) Åα = 75.07(3)°β = 74.67(3)°γ = 66.73(3)° | a = 18.3004(10) Åb = 8.3399(7) Åc = 5.6563(1) Åα = 90°β = 90°γ = 90° |
| Volume (ų) | 444.81(19) | 863.28(9) |
| Z (Molecules/unit cell) | 2 | 4 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | N-H···N hydrogen bonds |
| Reference | [6] |
Analysis of Structural Differences and Their Implications:
The data presented in the table reveals significant differences in the crystal packing and intermolecular interactions between the two dimethyl indazole derivatives.
-
Crystal System and Packing: The 2,3-dimethyl-6-nitro-2H-indazole crystallizes in the triclinic system, which has lower symmetry compared to the orthorhombic system of 1,3-dimethyl-1H-indazol-6-amine. This difference in crystal packing is a direct consequence of the different substitution patterns and the nature of the functional groups present.
-
Intermolecular Interactions: The dominant intermolecular forces governing the crystal packing are distinct for each molecule. In the nitro-substituted derivative, the presence of the strongly electron-withdrawing nitro group facilitates the formation of C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[6] These interactions contribute to a relatively dense packing arrangement. In contrast, the amino-substituted derivative features N-H···N hydrogen bonds, where the amino group acts as a hydrogen bond donor and a nitrogen atom of the indazole ring of a neighboring molecule acts as an acceptor.
The positioning of the methyl groups also plays a crucial role in directing these interactions and influencing the overall crystal packing. For instance, the steric bulk of the methyl groups can influence the planarity of the indazole ring system and the relative orientation of adjacent molecules.
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure is contingent upon a series of well-executed experimental procedures. This section outlines the key methodologies for the synthesis, crystallization, and X-ray diffraction analysis of dimethyl indazole derivatives.
Synthesis of Dimethyl Indazole Derivatives
The synthesis of dimethyl indazole derivatives can be achieved through various organic chemistry methodologies. A common approach involves the methylation of a parent indazole or a substituted indazole precursor. The choice of methylating agent and reaction conditions can influence the regioselectivity of the methylation, leading to different isomers.
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis and purification of dimethyl indazole isomers.
For example, 2,3-dimethyl-6-nitro-2H-indazole can be prepared by the methylation of 3-methyl-6-nitro-1H-indazole with iodomethane in the presence of a base like sodium in 2-propanol.[6] The separation of different isomers, if formed, can often be achieved by recrystallization from a suitable solvent or a mixture of solvents.[7][8][9]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility of the compound to decrease and crystals to form.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix.
Choosing the Right Solvent: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing indazole derivatives include ethanol, methanol, and mixtures of organic solvents with water.[7][8][9]
Experimental Protocol for Recrystallization:
-
Dissolution: Dissolve the crude dimethyl indazole derivative in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary to maximize crystal yield.
-
Isolation: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Workflow for Single-Crystal X-ray Diffraction Analysis:
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Detailed Methodological Steps:
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and the intensities of the unique reflections.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the electron density distribution in the crystal. For small molecules like dimethyl indazoles, this is typically achieved using direct methods.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible agreement between the observed and calculated structure factors.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The molecular geometry, intermolecular interactions, and crystal packing are then analyzed in detail.
The Causality Behind Experimental Choices: Linking Structure to Function
The decision to undertake a crystallographic study of a particular dimethyl indazole derivative is often driven by the need to understand its structure-activity relationship (SAR). The three-dimensional structure provides a static snapshot that can help rationalize observed biological activity and guide the design of more potent and selective analogs.
For instance, the crystal structure of a dimethyl indazole derivative in complex with its target protein can reveal the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-stacking. This information is invaluable for:
-
Optimizing Lead Compounds: By understanding how a molecule binds to its target, medicinal chemists can make targeted modifications to improve its affinity and selectivity. The position of methyl groups can influence the overall shape and electronic distribution of the molecule, thereby affecting its ability to fit into a binding pocket.
-
Explaining SAR Trends: Crystallographic data can help explain why certain isomers are more active than others. For example, the position of a methyl group might be crucial for making a key hydrophobic contact with the target protein, or it might sterically hinder a favorable interaction in another isomer.
-
Structure-Based Drug Design: The crystal structure of a ligand-protein complex serves as a blueprint for the de novo design of new inhibitors with improved pharmacological properties.
Conclusion
The X-ray crystallographic analysis of dimethyl indazole derivatives provides a powerful lens through which to view the intricate interplay between molecular structure and solid-state properties. While a comprehensive comparative database is still emerging, the available data clearly demonstrates that the seemingly minor change of a methyl group's position can have a profound impact on crystal packing and intermolecular interactions. For drug development professionals, these structural insights are not merely academic; they are critical for understanding structure-activity relationships and for the rational design of the next generation of indazole-based therapeutics. As more crystal structures of dimethyl indazole isomers become available, a more complete picture will emerge, further empowering the scientific community in its quest for novel and effective medicines.
References
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-
Effect of substitution on molecular conformation and packing features in a series of aryl substituted ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates - CrystEngComm (RSC Publishing). Available at: [Link]
-
Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Available at: [Link]
-
Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine - MDPI. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of new indazole derivatives - Academia.edu. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. (2025). Available at: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. (2013). Available at: [Link]
- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents. (2014).
-
Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole - PMC. Available at: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]
-
2,3-Dimethyl-6-nitro-2H-indazole - PMC. Available at: [Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of 6-Bromo and 4-Bromo Indazole Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of substituted indazoles is a cornerstone of many medicinal chemistry programs. Indazoles are privileged scaffolds found in a multitude of kinase inhibitors and other therapeutic agents. However, synthetic routes often yield mixtures of positional isomers, such as 6-bromo-1H-indazole and 4-bromo-1H-indazole. The separation of these closely related molecules is a significant purification challenge due to their nearly identical physicochemical properties.
This guide provides an in-depth comparison of two powerful chromatographic techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), for the analytical and preparative-scale separation of these critical isomers. We will explore the causality behind experimental choices and provide actionable protocols to guide your method development.
The Challenge: Overcoming Near-Identical Properties
6-bromo and 4-bromo indazole are positional isomers with the same molecular weight and formula. Their polarity and hydrophobicity are exceptionally similar, making them difficult to resolve using standard chromatographic methods. A typical C18 column, which separates primarily based on hydrophobicity, will often show co-elution or, at best, poor resolution. Success, therefore, hinges on exploiting subtle differences in their electronic and steric profiles.
Part 1: The Reverse-Phase HPLC Approach: Leveraging Alternative Selectivity
While challenging, RP-HPLC remains a ubiquitous and accessible technique. The key to resolving these isomers lies in moving beyond standard C18 stationary phases to those that offer alternative separation mechanisms.
Expertise & Experience: The Power of π-π Interactions
For aromatic positional isomers, stationary phases incorporating phenyl or pentafluorophenyl (PFP) ligands are highly recommended.[1] These columns provide an additional separation mechanism beyond simple hydrophobic interactions: π-π interactions between the electron-rich stationary phase and the aromatic indazole rings.[2] The different positions of the bromine atom on the indazole ring create subtle shifts in the electron density, leading to differential π-π stacking interactions that can be chromatographically exploited.[1][2]
Experimental Protocol: RP-HPLC Method Development
This protocol outlines a systematic approach to developing a robust separation method.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Pentafluorophenyl (PFP), 150 x 4.6 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Rationale: Screening both ACN and MeOH is critical, as their different properties can alter selectivity and interactions with the stationary phase.[1]
2. Generic Gradient Run:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Gradient: 10% to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Trustworthiness: This generic gradient allows for the elution of both isomers and provides a starting point for optimization.
3. Optimization:
-
Based on the screening results, select the column and organic modifier that show the best initial separation.
-
Adjust the gradient slope to improve resolution around the elution time of the isomers. A shallower gradient will increase the separation between closely eluting peaks.
-
If ionizable compounds are present, adjusting the mobile phase pH can dramatically affect retention and selectivity.[1]
Data Presentation: Hypothetical HPLC Screening Results
| Stationary Phase | Organic Modifier | Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Phenyl-Hexyl | Acetonitrile | 4-Bromo Indazole | 8.12 | \multirow{2}{}{1.85} | 1.1 |
| 6-Bromo Indazole | 8.35 | 1.1 | |||
| Phenyl-Hexyl | Methanol | 4-Bromo Indazole | 9.55 | \multirow{2}{}{1.60} | 1.2 |
| 6-Bromo Indazole | 9.72 | 1.2 | |||
| PFP | Acetonitrile | 4-Bromo Indazole | 7.98 | \multirow{2}{}{1.45} | 1.3 |
| 6-Bromo Indazole | 8.15 | 1.3 | |||
| PFP | Methanol | 4-Bromo Indazole | 9.21 | \multirow{2}{}{1.95} | 1.1 |
| 6-Bromo Indazole | 9.48 | 1.0 |
Note: This data is illustrative. The Phenyl-Hexyl column with Acetonitrile and the PFP column with Methanol show the most promise for baseline separation (Rs > 1.5).
Part 2: The Supercritical Fluid Chromatography (SFC) Approach: Speed and Efficiency
SFC has emerged as a powerful alternative to HPLC, particularly for isomer separations.[3][4] It uses supercritical CO₂, a low-viscosity mobile phase, which allows for much higher flow rates and faster separations without a significant loss in efficiency.[5][6]
Expertise & Experience: Normal-Phase Behavior with a Twist
SFC is primarily a normal-phase technique where retention is governed by polar interactions with the stationary phase.[5] Selectivity is tuned by changing the organic co-solvent (modifier) and the stationary phase. The low viscosity of the mobile phase leads to high diffusivity, resulting in sharper peaks and better resolution.[5] For preparative work, the CO₂ evaporates upon depressurization, simplifying fraction collection and yielding a concentrated product in the organic modifier.
Experimental Protocol: SFC Method Development
This protocol details a screening approach for SFC.
1. Initial Column and Modifier Screening:
-
Columns: A wide range of columns can be used, including those for normal and reverse-phase HPLC.[7] A good starting point would be:
-
Bare Silica, 150 x 4.6 mm, 5 µm
-
Diol, 150 x 4.6 mm, 5 µm
-
2-Ethylpyridine, 150 x 4.6 mm, 5 µm
-
-
Modifiers: Methanol, Ethanol, Isopropanol (IPA)
-
Rationale: The choice of alcohol modifier significantly impacts selectivity. Less polar alcohols like IPA can increase retention, while more polar ones like methanol will decrease it.
2. Generic Gradient Run:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
-
Gradient: 5% to 40% Modifier over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Trustworthiness: This rapid gradient screen allows for quick identification of promising column/modifier combinations.
3. Optimization:
-
Select the best column/modifier pair.
-
Optimize the gradient slope or switch to an isocratic method for improved resolution and throughput.
-
Fine-tune the back pressure and temperature, as these can also influence selectivity.
Data Presentation: Hypothetical SFC Screening Results
| Stationary Phase | Modifier | Isomer | Retention Time (min) | Resolution (Rs) | Peak Width (sec) |
| Silica | Methanol | 4-Bromo Indazole | 2.54 | \multirow{2}{}{1.40} | 3.5 |
| 6-Bromo Indazole | 2.68 | 3.6 | |||
| Diol | Methanol | 4-Bromo Indazole | 2.88 | \multirow{2}{}{2.10} | 3.0 |
| 6-Bromo Indazole | 3.05 | 3.1 | |||
| 2-Ethylpyridine | Methanol | 4-Bromo Indazole | 3.15 | \multirow{2}{}{1.90} | 3.2 |
| 6-Bromo Indazole | 3.33 | 3.3 | |||
| Diol | Ethanol | 4-Bromo Indazole | 3.21 | \multirow{2}{}{2.35} | 3.4 |
| 6-Bromo Indazole | 3.42 | 3.4 |
Note: This illustrative data shows that the Diol column with either Methanol or Ethanol provides excellent baseline separation in a very short analysis time.
Part 3: Head-to-Head Comparison: HPLC vs. SFC
| Parameter | Reverse-Phase HPLC (Phenyl/PFP Column) | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Mechanism | Hydrophobic and π-π interactions | Polar interactions (Normal-Phase) |
| Speed of Analysis | Moderate (typically 5-20 minutes) | Very Fast (typically 1-5 minutes)[6] |
| Resolution & Efficiency | Good, but can suffer from peak broadening. | Excellent, typically yields sharper peaks.[5] |
| Solvent Consumption | High (aqueous and organic solvents) | Low (primarily liquid CO₂, small % of organic modifier).[3] |
| "Green" Chemistry | Poor due to high organic solvent usage. | Excellent, significant reduction in organic waste.[6] |
| Method Development | Can be time-consuming due to longer run times. | Rapid screening of columns and modifiers is possible. |
| Preparative Scale-up | Straightforward but requires large solvent volumes and subsequent evaporation. | Highly efficient; CO₂ is removed post-collection, reducing evaporation time. |
Visualization of Method Development Workflows
Caption: HPLC method development workflow.
Caption: SFC method development workflow.
Conclusion and Recommendations
Both RP-HPLC and SFC are capable of separating the challenging 6-bromo and 4-bromo indazole positional isomers, provided that the method development is approached systematically.
-
RP-HPLC is a reliable choice, especially if SFC instrumentation is not available. Success is contingent on using stationary phases with alternative selectivity, such as Phenyl-Hexyl or PFP columns , which leverage π-π interactions.
-
SFC is the superior technique for this application in terms of speed, efficiency, and sustainability . The significantly shorter run times accelerate method development, and the reduced solvent consumption makes it a greener and more cost-effective option, particularly for preparative-scale purification. The use of a Diol stationary phase often provides excellent selectivity for this type of polar aromatic isomer.
Recommendation: For laboratories equipped with both technologies, SFC is the recommended primary approach for separating 6-bromo and 4-bromo indazole isomers. Its rapid and high-efficiency nature will streamline both analytical quality control and the purification of these valuable intermediates for drug discovery programs.
References
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Al-Awaida, W., et al. (2025). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Retrieved from [Link]
-
Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 140(13), 4535-4542. Retrieved from [Link]
-
Shimadzu Corporation. (2024). SFC vs HPLC: System Design, Columns, and Separation Behavior. YouTube. Retrieved from [Link]
-
Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. Retrieved from [Link]
-
Shimadzu Corporation. (2023). SFC Is As Easy As HPLC. YouTube. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Retrieved from [Link]
-
Teledyne ISCO. (2024). HPLC or SFC? Which One Should I Choose?. YouTube. Retrieved from [Link]
-
The Analytical Scientist. (2025). Supercritical Fluid Chromatography | Chromatographic Techniques |Analytical Chemistry. YouTube. Retrieved from [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]
-
CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (n.d.). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. Retrieved from [Link]
-
BUCHI Corporation. (2023). Supercritical Fluid Chromatography Demystified: A Chat with Experts. YouTube. Retrieved from [Link]
-
MDPI. (2021). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
MDPI. (2018). Lipidomics by Supercritical Fluid Chromatography. Retrieved from [Link]
Sources
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- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
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- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory requirements for handling hazardous chemical waste.
The structural components of this compound—specifically the bromine and fluorine atoms—classify it as a halogenated organic compound. This classification is paramount as it dictates the specific waste stream and disposal procedures required to mitigate potential environmental and health risks. Improper disposal, such as drain disposal, is strictly prohibited for such compounds.[1][2]
Immediate Safety Considerations: Hazard Profile
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3]
Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.
Personal Protective Equipment (PPE) Protocol
A robust defense is your primary safety tool. The following table outlines the minimum PPE requirements when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles causing eye irritation.[4] |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[3][4] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following steps provide a clear path from the laboratory bench to the final waste collection point.
Step 1: Waste Segregation - The Cardinal Rule
The foundational principle of chemical waste management is meticulous segregation.[5] this compound and any materials contaminated with it must be categorized as halogenated organic waste .
-
Action: Designate a specific waste container solely for halogenated organic compounds.[6][7] Do not mix with non-halogenated organic solvents, aqueous waste, or solid waste.[6][8] This segregation is crucial as halogenated wastes often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[9]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is paramount to prevent leaks and spills.
-
Action:
-
Choose a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with a secure, threaded cap are generally suitable.[5][10]
-
Ensure the container is in good condition, free from cracks or damage.[5]
-
The container should be appropriately sized for the expected volume of waste to avoid overfilling. Leave adequate headspace (approximately 10-15%) to accommodate expansion of contents.[5]
-
Step 3: Proper Labeling of the Waste Container
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action:
-
Affix a hazardous waste tag to the container before adding any waste.[5]
-
The label must clearly state "Hazardous Waste".[8]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations or volumes. For this specific case, write "this compound".[7]
-
Include the date of waste accumulation.
-
Step 4: Waste Accumulation and Storage
Safe storage of the waste container while it is being filled is essential to prevent accidents in the laboratory.
-
Action:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[1][5] This minimizes the release of potentially harmful vapors.
-
Store the container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Utilize secondary containment, such as a plastic tub, especially for liquid waste containers, to contain any potential leaks or spills.[5]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous chemical reactions.[5]
-
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Action:
-
Familiarize yourself with your institution's specific procedures for hazardous waste pickup.
-
Once the container is ready for disposal, submit a request for waste collection according to your institutional protocol.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to the time limits set by regulations such as the Resource Conservation and Recovery Act (RCRA).[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is vital.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- University of Illinois, Division of Research Safety. Chemical Waste Procedures.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
- Environment, Health and Safety. 7.2 Organic Solvents.
- Hazardous Waste Segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- AK Scientific, Inc. Safety Data Sheet: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
- Echemi.com. 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole Safety Data Sheet.
Sources
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. justrite.com [justrite.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
